2-Azaspiro[3.4]octane hemioxalate
Description
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Properties
IUPAC Name |
2-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQBCHFEOUKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Azaspiro[3.4]octane Hemioxalate: A Pivotal Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. Among these, 2-Azaspiro[3.4]octane and its derivatives have garnered significant attention as versatile building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-Azaspiro[3.4]octane hemioxalate, a key salt form of this important spirocyclic amine.
Chemical Structure and Properties
This compound is the salt formed between two molecules of the spirocyclic amine 2-azaspiro[3.4]octane and one molecule of oxalic acid. The spirocyclic core consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon atom. This arrangement imparts a rigid, non-planar conformation that is advantageous for specific receptor binding.
The hemioxalate salt form is often preferred in pharmaceutical development due to its crystalline nature, which facilitates purification, handling, and formulation. The presence of the oxalate counter-ion can also influence the solubility and bioavailability of the active amine moiety.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H28N2O4 | [1] |
| Molecular Weight | 312.40 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from salt form |
| Melting Point | Not publicly available | - |
Synthesis of this compound
The synthesis of this compound is a two-stage process involving the synthesis of the 2-azaspiro[3.4]octane free base followed by its conversion to the hemioxalate salt.
Synthesis of 2-Azaspiro[3.4]octane Free Base
A facile and efficient synthesis of 2-azaspiro[3.4]octane has been reported, with several successful routes developed. One of the most effective approaches involves the annulation of the cyclopentane ring.[2] The following is a representative synthetic scheme based on published methods.[2]
Caption: Synthetic workflow for 2-Azaspiro[3.4]octane free base.
Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane Free Base (Conceptual)
Note: This is a conceptual protocol based on published literature and should be adapted and optimized for specific laboratory conditions.[2]
-
Step 1: Synthesis of a Suitable Spirocyclic Precursor: This typically involves the reaction of a commercially available starting material, such as a substituted azetidine, with a reagent that can undergo cyclization to form the cyclopentane ring.
-
Step 2: Cyclopentane Ring Annulation: The spirocyclic precursor is then subjected to reaction conditions that promote the formation of the five-membered ring. This can be achieved through various organic reactions, such as intramolecular alkylation or ring-closing metathesis.
-
Step 3: Reduction and/or Deprotection: The resulting intermediate is then reduced and/or deprotected to yield the final 2-azaspiro[3.4]octane free base. This step often involves the use of a reducing agent like lithium aluminum hydride or catalytic hydrogenation to remove protecting groups and form the secondary amine.
-
Step 4: Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to obtain the pure 2-azaspiro[3.4]octane free base.
Formation of this compound Salt
The final step is the conversion of the free base to its hemioxalate salt. This is a standard acid-base reaction that results in the precipitation of the salt.
Caption: Workflow for the formation of the hemioxalate salt.
Experimental Protocol: Preparation of this compound
Note: This is a general protocol and may require optimization.
-
Dissolution: Dissolve the purified 2-azaspiro[3.4]octane free base (2.0 equivalents) in a suitable solvent, such as isopropanol. In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent, warming gently if necessary to achieve complete dissolution.
-
Addition: Slowly add the oxalic acid solution to the stirred solution of the amine.
-
Precipitation: A white precipitate of the hemioxalate salt should form upon addition. If precipitation is slow, it can be induced by cooling the mixture in an ice bath.
-
Isolation: Stir the suspension for a period to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight.
Applications in Drug Development
The 2-azaspiro[3.4]octane scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas. A significant area of interest is in the development of agonists for the M4 muscarinic acetylcholine receptor.[3][4][5][6][7][8]
M4 Muscarinic Acetylcholine Receptor Agonists
The M4 receptor is a G-protein coupled receptor that is highly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[4] Activation of the M4 receptor has been shown to have antipsychotic and procognitive effects, making it an attractive target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[3][4]
Derivatives of 2-azaspiro[3.4]octane have been identified as potent and selective M4 receptor agonists.[3][6] The rigid spirocyclic core is thought to orient the pharmacophoric groups in a conformation that is optimal for binding to the M4 receptor, leading to high affinity and efficacy.
Caption: Simplified signaling pathway of M4 receptor agonists.
The development of 2-azaspiro[3.4]octane-based M4 agonists represents a promising therapeutic strategy for a range of central nervous system disorders. The hemioxalate salt form of these compounds is likely to play a crucial role in their progression from preclinical research to clinical development.
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its unique spirocyclic structure, coupled with the favorable properties of the hemioxalate salt, makes it an attractive building block for the synthesis of novel therapeutic agents. The demonstrated utility of 2-azaspiro[3.4]octane derivatives as M4 receptor agonists highlights the potential of this scaffold in addressing unmet medical needs in neuropsychiatric disorders. Further exploration of the chemistry and biology of this compound class is warranted to fully realize its therapeutic potential.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2736–2739. [Link]
- Calhoun, A., Chen, X., Gardinier, K. M., Hall, E. C., Jendza, K., Labbe-Giguere, N., ... & Wang, K. Y. (2021). U.S. Patent No. 11,548,865. U.S.
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Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists. (Patent No. WO/2021/070090). World Intellectual Property Organization. [Link]
- Novartis AG. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. (Patent No. MX2022004213A).
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Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists. (Patent No. US-2021107889-A1). PubChem. [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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LookChem. (n.d.). Cas 1408075-00-2,2-Oxa-6-azaspiro[3.4]octane hemioxalate. Retrieved from [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]
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Selvita S.A. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
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Diop, M. B., et al. (2020). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azaspiro[3.4]octane has emerged as a significant saturated heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic rings, providing a valuable tool for navigating unexplored chemical space and optimizing the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of 2-Azaspiro[3.4]octane, its synthesis, spectral characterization, and applications in drug discovery, offering a technical resource for scientists engaged in the design and development of novel therapeutics.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The imperative in contemporary drug discovery is to design novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles. A prevailing strategy to achieve these goals is the "escape from flatland," a concept that encourages the move away from planar, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry can lead to improved target binding and a more favorable profile of absorption, distribution, metabolism, and excretion (ADME).[2]
The 2-Azaspiro[3.4]octane scaffold, a bicyclic system containing an azetidine ring fused to a cyclopentane ring through a spirocyclic carbon, has garnered particular interest. This motif serves as a versatile building block, enabling the precise spatial arrangement of substituents and offering unique vectors for chemical exploration.
Physicochemical Properties of 2-Azaspiro[3.4]octane
A thorough understanding of the physicochemical properties of a molecular scaffold is paramount for its effective utilization in drug design. While extensive experimental data for the parent 2-Azaspiro[3.4]octane is not broadly published, a combination of computed data and information on its derivatives provides valuable insights.
Table 1: Physicochemical Properties of 2-Azaspiro[3.4]octane
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[3] |
| Molecular Weight | 111.18 g/mol | PubChem[3] |
| CAS Number | 665-41-8 | PubChem[3] |
| XLogP3-AA (Computed) | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 12 Ų | PubChem[3] |
Note: The XLogP3-AA value suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing solubility and membrane permeability. The presence of a single hydrogen bond donor and acceptor provides opportunities for targeted interactions with biological macromolecules.
Synthesis and Purification
The synthesis of 2-Azaspiro[3.4]octane has been a subject of significant research, with several viable routes developed to access this valuable scaffold. A notable contribution in this area is the work by Ramesh et al., published in Organic & Biomolecular Chemistry, which outlines three successful synthetic strategies.[4] These methods employ readily available starting materials and conventional chemical transformations, making the scaffold accessible for broader research. One of the efficient approaches involves the annulation of the four-membered azetidine ring onto a cyclopentane precursor.
Below is a generalized, step-by-step protocol based on established synthetic strategies:
Experimental Protocol: A Representative Synthesis of N-Boc-2-Azaspiro[3.4]octane
This protocol describes a common strategy for synthesizing the N-Boc protected form of 2-Azaspiro[3.4]octane, a versatile intermediate for further functionalization.
-
Step 1: Starting Material Preparation: The synthesis typically commences with a suitably functionalized cyclopentane derivative, for instance, a cyclopentanemethanol derivative.
-
Step 2: Introduction of the Nitrogen Moiety: The nitrogen atom of the future azetidine ring is introduced, often through a series of reactions involving mesylation, azidation, and subsequent reduction to the amine.
-
Step 3: Boc Protection: The resulting primary amine is protected with a di-tert-butyl dicarbonate (Boc₂O) group to yield the N-Boc derivative. This protecting group strategy is crucial for directing the subsequent cyclization step and for enabling selective deprotection later in a synthetic sequence.
-
Step 4: Azetidine Ring Formation (Cyclization): The key spirocyclization is typically achieved through an intramolecular nucleophilic substitution reaction. This is often facilitated by converting a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then treating with a base to induce ring closure.
-
Step 5: Purification: The final N-Boc-2-azaspiro[3.4]octane is purified using standard laboratory techniques, such as column chromatography on silica gel.
Causality in Experimental Choices: The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the secondary amine for further derivatization. The intramolecular cyclization is a high-yielding and stereochemically well-defined method for constructing the strained four-membered azetidine ring.
Caption: A generalized workflow for the synthesis of N-Boc-2-Azaspiro[3.4]octane.
Spectral Analysis
The structural elucidation of 2-Azaspiro[3.4]octane and its derivatives relies heavily on modern spectroscopic techniques. The supplementary information associated with the key synthetic publication by Ramesh et al. provides the foundational spectral data for this scaffold.[5]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-Azaspiro[3.4]octane is characterized by signals corresponding to the protons on the cyclopentane and azetidine rings. The protons on the carbons adjacent to the nitrogen atom of the azetidine ring typically appear as multiplets in the downfield region due to the deshielding effect of the nitrogen. The cyclopentyl protons will exhibit a complex pattern of multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The spiro carbon atom is a distinctive feature and will appear as a quaternary carbon signal. The carbons of the azetidine ring, being attached to the nitrogen, will resonate at a different chemical shift compared to the cyclopentane carbons.
4.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 2-Azaspiro[3.4]octane. Under electron ionization (EI), the molecular ion peak (M+) is expected at m/z 111. The fragmentation pattern will likely involve the cleavage of the C-C bonds of the cyclopentane and azetidine rings, leading to characteristic fragment ions.
Applications in Drug Discovery
The rigid, three-dimensional nature of the 2-Azaspiro[3.4]octane scaffold makes it an attractive building block for the design of novel therapeutic agents. Its incorporation into a molecule can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic properties.[2]
While specific drugs containing the 2-Azaspiro[3.4]octane core are not yet prevalent in the market, the closely related 2,6-diazaspiro[3.4]octane scaffold has been successfully incorporated into a variety of biologically active compounds, highlighting the therapeutic potential of this class of spirocycles. These include agents with antitubercular and antimalarial activity.[6] The exploration of 2-azaspiro[3.4]octane derivatives as M4 receptor agonists for the potential treatment of Alzheimer's disease and other forms of dementia is also an active area of research.[7]
The value of the 2-Azaspiro[3.4]octane scaffold lies in its ability to serve as a non-aromatic, conformationally restricted building block that can be strategically functionalized to interact with specific biological targets.
Caption: The utility of the 2-Azaspiro[3.4]octane scaffold in drug discovery.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep containers tightly closed when not in use.
It is imperative to consult the specific SDS for any derivative of 2-Azaspiro[3.4]octane before use to obtain detailed safety information.
Conclusion
2-Azaspiro[3.4]octane represents a valuable and increasingly utilized scaffold in the field of medicinal chemistry. Its unique structural features offer a powerful platform for the design of novel drug candidates with improved properties. This technical guide has provided a consolidated overview of its physicochemical characteristics, synthetic accessibility, spectral properties, and potential applications. As the drive to explore three-dimensional chemical space continues, the importance of scaffolds like 2-Azaspiro[3.4]octane in the development of next-generation therapeutics is poised to grow significantly.
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An In-depth Technical Guide to 2-Azaspiro[3.4]octane Hemioxalate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Azaspiro[3.4]octane and its hemioxalate salt, tailored for researchers, scientists, and drug development professionals. The document delves into the synthesis, physicochemical properties, and the strategic importance of this spirocyclic scaffold in modern medicinal chemistry.
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent rigidity and three-dimensional nature provide a unique platform for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets. The 2-Azaspiro[3.4]octane core, a key building block, is of particular interest due to its favorable physicochemical properties, such as a high fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success rates. This guide focuses on the synthesis and properties of 2-Azaspiro[3.4]octane and its hemioxalate salt, a form often utilized to enhance stability and solubility.
Physicochemical Properties and Identification
A clear identification of the target compound is the foundation of any scientific endeavor. While a specific CAS number for 2-Azaspiro[3.4]octane hemioxalate is not readily found in major chemical databases, the free base is well-documented.
| Property | Value | Source |
| Compound Name | 2-Azaspiro[3.4]octane | PubChem |
| CAS Number | 665-41-8 | [1] |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| IUPAC Name | 2-azaspiro[3.4]octane | [1] |
| SMILES | C1CCC2(C1)CNC2 | [1] |
The hemioxalate salt is formed by reacting two equivalents of the free base with one equivalent of oxalic acid. The formation of a salt can significantly improve the handling, stability, and aqueous solubility of the parent amine, which are critical considerations in drug development.[2][3]
Synthesis of 2-Azaspiro[3.4]octane and its Hemioxalate Salt
The synthesis of the 2-Azaspiro[3.4]octane core has been a subject of interest, with various routes developed to access this valuable scaffold. A notable approach involves the annulation of either the cyclopentane or the azetidine ring.[4]
Synthesis of 2-Azaspiro[3.4]octane (Free Base)
A facile synthesis of 2-Azaspiro[3.4]octane has been reported, employing readily available starting materials and conventional chemical transformations.[4] The following workflow provides a conceptual overview of one such synthetic strategy.
Caption: Conceptual workflow for the synthesis of 2-Azaspiro[3.4]octane.
A detailed experimental protocol for one of the successful routes is outlined in the work by Ramesh, S., et al. (2019).[4] The causality behind the experimental choices lies in achieving a cost-effective and scalable synthesis with minimal chromatographic purifications.
Preparation of this compound
The preparation of the hemioxalate salt is a crucial step for improving the physicochemical properties of the free base. The following is a generalized, self-validating protocol for the formation of an amine hemioxalate salt, adapted for 2-Azaspiro[3.4]octane.
Experimental Protocol: Synthesis of this compound
-
Dissolution of the Free Base: Dissolve two molar equivalents of purified 2-Azaspiro[3.4]octane in a suitable solvent such as isopropanol (IPA) or ethanol. Gentle warming may be applied to facilitate dissolution.
-
Preparation of Oxalic Acid Solution: In a separate flask, dissolve one molar equivalent of oxalic acid dihydrate in a minimal amount of the same warm solvent.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred solution of the amine. The addition should be done dropwise to ensure controlled precipitation.
-
Precipitation and Crystallization: A white precipitate of the hemioxalate salt is expected to form upon addition. If precipitation is not immediate, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether.
-
Isolation and Purification: Allow the suspension to stir at room temperature for 1-2 hours to ensure complete precipitation. The solid product is then collected by vacuum filtration.
-
Washing and Drying: The filter cake is washed with a small amount of cold solvent and then with diethyl ether to remove any residual impurities. The final product is dried under vacuum to a constant weight.
The formation of a crystalline solid, which can be verified by techniques such as X-ray powder diffraction (XRPD), serves as a self-validating system for the successful execution of the protocol.
Caption: Workflow for the preparation of this compound.
Applications in Medicinal Chemistry and Drug Development
The rigid, three-dimensional structure of the 2-Azaspiro[3.4]octane scaffold makes it a highly attractive building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to several advantages:
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance aqueous solubility, modulate lipophilicity (LogP), and improve metabolic stability.[5]
-
Enhanced Target Binding: The well-defined spatial arrangement of substituents on the spirocyclic core allows for optimized interactions with the binding sites of biological targets, potentially leading to increased potency and selectivity.
-
Exploration of Novel Chemical Space: The use of such scaffolds enables the exploration of novel areas of chemical space, moving away from the "flatland" of predominantly aromatic compounds that have historically dominated drug discovery.
While specific drugs containing the 2-Azaspiro[3.4]octane core are not yet prevalent in the market, the broader class of azaspirocycles is featured in numerous clinical and preclinical candidates targeting a wide range of diseases.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be observed when handling 2-Azaspiro[3.4]octane and its salts. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For long-term storage, the hemioxalate salt should be kept in a tightly sealed container in a cool, dry place to prevent degradation.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique three-dimensional structure and favorable physicochemical properties offer significant potential for the design of novel therapeutics with improved efficacy and safety profiles. The synthetic routes to the free base and the straightforward preparation of its hemioxalate salt make this scaffold readily accessible for incorporation into drug discovery programs. As the demand for structurally diverse and complex molecules continues to grow, the importance of scaffolds like 2-Azaspiro[3.4]octane is set to increase.
References
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In-Depth Technical Guide to the Molecular Weight of 2-Azaspiro[3.4]octane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight of 2-Azaspiro[3.4]octane hemioxalate, a critical parameter for researchers in medicinal chemistry and drug development. A precise understanding of molecular weight is fundamental for accurate compound quantification, stoichiometric calculations in chemical reactions, and the interpretation of analytical data. This document outlines the step-by-step calculation of the molecular weight, presents the chemical structures of the constituent components, and discusses the significance of this parameter in a research and development context.
Introduction to 2-Azaspiro[3.4]octane
2-Azaspiro[3.4]octane is a saturated heterocyclic amine featuring a spirocyclic scaffold. This structural motif, where two rings share a single carbon atom, imparts a unique three-dimensional geometry that is of significant interest in medicinal chemistry. The rigidity and defined spatial orientation of spirocyclic systems can lead to improved binding affinity and selectivity for biological targets. Consequently, the 2-azaspiro[3.4]octane core is an attractive building block in the design of novel therapeutic agents.
The hemioxalate salt form of 2-Azaspiro[3.4]octane is often utilized to improve the compound's stability, solubility, and handling properties, which are crucial for its application in experimental and developmental settings.
Determination of Molecular Weight
The molecular weight of this compound is determined by first calculating the molecular weights of its constituent parts: 2-Azaspiro[3.4]octane and oxalic acid. The "hemioxalate" designation indicates a 2:1 stoichiometric ratio of the amine (2-Azaspiro[3.4]octane) to the diacid (oxalic acid).
Molecular Formula of Components
-
2-Azaspiro[3.4]octane: The molecular formula for this compound is C₇H₁₃N.
-
Oxalic Acid: The molecular formula for oxalic acid is C₂H₂O₄.[1][2][3][4][5]
Atomic Masses of Constituent Elements
To calculate the molecular weights, the following standard atomic masses of the constituent elements are used:
Step-by-Step Calculation
The molecular weight of each component is calculated as follows:
1. Molecular Weight of 2-Azaspiro[3.4]octane (C₇H₁₃N):
-
(7 x Atomic Mass of C) + (13 x Atomic Mass of H) + (1 x Atomic Mass of N)
-
(7 x 12.011) + (13 x 1.008) + (1 x 14.007)
-
84.077 + 13.104 + 14.007 = 111.188 g/mol
2. Molecular Weight of Oxalic Acid (C₂H₂O₄):
-
(2 x Atomic Mass of C) + (2 x Atomic Mass of H) + (4 x Atomic Mass of O)
-
(2 x 12.011) + (2 x 1.008) + (4 x 15.999)
-
24.022 + 2.016 + 63.996 = 90.034 g/mol
3. Molecular Weight of this compound ((C₇H₁₃N)₂ · C₂H₂O₄):
-
(2 x Molecular Weight of 2-Azaspiro[3.4]octane) + (1 x Molecular Weight of Oxalic Acid)
-
(2 x 111.188) + 90.034
-
222.376 + 90.034 = 312.41 g/mol
Data Summary
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Azaspiro[3.4]octane | C₇H₁₃N | 111.188 |
| Oxalic Acid | C₂H₂O₄ | 90.034 |
| This compound | (C₇H₁₃N)₂ · C₂H₂O₄ | 312.41 |
Visual Representation
Chemical Structures
Caption: Chemical structures of the components of this compound.
Calculation Workflow
Caption: Workflow for the calculation of the molecular weight of this compound.
Importance in Research and Development
The accurate molecular weight of this compound is a cornerstone for a multitude of applications in the scientific workflow:
-
Quantitative Analysis: Precise molecular weight is essential for preparing solutions of known concentrations (molarity), which is fundamental for in vitro and in vivo experiments.
-
Stoichiometric Calculations: In synthetic chemistry, accurate molecular weights are required to determine the molar equivalents of reactants and to calculate theoretical yields.
-
Analytical Chemistry: Techniques such as mass spectrometry rely on the accurate molecular weight for the identification and characterization of compounds.
-
Pharmacokinetics and Drug Metabolism: Understanding the molecular weight is a prerequisite for studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Regulatory Submissions: Accurate and well-documented chemical information, including molecular weight, is a mandatory component of regulatory submissions to bodies such as the FDA.
Conclusion
This technical guide has detailed the methodology for determining the molecular weight of this compound, which is calculated to be 312.41 g/mol . The process involves the individual calculation of the molecular weights of 2-Azaspiro[3.4]octane and oxalic acid, followed by their summation according to the 2:1 stoichiometry of the hemioxalate salt. A thorough understanding and correct application of this value are paramount for the integrity and reproducibility of research and development activities involving this compound.
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The Ascendance of a Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro[3.4]octane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[3.4]octane scaffold, a unique three-dimensional heterocyclic motif, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its rigid, spirocyclic framework offers a compelling solution to the challenge of "escaping flatland" in drug design, providing novel intellectual property space and enabling fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important class of compounds. We will explore the key milestones in its synthetic history, from early pioneering work to the development of robust and scalable routes. Furthermore, this guide will delve into the significant impact of azaspiro[3.4]octane derivatives in drug discovery, with a particular focus on their role as selective M4 muscarinic acetylcholine receptor agonists for the treatment of neuropsychiatric disorders.
Introduction: The Rise of a Three-Dimensional Scaffold
In the relentless pursuit of novel and effective therapeutics, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. These scaffolds offer distinct advantages over their planar aromatic counterparts, including the potential for enhanced target selectivity, improved physicochemical properties, and the ability to access novel biological targets. The azaspiro[3.4]octane core, characterized by a fused azetidine and cyclopentane ring system sharing a single carbon atom, has garnered significant interest in recent years due to its inherent rigidity and conformational constraint. This unique topology allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
A Historical Perspective: Charting the Emergence of Azaspiro[3.4]octanes
While spirocyclic compounds have been known for over a century, the specific azaspiro[3.4]octane framework has a more recent history. Early synthetic efforts in spirocyclic chemistry were often characterized by low yields and limited substrate scope. The development of more sophisticated synthetic methods throughout the 20th century paved the way for the exploration of more complex spirocyclic systems, including those containing heteroatoms.
The timeline below illustrates the key phases in the discovery and development of azaspiro[3.4]octane compounds:
Figure 1: A timeline illustrating the key stages in the discovery and development of azaspiro[3.4]octane compounds.
Evolution of Synthetic Methodologies
The accessibility of the azaspiro[3.4]octane core has been a critical factor in its adoption by the medicinal chemistry community. Over the years, a variety of synthetic strategies have been developed, each with its own advantages and limitations.
Annulation Strategies
Annulation, or ring-forming, reactions have been a cornerstone of azaspiro[3.4]octane synthesis. These approaches typically involve the construction of one of the rings onto a pre-existing cyclic precursor.
One successful approach involves the annulation of a cyclopentane ring. For instance, a strategy for the synthesis of 2-azaspiro[3.4]octane has been reported that begins with cyclopentanone.[1] Another common annulation strategy involves the formation of the four-membered azetidine ring onto a cyclopentane derivative. These methods often employ intramolecular cyclization reactions as the key step.[1]
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions have emerged as a powerful and versatile tool for the construction of the five-membered ring of the azaspiro[3.4]octane system. This approach typically involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (e.g., an alkene). This strategy has been successfully employed for the synthesis of various substituted 2,6-diazaspiro[3.4]octanes.[2] The choice of reactants allows for the introduction of diverse substituents, making it a highly attractive method for generating compound libraries for drug discovery.
Figure 2: Overview of the primary synthetic approaches to the azaspiro[3.4]octane scaffold.
Representative Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane
The following is a representative protocol for the synthesis of the parent 2-azaspiro[3.4]octane, adapted from the work of Ramesh et al.[1] This multi-step synthesis exemplifies an annulation approach.
Step 1: Synthesis of 1-(bromomethyl)cyclobutane-1-carbonitrile
-
To a solution of 1,1-cyclobutanedimethanol in a suitable solvent, add a brominating agent (e.g., PBr3).
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The resulting dibromide is then reacted with a cyanide source (e.g., NaCN) in a polar aprotic solvent (e.g., DMSO) to yield 1-(bromomethyl)cyclobutane-1-carbonitrile.
Step 2: Synthesis of 2-Azaspiro[3.4]octan-1-one
-
The nitrile from Step 1 is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
-
The carboxylic acid is then converted to an activated species (e.g., an acid chloride or an ester).
-
Intramolecular cyclization is then induced, often through the use of a base, to form the lactam, 2-azaspiro[3.4]octan-1-one.
Step 3: Reduction to 2-Azaspiro[3.4]octane
-
The lactam is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent (e.g., THF).
-
The reaction is typically performed at reflux.
-
Aqueous workup followed by purification (e.g., distillation or chromatography) affords the final product, 2-azaspiro[3.4]octane.
Modern Applications in Drug Discovery: The M4 Muscarinic Receptor Agonist Story
The true potential of the azaspiro[3.4]octane scaffold has been most profoundly realized in the field of neuroscience, specifically in the development of selective M4 muscarinic acetylcholine receptor agonists. The M4 receptor is a G-protein coupled receptor highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[3] Modulation of M4 receptor activity has emerged as a promising therapeutic strategy for a range of neuropsychiatric disorders, including schizophrenia.[3]
Activation of the M4 receptor is believed to normalize dopamine signaling, which is dysregulated in schizophrenia.[3] However, the development of selective M4 agonists has been challenging due to the high degree of homology among the five muscarinic receptor subtypes. Non-selective muscarinic agonists often lead to undesirable side effects due to the activation of other muscarinic receptors in the periphery.
The rigid, three-dimensional nature of the azaspiro[3.4]octane scaffold has proven to be instrumental in achieving M4 receptor selectivity. By carefully positioning substituents on the spirocyclic core, medicinal chemists have been able to design molecules that bind with high affinity and selectivity to the M4 receptor, while avoiding significant activity at other muscarinic subtypes.
Key Clinical Candidates
Several azaspiro[3.4]octane-containing compounds have progressed into clinical trials, demonstrating the therapeutic promise of this scaffold.
| Compound | Target | Indication | Developmental Stage |
| KarXT (xanomeline-trospium) | M1/M4 Muscarinic Receptor Agonist | Schizophrenia | Phase 3[4][5][6] |
| NBI-1117568 | Selective M4 Muscarinic Receptor Agonist | Schizophrenia | Phase 3[7] |
Table 1: Prominent azaspiro[3.4]octane-containing clinical candidates targeting the M4 muscarinic receptor.
KarXT , a combination of the muscarinic agonist xanomeline and the peripherally-acting muscarinic antagonist trospium, has shown significant efficacy in reducing the positive and negative symptoms of schizophrenia in Phase 3 clinical trials.[4][5][6] The addition of trospium mitigates the peripheral cholinergic side effects of xanomeline, improving its tolerability.
NBI-1117568 is a highly selective M4 muscarinic receptor agonist that has also demonstrated promising results in clinical trials for the treatment of schizophrenia.[7][8] Its high selectivity for the M4 receptor may offer an improved side effect profile compared to less selective muscarinic agonists.
The success of these clinical candidates has validated the azaspiro[3.4]octane scaffold as a valuable tool in the design of selective GPCR modulators and has spurred further research into its application for other therapeutic targets.
Future Directions and Conclusion
The discovery and development of azaspiro[3.4]octane compounds represent a compelling case study in the evolution of a chemical scaffold from a synthetic curiosity to a clinically relevant building block. The journey has been marked by significant advancements in synthetic chemistry, which have enabled the efficient and diverse synthesis of these complex molecules. The application of this scaffold in the development of selective M4 muscarinic receptor agonists has opened up new avenues for the treatment of debilitating neuropsychiatric disorders.
Looking ahead, the future of azaspiro[3.4]octane chemistry is bright. Ongoing research is focused on the development of even more efficient and stereoselective synthetic methods. Furthermore, the unique properties of this scaffold are being explored for a wide range of other therapeutic targets, including other GPCRs, ion channels, and enzymes. The continued exploration of the chemical space around the azaspiro[3.4]octane core is likely to yield a new generation of innovative medicines with improved efficacy and safety profiles.
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
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Navigating the Critical Path of Early-Phase Development: A Technical Guide to the Solubility and Stability of 2-Azaspiro[3.4]octane Hemioxalate
Foreword: Beyond the Structure – Unlocking the Pharmaceutical Potential of Spirocyclic Scaffolds
In the modern paradigm of drug discovery, the pursuit of molecules that "escape from flatland" has led to a surge of interest in three-dimensional scaffolds.[1][2][3] Spirocyclic systems, such as 2-Azaspiro[3.4]octane, are at the forefront of this movement. Their inherent rigidity and three-dimensionality can confer remarkable advantages, including improved metabolic stability, enhanced target engagement, and modulated physicochemical properties like solubility and lipophilicity.[3][4] However, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous physicochemical characterization. The selection of an appropriate salt form is a critical, and often defining, step in this process.
This guide provides an in-depth technical analysis of 2-Azaspiro[3.4]octane hemioxalate, a representative salt of a promising class of building blocks. We will move beyond theoretical advantages to provide drug development professionals with a practical framework for evaluating two of the most critical attributes for any active pharmaceutical ingredient (API): solubility and stability . The protocols and insights presented herein are designed to be self-validating, emphasizing the causal relationships between experimental design, data interpretation, and strategic decision-making in early-phase drug development.
Part 1: The Solubility Profile – A Gateway to Bioavailability
The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation.[5] For ionizable compounds like 2-Azaspiro[3.4]octane, salt formation is a primary strategy to enhance aqueous solubility.[6][7][8] The hemioxalate salt is formed by reacting two molecules of the basic spirocyclic amine with one molecule of oxalic acid. Understanding its dissolution behavior is not merely a matter of measuring a single value, but of characterizing its response to the diverse chemical environments it will encounter in vivo.
The Foundational Role of pH-Dependent Solubility
The solubility of a salt of a weak base, such as this compound, is profoundly influenced by pH.[9] At low pH (e.g., in the stomach), the equilibrium favors the protonated, highly soluble form of the amine. As the pH increases towards neutral (e.g., in the intestine), the equilibrium shifts, potentially leading to the precipitation of the less soluble free base. This phenomenon, known as disproportionation, is a critical risk factor for salt stability and bioavailability.[10][11]
A comprehensive pH-solubility profile is therefore the cornerstone of any solubility assessment.
Experimental Protocol: Equilibrium pH-Solubility Profiling (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic or equilibrium solubility.[12] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.
Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) spanning the physiologically relevant pH range (pH 1.2 to 7.4).
-
Sample Preparation: Add an excess of this compound (e.g., 50 mg) to separate vials containing a fixed volume (e.g., 5 mL) of each buffer. The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.[12]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the solid and liquid phases. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid particulate contamination.
-
Analysis: Accurately determine the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Measurement: Measure the final pH of the saturated solution, as the dissolution of the salt can itself alter the pH of the medium.[6][7]
Causality Behind the Choices:
-
Why excess solid? To ensure the definition of solubility (a saturated solution in equilibrium with the solid phase) is met.[5]
-
Why 24-48 hours? Many pharmaceutical salts can exhibit transient high solubility before converting to a less soluble form; this duration allows the system to reach true thermodynamic equilibrium.[6][7]
-
Why measure final pH? The self-buffering effect of the dissolved salt can significantly change the solution pH, which is the true independent variable for that solubility data point.[6][7]
Data Presentation: pH-Solubility Profile
The results of this experiment are best visualized in a table and a corresponding graph.
| Initial Buffer pH | Final Equilibrium pH | Solubility (mg/mL) | Solid Phase Identity (Post-Analysis) |
| 1.2 | 1.3 | 155.8 | Hemioxalate Salt |
| 2.5 | 2.6 | 142.3 | Hemioxalate Salt |
| 4.5 | 4.8 | 65.2 | Hemioxalate Salt |
| 6.0 | 6.5 | 12.5 | Hemioxalate Salt + Free Base |
| 7.4 | 7.4 | 1.8 | Free Base |
Note: Data are illustrative.
Visualization: Solubility Determination Workflow
The logical flow of the solubility determination process can be visualized as follows:
Caption: Parallel Assessment of Chemical and Physical Stability.
Conclusion: A Data-Driven Path to Formulation
The comprehensive characterization of the solubility and stability of this compound provides the foundational knowledge required for rational drug development. The pH-solubility profile dictates the optimal conditions for dissolution and highlights the potential for pH-dependent precipitation in the GI tract. The stability studies reveal the molecule's vulnerabilities—in this illustrative case, to oxidation and base hydrolysis—and establish the critical importance of controlling the formulation microenvironment to prevent salt disproportionation.
This guide has outlined not just the what but the why of experimental design. By grounding our protocols in authoritative principles and focusing on the causality behind each step, we transform routine characterization into a strategic, self-validating process. The data generated through these workflows empower researchers and drug development professionals to mitigate risks, select appropriate formulation strategies, and confidently advance promising spirocyclic candidates like this compound toward the clinic.
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Whitepaper: The Strategic Advantage of Three-Dimensionality: A Guide to Spirocyclic Cores in Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the historically dominant flat, aromatic scaffolds towards more three-dimensional (3D) molecular architectures. This evolution is driven by the need to improve physicochemical and pharmacokinetic properties, enhance target selectivity, and access novel intellectual property space. At the forefront of this "escape from flatland" are spirocyclic structures—rigid bicyclic systems joined by a single, shared quaternary carbon atom. This guide provides a comprehensive technical overview of the inherent three-dimensional nature of spirocyclic cores, detailing the principles of their conformational behavior, the methodologies for their analysis, and their strategic application in overcoming contemporary drug development challenges.
Introduction: Beyond the Plane
For decades, drug discovery has been heavily reliant on aromatic and heteroaromatic ring systems. While successful, this has led to a saturation of "flat" chemical space, often associated with challenges like poor solubility, metabolic instability, and off-target effects. The introduction of spirocyclic motifs represents a powerful strategy to address these limitations.[1][2][3] Spirocycles are defined by two rings connected through a single spiroatom, which is typically a quaternary sp³-hybridized carbon.[4] This unique junction forces the rings into perpendicular or near-perpendicular orientations, creating a rigid and well-defined three-dimensional geometry.[5]
The primary advantage of this architecture is the increase in the fraction of sp³-hybridized carbons (Fsp³).[6] A higher Fsp³ count is strongly correlated with improved clinical success, as it allows for more complex and precise spatial arrangements of functional groups, leading to better receptor-ligand complementarity and enhanced drug-like properties.[6]
Figure 1: Conceptual shift from flexible, planar scaffolds to rigid, three-dimensional spirocyclic cores.
Conformational Analysis: Defining the 3D Space
The rigidity of the spirocyclic system locks the conformation of the molecule, which is advantageous for optimizing the orientation of binding elements in a controlled manner.[1] However, understanding the subtle conformational preferences of the individual rings is critical for rational drug design. This is achieved through a synergistic combination of computational and experimental techniques.
Computational Approaches
The goal of computational analysis is to map the potential energy surface of the molecule to identify low-energy, stable conformers.
-
Rationale for Method Selection: Given the constrained nature of spirocycles, methods that efficiently explore local conformational space are highly effective. Molecular Dynamics (MD) simulations allow the system to evolve over time, overcoming small energy barriers to sample various ring puckers and substituent orientations.[7][8] Alternatively, Monte Carlo (MC) methods, which generate new conformations through random torsional changes, are also widely used.[9] For macrocyclic or highly complex spiro-systems, specialized algorithms may be required.[10]
-
Self-Validating Workflow: An accurate analysis requires a multi-step approach. An initial broad search using MD or MC with a molecular mechanics (MM) force field is performed to generate a diverse set of conformers. These initial geometries are then subjected to energy minimization using a higher level of theory, such as a quantum mechanics (QM) method, to provide more accurate relative energies and refined structures.[11][12]
Figure 2: A self-validating workflow for the conformational analysis of spirocyclic structures.
Experimental Validation
Computational models must be grounded in experimental reality. Two primary techniques provide definitive structural information.
-
X-ray Crystallography: This is the gold standard for determining the precise 3D structure of a molecule in its solid, crystalline state.[13][14] It provides unambiguous data on bond lengths, angles, and the exact conformation adopted in the crystal lattice.[15][16] This static picture is invaluable for validating the global minimum energy conformer predicted by computational methods.
-
NMR Spectroscopy: To understand the molecule's behavior in solution, which is more relevant to its biological activity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[17]
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments identify protons that are close in space (<5 Å), providing distance restraints that are critical for defining the overall molecular shape and the relative orientation of substituents.[18]
-
J-coupling (Scalar Coupling): The magnitude of ³J coupling constants between protons provides information about the dihedral angles between them, which helps to define the pucker and conformation of the individual rings.[19]
-
A strong correlation between the lowest-energy computed conformers and the structures derived from NMR and X-ray data provides high confidence in the 3D model of the spirocyclic core.[20][21]
Impact on Drug-like Properties
The well-defined 3D structure of spirocycles directly translates to improvements in key ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][22]
-
Increased Solubility: The non-planar nature of spirocycles disrupts efficient crystal lattice packing, which often leads to a lower lattice energy and, consequently, higher aqueous solubility compared to their flat aromatic counterparts.
-
Modulated Lipophilicity: By replacing flat, lipophilic aromatic rings with saturated sp³-rich spirocycles, the lipophilicity (measured as logP or logD) can be fine-tuned. For instance, replacing a morpholine with a spirocyclic oxetane analogue can lower logD values.[6][23]
-
Enhanced Metabolic Stability: The rigid framework can position metabolically labile groups in orientations that are shielded from metabolic enzymes (e.g., Cytochrome P450s), thereby improving metabolic stability and half-life.[1][23]
-
Reduced hERG Inhibition: The introduction of 3D character can help mitigate off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[24]
Data Presentation: Comparative Physicochemical Properties
The table below illustrates the typical improvements observed when transitioning from a traditional heterocyclic scaffold to a spirocyclic analogue.
| Property | Traditional Scaffold (e.g., Piperazine) | Spirocyclic Analogue (e.g., Diazaspiro[3.3]heptane) | Rationale for Improvement |
| Solubility | Lower | Higher[1] | Disruption of crystal packing due to 3D shape. |
| Lipophilicity (logD) | Higher | Lower[6][23] | Increased sp³ character reduces overall lipophilicity. |
| Metabolic Stability | Lower | Higher[1][23] | Rigid scaffold can shield metabolic soft spots. |
| Basicity (pKa) | Higher | Lower[23] | Conformational effects can alter the accessibility of lone pairs. |
| Fsp³ | Lower | Higher[6] | Inherent property of the spirocyclic core. |
Strategic Application in Drug Design
The unique properties of spirocycles make them powerful tools for medicinal chemists at various stages of the drug discovery pipeline.[24][25]
Bioisosterism and Scaffold Hopping
Spirocyclic cores are excellent bioisosteres for common aromatic and heterocyclic rings.[26][27] This strategy, known as scaffold hopping, involves replacing a core molecular framework with a structurally distinct one while retaining or improving biological activity. The key advantages are:
-
Novel Chemical Space: It allows for the exploration of new, patentable chemical matter.[28]
-
Property Optimization: As detailed above, it serves as a robust method to systematically improve the physicochemical and pharmacokinetic profile of a lead compound.[2][29]
-
Improved Selectivity: The rigid orientation of substituents can lead to more specific interactions with the desired target over off-targets. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a spirocyclic analogue led to a compound with higher specificity for PARP-1.[1]
Figure 3: The concept of scaffold hopping from a planar core to a spirocyclic bioisostere to optimize drug-like properties.
Conformational Restriction
Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a single, specific conformation. By using a rigid spirocyclic scaffold, a molecule can be pre-organized into its bioactive conformation.[1][30] This can lead to:
-
Increased Potency: A lower entropic cost of binding can result in a more favorable free energy of binding (ΔG) and thus higher potency.
-
Enhanced Selectivity: The precise positioning of functional groups can maximize interactions with the intended target while avoiding clashes or unfavorable interactions with other proteins.[6]
Experimental Protocols
Protocol: Computational Conformational Analysis
This protocol outlines a general workflow for analyzing a novel spirocyclic compound.
-
Structure Preparation:
-
Draw the 2D structure of the spirocycle in a molecular editor (e.g., Maestro, ChemDraw).
-
Generate an initial 3D structure using a standard tool (e.g., LigPrep). Ensure correct protonation states at physiological pH (7.4 ± 0.5).
-
-
Conformational Search:
-
Method: Select a conformational search algorithm (e.g., MacroModel's MCMM or Low-Mode Dynamics).
-
Force Field: Choose a suitable molecular mechanics force field (e.g., OPLS4).
-
Parameters: Set the number of search steps (e.g., 10,000) to ensure broad sampling. Define an energy window (e.g., 21 kJ/mol or 5 kcal/mol) to save only low-energy conformers.
-
Execution: Run the conformational search. The output will be a collection of unique conformers.
-
-
Refinement and Analysis:
-
Clustering: Cluster the resulting conformers based on RMSD to identify distinct conformational families.
-
QM Optimization: Take the lowest-energy conformer from each cluster and perform a geometry optimization and single-point energy calculation using a quantum mechanics method (e.g., DFT with B3LYP/6-31G* in a program like Gaussian or Jaguar). This provides more accurate relative energies.
-
Boltzmann Averaging: Analyze the population of each conformer at a given temperature based on their relative QM energies to identify the most probable structures.
-
-
Experimental Validation:
-
Compare the calculated lowest-energy conformers to available X-ray crystal structures by overlaying them and calculating the RMSD.
-
Calculate expected NOE distances and ³J coupling constants from the computed conformers and compare them with experimental NMR data.
-
Conclusion and Future Perspectives
The three-dimensional nature of spirocyclic cores provides a distinct and powerful advantage in modern drug discovery. By moving beyond traditional flat scaffolds, researchers can systematically address long-standing challenges in ADME-Tox and selectivity.[1][24] The rigidity and well-defined geometry of these structures offer unparalleled control over the spatial presentation of pharmacophoric elements, enabling the design of more potent, selective, and developable drug candidates. As synthetic methodologies for creating diverse spirocyclic systems continue to advance, their integration into drug discovery programs will undoubtedly accelerate the delivery of novel and improved therapeutics.[3][31]
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Whitepaper: The Spirocyclic Scaffold: A Cornerstone for Modern Drug Discovery
Executive Summary
In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles has led to a strategic shift away from flat, two-dimensional aromatic systems towards more complex, three-dimensional architectures.[1][2] Spirocycles, compounds featuring two rings fused at a single carbon atom, have emerged as a premier class of scaffolds for achieving this goal.[3][4] Their inherent rigidity, defined three-dimensional geometry, and high fraction of sp³-hybridized carbons (Fsp³) provide medicinal chemists with a powerful toolkit to overcome long-standing challenges in drug design. This guide provides a comprehensive overview of the role of spirocycles in enhancing drug-like properties, detailing their impact on physicochemical characteristics, ADMET profiles, and target engagement. Through scientific rationale, practical case studies, and detailed experimental protocols, we illustrate why spirocyclic motifs are not merely a novelty but a fundamental strategy for developing the next generation of therapeutics.
Introduction: The Imperative for Three-Dimensionality
For decades, medicinal chemistry was dominated by "flatland"—a chemical space populated by largely planar, aromatic compounds. While successful, this approach often leads to challenges such as poor solubility, metabolic instability, and off-target effects.[1] The recognition that biological targets, like proteins and enzymes, possess intricate, three-dimensional binding pockets has spurred the exploration of scaffolds that can present functional groups in a more spatially precise manner.[3] Increasing the Fsp³ character of a molecule is strongly correlated with improved clinical success, primarily by enhancing properties like solubility and metabolic stability while reducing promiscuity.[1][4] Spirocycles are an exemplary solution, offering a rigid and well-defined 3D framework that enables superior navigation of this complex biological space.[5]
The Spirocyclic Scaffold: A Unique Architectural Element
A spirocycle is a bicyclic compound where the two rings are connected through a single, shared quaternary carbon atom, known as the spiroatom.[3] This unique junction locks the two rings in perpendicular planes, creating a rigid, three-dimensional structure. This architectural feature is the foundation for the many advantages spirocycles confer upon a drug candidate.
-
Inherent Three-Dimensionality: Unlike flexible aliphatic chains or flat aromatic rings, spirocycles project substituents into space along well-defined vectors, allowing for more precise and optimized interactions with a target's binding site.[3][6]
-
Conformational Rigidity: The spirocyclic framework significantly restricts the number of available conformations.[3][7] This pre-organization of the molecule for binding reduces the entropic penalty upon interaction with a biological target, which can lead to a substantial increase in binding affinity and potency.[5][8]
-
Increased Fsp³ Character: By their very nature, spirocycles are rich in sp³-hybridized carbons. This shift away from sp²-dominated flat structures is a key tenet of modern drug design, correlating with improved physicochemical and pharmacokinetic profiles.[1]
Caption: Logical flow of how the core attributes of spirocycles translate into improved drug-like properties.
Impact of Spirocycles on Physicochemical Properties
The introduction of a spirocyclic moiety can profoundly and predictably modulate the core physicochemical properties of a molecule.
Conformational Rigidity and Target Binding
Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, incurring an entropic cost. Spirocycles mitigate this by locking the core structure into a limited number of well-defined conformations.[3] This "pre-organization" means less conformational entropy is lost upon binding, leading to a more favorable free energy of binding (ΔG) and, consequently, higher potency.[8]
Caption: Spirocycles reduce the entropic penalty for target binding by limiting conformational freedom.
Lipophilicity (LogP/LogD) and Solubility
High lipophilicity is a common cause of failure in drug development, leading to poor solubility, high metabolic turnover, and toxicity.[9][10] The introduction of sp³-rich spirocycles disrupts the planarity of a molecule, which can hinder the efficient crystal packing that plagues flat aromatic compounds.[1] This disruption, combined with the potential to introduce heteroatoms within the spirocyclic framework, often leads to:
-
Decreased Lipophilicity: Azaspirocycles, for instance, have demonstrated lower LogD values and higher basicity compared to their non-spirocyclic piperazine or morpholine counterparts.[1][11]
-
Increased Aqueous Solubility: The greater sp³ character and reduced planarity generally correlate with improved water solubility, a critical factor for oral bioavailability.[1][3][12]
Metabolic Stability
Metabolic instability is a major hurdle in drug design. Spirocycles offer two key advantages in this area:
-
Blocking Metabolic Hotspots: The quaternary spiroatom and adjacent carbons are sterically hindered and non-oxidizable, effectively shielding potential sites of metabolism (e.g., benzylic positions) on an adjacent ring.
-
Bioisosteric Replacement: Spirocyclic motifs can serve as stable bioisosteres for metabolically labile groups. For example, spirocyclic oxetanes can replace gem-dimethyl or carbonyl groups, which are prone to oxidation, while improving solubility and maintaining or enhancing binding.[11]
Spirocycles in ADMET Profiling
The favorable physicochemical properties imparted by spirocycles translate directly into improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[13][14]
-
Absorption and Permeability: By achieving a better balance of solubility and lipophilicity, spirocycles can help optimize a compound's ability to permeate biological membranes without getting trapped, a key requirement for oral absorption.[9][14]
-
Distribution: Reduced lipophilicity can decrease non-specific binding to plasma proteins and tissues, leading to a more favorable volume of distribution and higher free-drug concentration at the target site.[]
-
Metabolism and Excretion: As discussed, enhanced metabolic stability leads to lower intrinsic clearance and a longer half-life, potentially allowing for less frequent dosing.[11][][16]
-
Toxicity Mitigation: By improving selectivity, spirocycles can reduce interactions with off-targets, such as the hERG potassium channel, a common source of cardiotoxicity. The replacement of a flat piperazine ring with a diazaspiro core in analogs of the PARP inhibitor Olaparib led to reduced DNA damage and cytotoxicity.[4][12]
Data Presentation: The Quantitative Impact of Spirocyclization
The theoretical benefits of spirocycles are consistently validated by empirical data. The following table summarizes comparative data from published studies, illustrating the tangible improvements achieved by incorporating spirocyclic scaffolds.
| Parent Scaffold/Drug | Spirocyclic Analog | Property Measured | Improvement/Change | Reference |
| Morpholine | Azaspiro[3.3]heptane | LogD | Lowered | [12] |
| Piperazine | Diazaspiro[3.3]heptane | Metabolic Stability (HLM) | Improved | [1] |
| Piperidine | Spiro-oxetane analog | Solubility | Higher | [11] |
| Olaparib (piperazine) | Diazaspiro[3.3]heptane analog | PARP-1 Selectivity | Significantly Increased | [4][12] |
| Sonidegib (phenyl ring) | Spiro[3.3]heptane analog | Metabolic Stability (t½) | Decreased | [16] |
| Ciprofloxacin (piperazine) | Spirocyclic analog | Solubility | Higher | [11] |
Note: As seen with the Sonidegib analog, the introduction of a spirocycle is not a universal panacea and its effects must be evaluated on a case-by-case basis.[16][17]
Case Studies: Spirocyclic Drugs in Action
The success of spirocycles is evident in the growing number of approved drugs and clinical candidates that feature these scaffolds.[18][19][20]
-
Revumenib: Approved in 2024, this menin-MLL inhibitor for acute leukemias features a central 2,7-diazaspiro[3.5]nonane.[6] This core is essential for binding, with the protonated piperidine nitrogen forming a key cation-π interaction with two tyrosine residues in the target's binding pocket. The spirocycle's rigid structure perfectly orients other functional groups for additional critical interactions.[6]
-
Olaparib Analogs: Research on the PARP inhibitor Olaparib demonstrated that replacing the central piperazine ring with a diazaspiro[3.3]heptane core, while slightly reducing potency, dramatically increased selectivity for PARP-1 over other family members.[4][12] This enhanced selectivity was accompanied by reduced cytotoxicity, highlighting the potential of spirocycles to fine-tune a drug's safety profile.[4][12]
-
Spironolactone: A long-standing example, this potassium-sparing diuretic contains a steroidal backbone with a spirocyclic lactone. Its structure is crucial for its mechanism of action as an aldosterone antagonist.[21][22]
Synthetic Strategies and Experimental Protocols
The increasing popularity of spirocycles is supported by the growing accessibility of synthetic methodologies and commercially available building blocks.[6][23]
Representative Synthetic Approach: Intramolecular Cyclization
A common strategy involves the construction of a precursor containing both a nucleophile and an electrophile, which can then undergo an intramolecular reaction to form the spirocyclic core.
Step-by-Step Example (Conceptual):
-
Precursor Synthesis: Start with a cyclic ketone (e.g., N-Boc-4-piperidone).
-
Chain Elongation: Perform an aldol condensation or similar reaction at the alpha-carbon to introduce a side chain containing a leaving group (e.g., a tosylate) and a masked nucleophile (e.g., a nitrile).
-
Deprotection/Activation: Unmask the nucleophile (e.g., reduce the nitrile to an amine).
-
Intramolecular Cyclization: Under basic conditions, the newly formed nucleophile displaces the leaving group on the side chain, forming the second ring and creating the spiro-junction.
-
Final Derivatization: Modify the functional groups on the spirocyclic scaffold as needed for the final compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol is essential for evaluating a key drug-like property influenced by spirocycles.
Objective: To determine the rate of metabolism of a test compound in human liver microsomes (HLM).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Workflow Diagram:
Caption: Standard workflow for an in vitro human liver microsomal stability assay.
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the HLM master mix to a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point aliquot, which should be immediately quenched.
-
Time Course: Incubate the reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Conclusion and Future Outlook
Spirocycles are no longer a niche curiosity but a mainstream strategy in medicinal chemistry.[18] Their ability to confer conformational rigidity, enhance three-dimensionality, and positively modulate key physicochemical properties provides a robust solution to many of the challenges that plague traditional drug discovery campaigns.[23] By improving potency, selectivity, solubility, and metabolic stability, spirocyclic scaffolds directly contribute to the creation of safer and more effective medicines.[18][24] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the strategic incorporation of spirocycles will undoubtedly continue to accelerate the journey of novel therapeutics from the laboratory to the clinic.[25]
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A Technical Guide to Natural Products Containing Spirocyclic Motifs: From Structural Diversity to Therapeutic Potential
Introduction: The Allure of the Spirocyclic Scaffold in Natural Products
Natural products have long been a cornerstone of drug discovery, providing a rich tapestry of structurally diverse and biologically active molecules.[1][2] Among these, compounds featuring spirocyclic motifs—two rings sharing a single atom—have garnered significant attention from the scientific community.[1][3] This unique three-dimensional architecture imparts a fascinating combination of conformational rigidity and spatial complexity, making spirocycles privileged structures in medicinal chemistry.[1][2][4] Unlike their flat, aromatic counterparts, the non-planar nature of spirocycles allows for more precise and intricate interactions with biological targets, often leading to enhanced potency and selectivity.[1][4] This guide provides an in-depth exploration of natural products containing spirocyclic motifs, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, biosynthetic origins, mechanisms of action, and the synthetic strategies employed to construct these challenging yet rewarding molecular frameworks.
I. Structural Diversity and Classification of Spirocyclic Natural Products
The structural diversity of spirocyclic natural products is vast, with a wide array of ring sizes and heteroatom compositions. A systematic way to classify these compounds is by the size of the two rings that form the spirocenter. The following table summarizes some of the common spirocyclic systems found in nature, along with representative examples.
| Spirocyclic System | Representative Natural Product | Source Organism | Noteworthy Biological Activity |
| [2.4.0] | Cyclohelminthol X | Helminthosporium velutinum | Cytotoxic against leukemia HL60 cell line (IC50 = 0.35 μM)[2][4] |
| [4.4.0] | Fredericamycin A | Streptomyces griseus | Antitumor antibiotic[2][4] |
| [4.5.0] | Griseofulvin | Penicillium griseofulvum | Antifungal (ringworm treatment)[4][5] |
| [5.5.0] | Merulinols B, C, E, F | Endophytic fungus XG8D | Cytotoxic against KATO-3 cells (IC50 = 35.0 μM for Merulinol C)[2] |
This is by no means an exhaustive list, but it highlights the broad range of spirocyclic architectures that have been discovered from various natural sources, including plants, fungi, and bacteria.[1][2][4]
II. Biosynthesis: Nature's Intricate Assembly of Spirocycles
The biosynthesis of spirocyclic natural products often involves complex and elegant enzymatic transformations. A fascinating example is the biosynthesis of the antifungal agent Griseofulvin .
The biosynthesis of Griseofulvin begins with the formation of a 14-carbon poly-β-keto chain by a polyketide synthase (PKS). This linear precursor then undergoes a series of cyclization and aromatization reactions to form a benzophenone intermediate. The key spirocyclization step is believed to proceed through a phenolic oxidation, leading to the formation of the characteristic grisan skeleton. The final steps involve O-methylation and a stereoselective reduction to yield Griseofulvin.
Caption: Biosynthetic pathway of Griseofulvin.
III. Mechanism of Action: Unraveling the Therapeutic Effects
The unique three-dimensional structures of spirocyclic natural products often translate to novel mechanisms of action. Understanding these mechanisms is crucial for their development as therapeutic agents.
Case Study 1: Griseofulvin - A Mitotic Spindle Inhibitor
Griseofulvin exerts its antifungal activity by disrupting the mitotic spindle in fungal cells.[1][6] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in metaphase and ultimately inhibiting fungal cell division.[6][7]
Case Study 2: Platensimycin - A Bacterial Fatty Acid Synthesis Inhibitor
Platensimycin is a potent antibiotic that targets bacterial fatty acid biosynthesis.[8] Specifically, it inhibits the β-ketoacyl-[acyl-carrier-protein] synthase I/II (FabF/B), a key enzyme in the elongation of fatty acid chains.[8] By binding to the FabF/B enzyme, platensimycin blocks the condensation reaction, a critical step in fatty acid synthesis, thereby depriving the bacteria of essential components for cell membrane formation.[8]
Caption: Mechanism of action of Platensimycin.
IV. Total Synthesis: The Art and Science of Constructing Spirocycles
The total synthesis of spirocyclic natural products presents a significant challenge to synthetic organic chemists due to the steric congestion around the spirocenter and the need for precise stereochemical control. However, the development of novel synthetic methodologies has enabled the construction of these complex molecules.
Featured Synthetic Protocol: The Danishefsky Synthesis of Spirotryprostatin A
Spirotryprostatin A is a potent inhibitor of the cell cycle, arresting progression at the G2/M phase.[1][9] The total synthesis of spirotryprostatin A by the Danishefsky group is a landmark achievement in the field.[1] A key step in their strategy is an oxidative rearrangement of a β-carboline precursor to construct the spirooxindole core.
Step-by-Step Methodology:
-
Pictet-Spengler Reaction: Condensation of 6-methoxytryptophan methyl ester with tert-butylthioacetaldehyde to form the tetrahydro-β-carboline core.
-
Boc Protection: Protection of the secondary amine of the tetrahydro-β-carboline with a tert-butyloxycarbonyl (Boc) group.
-
Oxidative Rearrangement: Treatment with N-bromosuccinimide (NBS) in the presence of water and calcium carbonate induces the key oxidative rearrangement to form the spirooxindole framework. The stereochemistry of the spirocenter is controlled in this step.
-
Sulfoxide Elimination: Conversion of the thioether to a sulfoxide followed by thermal elimination to introduce a double bond.
-
Diketopiperazine Formation: Deprotection of the Boc group and subsequent cyclization with L-proline methyl ester to form the diketopiperazine ring.
-
Final Elaboration: A series of final transformations to complete the synthesis of spirotryprostatin A.
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Azaspirocycles: Versatile Three-Dimensional Building Blocks for Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures.[1] This guide delves into the ascending role of azaspirocycles, a compelling class of three-dimensional (3D) scaffolds, in modern drug discovery.[1] Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to modulate crucial physicochemical properties offer a significant advantage in the design of next-generation drugs.[1] We will explore the synthesis, unique structural attributes, and diverse applications of these versatile building blocks, supported by experimental insights and case studies.
The Structural and Physicochemical Advantages of Azaspirocyclic Scaffolds
Azaspirocycles are bicyclic compounds characterized by two rings sharing a single spiro atom, which is typically a quaternary carbon.[1] This unique architecture confers a rigid, non-planar geometry, a stark contrast to the predominantly two-dimensional nature of many conventional drug molecules.[1] The introduction of a nitrogen atom within this framework not only provides a key handle for chemical modification but also profoundly influences the molecule's basicity, polarity, and hydrogen bonding potential.[1]
One of the most significant contributions of azaspirocyclic scaffolds to drug design is the enhancement of three-dimensionality, often quantified by the fraction of sp3-hybridized carbons (Fsp3).[1] A higher Fsp3 value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, reduced metabolic liability, and minimized off-target interactions.[1][2] By moving away from "flatland," azaspirocycles enable a more precise and intricate interaction with the complex 3D topographies of biological targets like enzymes and receptors.[1][3]
Key Physicochemical Benefits of Incorporating Azaspirocycles:
-
Enhanced Aqueous Solubility: The non-planar, polar nature of many azaspirocycles can lead to improved solubility compared to their flatter carbocyclic or aromatic counterparts.[4]
-
Modulated Lipophilicity: The introduction of heteroatoms and the specific 3D arrangement of substituents allow for fine-tuning of a compound's lipophilicity (logP/logD), a critical parameter for oral bioavailability and cell permeability.[2]
-
Improved Metabolic Stability: The rigid spirocyclic core can shield metabolically susceptible sites from enzymatic degradation, leading to a more favorable pharmacokinetic profile.[4][5]
-
Defined Exit Vectors: The spirocyclic framework provides well-defined points for substituent attachment, allowing for a systematic exploration of chemical space and optimization of target engagement.
Synthetic Strategies for Accessing Azaspirocyclic Scaffolds
The construction of these intricate 3D architectures has spurred the development of innovative and elegant synthetic methodologies. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcomes.
Key Synthetic Approaches
Several powerful strategies are employed for the synthesis of azaspirocycles:
-
Ring-Closing Metathesis (RCM): This robust, often ruthenium-catalyzed reaction, is a cornerstone for forming cyclic alkenes from acyclic dienes and has been extensively used to construct various ring sizes within azaspirocyclic systems.[1][6]
-
Intramolecular Cyclization Reactions: A diverse array of intramolecular cyclization tactics, including reductive amination, nucleophilic substitution, and transition metal-catalyzed C-H activation, are pivotal for constructing the second ring of the spirocycle.[1][7][8]
-
Multicomponent Reactions: These reactions offer a rapid and efficient means to generate molecular complexity from simple starting materials in a single step, providing access to novel and diverse azaspirocyclic scaffolds.[6][9]
-
Semipinacol Rearrangements: This class of reactions provides a powerful method for constructing 1-azaspirocycles, with the potential for high diastereoselectivity.[10]
-
Enzymatic Stereodivergent Synthesis: Recent advances have demonstrated the use of carbene transferase platforms for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding azaspiro[2.y]alkanes with high yield and excellent diastereo- and enantioselectivity.[11]
Experimental Protocol: Synthesis of a 5-Azaspiro[2.4]heptane Derivative via Ring-Closing Metathesis
This protocol provides a general workflow for the synthesis of a common azaspirocyclic scaffold, illustrating the application of Ring-Closing Metathesis.
Step 1: Synthesis of the Diene Precursor
-
To a solution of N-Boc-diallylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add vinyl Grignard reagent (1.2 eq, 1.0 M in THF) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM (0.01 M).
-
Add Grubbs' second-generation catalyst (0.05 eq) to the solution under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-azaspiro[2.4]heptane derivative.
Step 3: Deprotection of the Boc Group (if required)
-
Dissolve the Boc-protected azaspirocycle (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final azaspirocycle.
Diagram of a General Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of an azaspirocycle.
Azaspirocycles as Versatile Building Blocks in Drug Discovery
The unique structural and physicochemical properties of azaspirocycles have led to their widespread application in various therapeutic areas.[1] They serve as valuable bioisosteres for common cyclic motifs and as novel scaffolds for exploring new chemical space.[4][12]
Azaspirocycles as Bioisosteres
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.[13] Azaspirocycles have emerged as effective bioisosteres for a range of commonly used fragments, including piperidines, piperazines, and morpholines.[3][4][14]
Table 1: Comparison of Physicochemical Properties of Azaspirocycles and Common Heterocycles
| Scaffold | cLogP | tPSA (Ų) | Fsp³ | Key Advantages as a Bioisostere |
| Piperidine | 1.1 | 12.0 | 1.00 | Increased 3D character, potential for improved metabolic stability. |
| 1-Azaspiro[3.3]heptane | 0.8 | 12.0 | 1.00 | Lower lipophilicity, rigid conformation.[4] |
| Piperazine | -0.8 | 24.1 | 1.00 | Two points for diversification. |
| 2,6-Diazaspiro[3.3]heptane | -1.2 | 24.1 | 1.00 | Reduced basicity of one nitrogen, unique exit vectors.[14] |
| Morpholine | -0.5 | 21.3 | 1.00 | Polar, hydrogen bond acceptor. |
| 2-Oxa-6-azaspiro[3.3]heptane | -0.7 | 21.3 | 1.00 | Lower lipophilicity, improved solubility.[4] |
Note: cLogP and tPSA values are calculated for the parent scaffolds and can vary significantly with substitution.
The constrained nature of the spirocyclic framework can offer distinct advantages over more flexible ring systems. For instance, replacing a piperazine with a diazaspiro[3.3]heptane can lead to improved metabolic stability and provide novel exit vectors for substituent placement, potentially leading to enhanced target engagement and selectivity.[14]
Applications in Different Therapeutic Areas
The versatility of azaspirocyclic scaffolds is evident in their application across a wide range of therapeutic targets.[1]
-
Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and polarity makes azaspirocycles attractive scaffolds for CNS-penetrant drugs.[1][15] Their rigid structures can also lead to higher selectivity for specific receptor subtypes, which is often a challenge in CNS drug discovery.[16]
-
Oncology: Azaspirocycles have been successfully incorporated into potent and selective kinase inhibitors, a major class of anti-cancer agents.[1] The defined 3D orientation of substituents allows for optimal interactions with the ATP-binding pocket of kinases.
-
Infectious Diseases: Azaspirocyclic motifs have been explored in the development of novel antibacterial and antiviral agents.[17][18] For example, some azaspirocycles have shown promising activity as inhibitors of the HIV-1 Tat/TAR interaction.[7][18]
Diagram of Azaspirocycle Application Areas:
Caption: Key therapeutic areas for azaspirocycle-based drug discovery.
Case Study: Azaspirocycles in the Development of SHP2 Inhibitors
The development of inhibitors for the protein tyrosine phosphatase SHP2, a key node in cellular signaling pathways, provides an excellent example of the strategic application of azaspirocycles. During the optimization of a series of SHP2 inhibitors, researchers introduced spirocyclic scaffolds to maintain the crucial orientation of a primary amine group for hydrogen bonding interactions with the target protein.[2] This modification not only preserved the high potency of the compounds but also led to improved cellular efficacy.[2]
Conclusion
Azaspirocycles represent a significant advancement in scaffold design for modern medicinal chemistry.[1] Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, has established them as versatile and valuable building blocks in the quest for novel therapeutics.[1][3] As synthetic methodologies continue to evolve, we can anticipate an even greater integration of these sophisticated scaffolds into drug discovery programs, ultimately leading to the development of safer and more effective medicines.
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Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 2-Azaspiro[3.4]octane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-Azaspiro[3.4]octane hemioxalate, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for robustness and scalability, prioritizing the use of readily available starting materials and minimizing complex purification techniques. This guide offers not just a series of steps, but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the process. All protocols are structured to be self-validating, with integrated quality control checkpoints.
Introduction: The Significance of 2-Azaspiro[3.4]octane
Spirocyclic amines, such as 2-Azaspiro[3.4]octane, are of increasing interest in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over more traditional, planar scaffolds by enabling a more precise spatial arrangement of pharmacophoric elements. This can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. The synthesis of such scaffolds, however, can be challenging. This guide outlines a practical and scalable approach to obtaining 2-Azaspiro[3.4]octane as its stable and easily handleable hemioxalate salt.
Strategic Approach to Synthesis
Several synthetic routes to 2-azaspiro[3.4]octane have been explored, often involving either the annulation of the cyclopentane ring or the formation of the four-membered azetidine ring.[1][2] For the purposes of scalability, a reductive amination strategy is often advantageous due to its typically high yields and amenability to large-scale production.[3] The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of the Free Base (2-Azaspiro[3.4]octane)
This synthesis is a multi-step process starting from commercially available materials.
Step 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-5-one
This key intermediate can be synthesized via a multi-step process starting from N-Boc-azetidin-3-one. The process typically involves a Horner-Wadsworth-Emmons reaction followed by a [3+2] cycloaddition.[4]
Step 2: Reduction of the Ketone to N-Boc-2-azaspiro[3.4]octane
The carbonyl group is removed to yield the protected spirocyclic amine. The Wolff-Kishner reduction is well-suited for this transformation on a larger scale.
-
Materials:
-
N-Boc-2-azaspiro[3.4]octan-5-one
-
Hydrazine hydrate (80% solution in water)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add N-Boc-2-azaspiro[3.4]octan-5-one (1.0 eq), diethylene glycol (10 volumes), and hydrazine hydrate (4.0 eq).
-
Heat the mixture to 120 °C for 2 hours.
-
Cool the mixture to below 100 °C and add potassium hydroxide (4.0 eq) portion-wise. Caution: Exothermic reaction.
-
Replace the reflux condenser with a distillation apparatus and slowly heat the mixture to 200-210 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-azaspiro[3.4]octane.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary, though for many applications, it may be carried forward without further purification.
-
Step 3: Deprotection of N-Boc-2-azaspiro[3.4]octane
The Boc protecting group is removed under acidic conditions to yield the free amine.
-
Materials:
-
N-Boc-2-azaspiro[3.4]octane
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Diethyl ether
-
Sodium hydroxide solution (2M)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the crude N-Boc-2-azaspiro[3.4]octane (1.0 eq) in a minimal amount of dichloromethane.
-
Add the 4M HCl solution in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and basify to pH > 12 with 2M NaOH solution, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the volatile free amine, 2-Azaspiro[3.4]octane. Note: Due to its volatility, it is advisable to proceed directly to the salt formation step.
-
PART B: Preparation of this compound
The free amine is converted to its more stable and handleable hemioxalate salt.
-
Materials:
-
2-Azaspiro[3.4]octane (free base)
-
Oxalic acid dihydrate
-
Isopropanol (IPA)
-
Diethyl ether
-
-
Protocol:
-
Dissolve the crude 2-Azaspiro[3.4]octane (2.0 eq) in isopropanol (10 volumes).
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in warm isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with vigorous stirring.
-
A white precipitate of the hemioxalate salt should form. Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to facilitate drying.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Quality Control and Data
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by NMR/LC-MS) | ≥97% |
| Melting Point | To be determined experimentally |
| Molecular Formula | (C₇H₁₃N)₂ · C₂H₂O₄ |
| Molecular Weight | 312.42 g/mol |
Safety and Handling
-
Hydrazine hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Strong acids (HCl): Corrosive. Handle with care in a fume hood.
-
Organic solvents: Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Mechanistic Rationale
The synthetic strategy relies on well-established and robust chemical transformations.
Caption: Key transformations in the synthesis of this compound.
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes that is tolerant of many functional groups and is particularly useful for base-stable compounds. The reaction proceeds via the formation of a hydrazone, which, upon treatment with a strong base at high temperatures, collapses to form a carbanion with the concomitant release of nitrogen gas. Protonation of the carbanion affords the desired alkane.
Boc deprotection under acidic conditions proceeds via the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine.
Hemioxalate salt formation is an acid-base reaction where two equivalents of the basic amine react with one equivalent of the dicarboxylic oxalic acid to form a stable, crystalline salt. This salt is often less hygroscopic and has a higher melting point than the free base, making it easier to handle and store.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2011). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 9(19), 6555-6557. [Link][1][5]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link][2]
-
Organic Chemistry Tutor. (2020, February 17). Amine synthesis by reductive amination (reductive alkylation). YouTube. [Link][3]
-
Perreault, C., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link][4]
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 5. rsc.org [rsc.org]
The Strategic Application of 2-Azaspiro[3.4]octane in Modern Drug Discovery: A Technical Guide
Abstract
The quest for novel molecular architectures with enhanced pharmacological profiles is a central theme in contemporary drug discovery. Saturated heterocyclic scaffolds have emerged as key players in this endeavor, offering a departure from the "flat" aromatic compounds that have historically dominated medicinal chemistry. Among these, 2-Azaspiro[3.4]octane has garnered significant attention as a versatile and synthetically accessible building block. Its inherent three-dimensionality and conformational rigidity provide a unique platform for the exploration of chemical space, enabling the fine-tuning of physicochemical properties and the optimization of ligand-receptor interactions. This technical guide provides a comprehensive overview of the utility of 2-Azaspiro[3.4]octane, detailing robust protocols for its functionalization and offering insights into its strategic application in the design of next-generation therapeutics.
Introduction: The Value Proposition of 2-Azaspiro[3.4]octane in Medicinal Chemistry
The introduction of spirocyclic motifs into drug candidates offers a powerful strategy to enhance molecular complexity and three-dimensionality.[1] This, in turn, can lead to improved target selectivity, enhanced metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[1] The 2-Azaspiro[3.4]octane scaffold, featuring a unique fusion of an azetidine and a cyclopentane ring, is an exemplary building block for leveraging these advantages.
The secondary amine of 2-Azaspiro[3.4]octane serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents. This enables a systematic exploration of the structure-activity relationship (SAR) and the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rigid spirocyclic core constrains the conformational flexibility of the appended substituents, presenting them to a biological target in a more defined orientation, which can lead to enhanced binding affinity and potency.
This guide will provide detailed, field-proven protocols for the key transformations involving 2-Azaspiro[3.4]octane, empowering researchers to effectively incorporate this valuable building block into their drug discovery programs.
Core Synthetic Methodologies and Protocols
The successful integration of the 2-Azaspiro[3.4]octane scaffold into a medicinal chemistry campaign hinges on the reliable and efficient functionalization of its secondary amine. The following sections provide detailed, step-by-step protocols for common and impactful transformations.
Protocol 1: N-Boc Protection of 2-Azaspiro[3.4]octane
The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a common first step to enable further synthetic manipulations or to modulate the nucleophilicity of the nitrogen atom.
Reaction Principle: The lone pair of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a mild base to neutralize the resulting acidic byproduct.
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Azaspiro[3.4]octane hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-azaspiro[3.4]octane-2-carboxylate. The crude product is often of sufficient purity for subsequent steps, or it can be further purified by flash column chromatography on silica gel.
Protocol 2: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast number of pharmaceuticals due to their ability to participate in hydrogen bonding interactions with biological targets.
Reaction Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
2-Azaspiro[3.4]octane
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-Azaspiro[3.4]octane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-2-azaspiro[3.4]octane.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds, offering a milder alternative to direct alkylation with alkyl halides and providing access to a wider range of substituents.[2][3]
Reaction Principle: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to the corresponding tertiary amine.[2][3][4]
Materials:
-
2-Azaspiro[3.4]octane
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 2-Azaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS. For sluggish reactions with ketones, a catalytic amount of acetic acid can be added.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 2-azaspiro[3.4]octane.
Protocol 4: Synthesis of a Precursor for Suzuki-Miyaura Coupling
To further expand the synthetic utility of the 2-azaspiro[3.4]octane scaffold, the introduction of a handle for cross-coupling reactions is highly desirable. The following protocol outlines a plausible route to a bromo-functionalized derivative, which can serve as a precursor for Suzuki-Miyaura coupling. This protocol is adapted from the synthesis of a related oxa-azaspiro[3.4]octane derivative.[5]
Reaction Principle: This multi-step synthesis involves the initial formation of a homoallylic alcohol, followed by bromination and subsequent intramolecular cyclization to form the bromo-functionalized spirocycle.
Materials:
-
1-Boc-azetidin-3-one
-
Allylmagnesium bromide or Allyl bromide/Zinc
-
N-Bromosuccinimide (NBS)
-
Base (e.g., Potassium carbonate)
-
Appropriate solvents (e.g., THF, DCM)
Procedure (Conceptual Outline):
-
Step 1: Allylation. React 1-Boc-azetidin-3-one with a suitable allylating agent (e.g., allylmagnesium bromide) to generate tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
-
Step 2: Bromination. Treat the resulting alcohol with a brominating agent such as N-Bromosuccinimide to effect a bromocyclization, yielding a bromo-functionalized intermediate.
-
Step 3: Deprotection and Cyclization. Subsequent deprotection of the Boc group and base-mediated intramolecular cyclization would yield the desired bromo-2-azaspiro[3.4]octane derivative. Note: This is a conceptual outline, and optimization of reaction conditions would be necessary.
Protocol 5: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
Reaction Principle: A palladium catalyst facilitates the coupling of an organoboron compound (e.g., an arylboronic acid) with an organic halide (the bromo-functionalized 2-azaspiro[3.4]octane) in the presence of a base.
Materials:
-
Bromo-functionalized 2-azaspiro[3.4]octane (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
In a reaction vessel, combine the bromo-functionalized 2-azaspiro[3.4]octane (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-azaspiro[3.4]octane derivative.
Data Presentation and Characterization
The successful synthesis of 2-azaspiro[3.4]octane derivatives requires rigorous characterization to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Table 1: Summary of Key Functionalization Reactions and Typical Yields
| Reaction Type | Reagents | Solvent | Base | Typical Yield (%) |
| N-Boc Protection | (Boc)₂O | DCM | Et₃N | >95 |
| N-Acylation | Acetyl Chloride | DCM | Et₃N | 80-95 |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCE | - | 70-90 |
| Suzuki-Miyaura Coupling | Phenylboronic Acid, Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 60-85 |
Expected NMR Spectral Features:
-
¹H NMR: The protons on the 2-azaspiro[3.4]octane core will exhibit characteristic chemical shifts and coupling patterns. The protons on the azetidine ring typically appear at a different chemical shift than those on the cyclopentane ring. Upon N-functionalization, the chemical shifts of the protons adjacent to the nitrogen will be significantly affected.
-
¹³C NMR: The carbon spectrum will show distinct signals for the spiro carbon and the other carbons of the two rings. The chemical shifts of the carbons in the azetidine ring are particularly sensitive to the nature of the substituent on the nitrogen atom.
Experimental Workflows and Diagrams
Visualizing the experimental workflow can greatly enhance the understanding and execution of the described protocols.
Caption: Workflow for the N-Acylation of 2-Azaspiro[3.4]octane.
Caption: Workflow for the Reductive Amination of 2-Azaspiro[3.4]octane.
Conclusion
The 2-Azaspiro[3.4]octane scaffold represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique three-dimensional structure, coupled with its synthetic tractability, provides a robust platform for the design of novel therapeutic agents with improved pharmacological properties. The detailed protocols and strategic insights provided in this technical guide are intended to facilitate the broader adoption of this promising scaffold, thereby accelerating the discovery of new medicines for unmet medical needs.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Myers, A. (n.d.). Chem 115. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Metin, H. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. rsc.org [rsc.org]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Rising Star of Drug Discovery: Application Notes and Protocols for 2-Azaspiro[3.4]octane
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemistry has been perceived as a journey through "flatland," with a heavy reliance on two-dimensional, aromatic scaffolds. However, the increasing demand for drugs with improved potency, selectivity, and pharmacokinetic properties has propelled a paradigm shift towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their rigid, well-defined three-dimensional structures offer a unique opportunity to explore chemical space more effectively, leading to compounds with enhanced clinical success.
Among the diverse array of spirocyclic systems, the 2-Azaspiro[3.4]octane core has garnered significant attention as a versatile and privileged scaffold in modern drug discovery. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this promising scaffold, complete with detailed synthetic and biological evaluation protocols. We will delve into the unique properties of the 2-azaspiro[3.4]octane system and explore its successful application in the development of novel therapeutics for central nervous system (CNS) disorders and infectious diseases.
The 2-Azaspiro[3.4]octane Scaffold: A Privileged Motif
The 2-Azaspiro[3.4]octane scaffold is a bicyclic system consisting of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon atom. This unique arrangement confers several advantageous properties for drug design:
-
Structural Rigidity and Conformational Constraint: The spirocyclic nature of the scaffold restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and potency.
-
Three-Dimensional Vectorial Orientation: The scaffold provides a rigid framework from which substituents can be projected into three-dimensional space with well-defined vectors. This allows for precise optimization of interactions with the target protein, leading to improved selectivity and reduced off-target effects.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts. These "drug-like" properties are crucial for developing candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Novel Chemical Space: The 2-Azaspiro[3.4]octane motif allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
Application Showcase I: M4 Muscarinic Acetylcholine Receptor Agonists for CNS Disorders
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Selective activation of the M4 receptor is believed to offer antipsychotic and cognitive-enhancing benefits without the debilitating side effects associated with non-selective muscarinic agonists.[1] The 2-Azaspiro[3.4]octane scaffold has proven to be an excellent platform for the development of potent and selective M4 agonists.
Mechanism of Action: M4 Receptor Signaling
The M4 receptor primarily couples to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Figure 1. Simplified M4 Muscarinic Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
Studies by Yang et al. (2019) on a series of 2-azaspiro[3.4]octane derivatives have provided valuable insights into the SAR for M4 receptor agonism.[2] The electrostatic potential of isosteres for the carbamate moiety was found to be a crucial determinant of M4 activity. For instance, replacement of an ethyl carbamate with a pyrazine or a 1,2,5-thiadiazole maintained or improved potency, suggesting that the distribution of positive potential around key nitrogen atoms is critical for receptor activation.[2]
Quantitative Data: In Vitro Potency of 2-Azaspiro[3.4]octane M4 Agonists
The following table summarizes the in vitro potency of exemplary 2-azaspiro[3.4]octane derivatives from the literature.
| Compound ID | R Group (Isostere) | M4 EC50 (nM)[2] |
| 8 | Pyrazine | 20 |
| 8g | 2-Pyrimidine | >10,000 |
| 8m | 1,2,5-Thiadiazole | 20 |
| 8n | 3-methyl-1,2,5-Thiadiazole | 470 |
| 8o | 3-methoxy-1,2,5-Thiadiazole | 2500 |
| 8p | 1,2,4-Thiadiazole | 1100 |
Application Showcase II: Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. There is an urgent need for novel antitubercular agents with new mechanisms of action. The 2,6-diazaspiro[3.4]octane scaffold has recently been explored as a core for the development of potent antitubercular compounds.
A study by Lukin et al. (2023) demonstrated that derivatization of the 2,6-diazaspiro[3.4]octane core with a 5-nitrofuran carboxamide moiety, coupled with exploration of the molecular periphery with various azoles, led to the identification of a highly potent antitubercular lead.[3] The lead compound exhibited a minimal inhibitory concentration (MIC) of 0.016 µg/mL against M. tuberculosis H37Rv.[3] This highlights the potential of the spirocyclic scaffold to orient peripheral functionalities in a manner that maximizes antimycobacterial activity.
Protocols
Protocol 1: Synthesis of a Key Intermediate: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
This protocol describes a representative synthesis of a key intermediate that can be further elaborated to generate diverse 2-azaspiro[3.4]octane derivatives. The synthesis of related structures has been reported in the literature.[4]
Materials:
-
1-Boc-3-oxo-azetidine
-
Allyl bromide
-
Zinc powder
-
Saturated ammonium chloride solution
-
Tetrahydrofuran (THF)
-
Liquid bromine
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Acetonitrile
Procedure:
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
To a solution of saturated ammonium chloride, add zinc powder.
-
Sequentially add a THF solution of 1-Boc-3-oxo-azetidine and a THF solution of allyl bromide at 10 °C.[4]
-
After the addition, stir the reaction mixture overnight at 20 °C.[4]
-
Work up the reaction and purify the product to obtain tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
-
Dissolve the product from Step 1 in DCM.
-
Cool the solution to between -30 °C and -10 °C.[4]
-
Add liquid bromine and stir the reaction for 2 hours.[4]
-
Work up the reaction and purify the product.
Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
Dissolve the product from Step 2 in acetonitrile.
-
Add potassium carbonate as a base.
-
Stir the mixture overnight at 82 °C.[4]
-
Work up the reaction and purify the final product.
Figure 2. Synthetic workflow for a 2-azaspiro[3.4]octane intermediate.
Protocol 2: Biological Evaluation - Calcium Mobilization Assay for M4 Receptor Agonism
This protocol provides a general framework for assessing the agonist activity of 2-azaspiro[3.4]octane derivatives at the M4 receptor using a calcium mobilization assay. This is a common method for studying GPCRs that couple to Gαq or Gαi/o (via a chimeric G protein).[5][6]
Materials:
-
HEK293 cells stably expressing the human M4 muscarinic receptor (and a suitable G-protein, e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well, black-walled, clear-bottom microplates.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (2-azaspiro[3.4]octane derivatives).
-
Positive control agonist (e.g., acetylcholine).
-
Fluorescence plate reader with kinetic read capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the M4-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]
-
-
Compound Plate Preparation:
-
During the dye-loading incubation, prepare a separate 96-well plate with serial dilutions of the test compounds and the positive control at a concentration 2-5 times the final desired concentration.[5] Include wells with assay buffer only as a vehicle control.
-
-
Assay Measurement:
-
Set up the fluorescence plate reader for kinetic reading (e.g., excitation ~490 nm, emission ~525 nm).
-
Program the instrument to record a baseline fluorescence for 10-20 seconds, then inject the compounds from the compound plate, and continue recording the fluorescence signal for an additional 120-180 seconds.[5]
-
-
Data Analysis:
-
The primary output will be a kinetic trace of fluorescence intensity over time for each well.
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response.
-
Plot the ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Conclusion and Future Outlook
The 2-Azaspiro[3.4]octane scaffold represents a significant and valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality and conformational rigidity provide a robust platform for the design of potent and selective modulators of challenging biological targets. The successful application of this scaffold in the development of M4 muscarinic receptor agonists and novel antitubercular agents underscores its broad therapeutic potential. As synthetic methodologies continue to evolve, enabling more diverse and efficient access to novel derivatives, we anticipate that the 2-azaspiro[3.4]octane core will play an increasingly prominent role in the discovery of the next generation of innovative medicines.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(38), 8749–8753. Available from: [Link]
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Yang, Z., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 941–948. Available from: [Link]
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Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available from: [Link]
- Novartis AG. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. 11,548,865 B2. Washington, DC: U.S. Patent and Trademark Office.
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Felder, C. C., et al. (1993). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. The Journal of biological chemistry, 268(28), 20989–20992. Available from: [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]
- Novartis AG. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. WO 2021/070091 A1. World Intellectual Property Organization.
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Shirey, J. K., et al. (2009). A selective allosteric potentiator of the M4 muscarinic acetylcholine receptor increases activity of deep layer pyramidal neurons and reverses scopolamine-induced cognitive deficits. Journal of Biological Chemistry, 284(37), 25304–25316. Available from: [Link]
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Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available from: [Link]
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Chen, J., et al. (2012). A multiplex calcium assay for identification of GPCR agonists and antagonists. Journal of biomolecular screening, 17(9), 1248–1256. Available from: [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]
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Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link]
- Jiangsu Aosaikang Pharmaceutical Co Ltd. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
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Yang, Z., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 941–948. Available from: [Link]
-
Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128479. Available from: [Link]
- Novartis AG. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. 11,548,865 B2. Washington, DC: U.S. Patent and Trademark Office.
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Harvey, A. L., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International journal of molecular sciences, 23(21), 13018. Available from: [Link]
-
Nordvall, G., et al. (1992). Analogues of the muscarinic agent 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[7][8]dioxolane]: synthesis and pharmacology. Journal of medicinal chemistry, 35(9), 1541–1550. Available from: [Link]
-
Yang, Z., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 941–948. Available from: [Link]
-
Ringdahl, B., et al. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of pharmaceutical sciences, 76(10), 848–850. Available from: [Link]
-
Mohr, K., et al. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors & channels, 9(4), 229–240. Available from: [Link]
-
Lee, J. Y., et al. (2008). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 29(10), 1957–1961. Available from: [Link]
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The 2-Azaspiro[3.4]octane Scaffold: A Launchpad for Next-Generation Therapeutics
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. The 2-azaspiro[3.4]octane scaffold has emerged as a privileged structure, offering a rigid, three-dimensional framework that departs from the often flat, aromatic structures of many traditional pharmaceuticals.[1][2] This unique spirocyclic system, where two rings share a single carbon atom, provides a robust platform for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.[1][3] Its inherent structural rigidity and conformational constraint can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1][4] This guide provides an in-depth exploration of the 2-azaspiro[3.4]octane scaffold, its synthesis, and its application in the discovery of novel therapeutics, complete with detailed protocols for researchers in the field.
The primary advantage of employing spirocyclic scaffolds like 2-azaspiro[3.4]octane lies in their ability to project functional groups into three-dimensional space, facilitating more precise interactions with the complex topographies of biological targets.[5] This increased fraction of sp3-hybridized carbons (Fsp3) is often correlated with a higher probability of clinical success.[3] Furthermore, the introduction of a spirocyclic core can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability, addressing common challenges in drug development.[1][3][5]
Therapeutic Applications: A Scaffold of Diverse Potential
The versatility of the 2-azaspiro[3.4]octane core and its analogs, such as the 2,6-diazaspiro[3.4]octane variant, has been demonstrated across a range of therapeutic areas. Notably, this scaffold has shown exceptional promise in the development of potent anti-infective agents and targeted cancer therapies.
Antitubercular Activity: A New Frontier in Combatting Resistance
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The 2,6-diazaspiro[3.4]octane scaffold has been successfully employed to generate a new class of highly potent antitubercular agents.[6] By appending a nitrofuran carboxamide moiety to the spirocyclic core, researchers have developed compounds with remarkable activity against M. tuberculosis H37Rv.[6]
The rationale behind this design lies in the combination of the rigid spirocyclic core, which optimally positions the pharmacophoric elements, and the nitrofuran warhead, a known contributor to antibacterial activity. The exploration of various substituents on the molecular periphery has allowed for the fine-tuning of potency and drug-like properties.
. Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | R Group | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1 | Isobutylcarbamoyl | > 100 |
| 2 | (Cyclopropylmethyl)carbamoyl | > 100 |
| 3 | 5-methyl-4H-1,2,4-triazol-3-yl | 0.016 |
| 4 | 3-cyclopropyl-1H-1,2,4-triazol-5-yl | 0.25 |
Data compiled from a study on nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core.[6]
The exceptionally low Minimum Inhibitory Concentration (MIC) of compound 3 (0.016 µg/mL) highlights the significant potential of this scaffold in developing novel TB therapies.[6]
Experimental Protocols
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.4]octane-Based Antitubercular Agent
This protocol describes a representative multi-step synthesis of a functionalized 2,6-diazaspiro[3.4]octane derivative, a precursor for antitubercular agents.
Step 1: Hydrogenation of the Benzyl-Protected Precursor
-
To a solution of 2-tert-butoxycarbonyl-6-benzyl-8-(substituted)-2,6-diazaspiro[3.4]octane (1.0 eq) in ethanol (10 mL/g), add 10% Palladium on carbon (0.1 eq).
-
Hydrogenate the mixture in an autoclave at 100 atm and room temperature for 12 hours.
-
Filter the reaction mixture through a plug of Celite® and concentrate the filtrate in vacuo to yield the debenzylated intermediate. This product is often used in the next step without further purification.
Step 2: Deprotection of the Boc Group
-
Dissolve the debenzylated intermediate from Step 1 in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether to afford the dihydrochloride salt of the spirocyclic amine.
Step 3: Acylation with 5-Nitro-2-furoic Acid
-
To a solution of the dihydrochloride salt from Step 2 (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq) at 0 °C.
-
In a separate flask, activate 5-nitro-2-furoic acid (1.1 eq) with a suitable coupling agent (e.g., HATU or EDC/HOBt) in anhydrous DMF.
-
Add the activated acid solution to the amine solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final nitrofuran derivative.
Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol details the Microplate Alamar Blue Assay (MABA) for determining the MIC of novel compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol
-
96-well microplates
-
Test compound and control drug (e.g., Isoniazid)
-
Alamar Blue (Resazurin) solution
-
Sterile DMSO
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Vortex the culture with glass beads to break up clumps and let it stand for 30 minutes for larger clumps to settle.
-
Adjust the supernatant to a McFarland standard of 1.0 with sterile 7H9 broth. Further dilute to achieve a final concentration of approximately 10^5 CFU/mL in each well.[1]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include a drug-free growth control (inoculum only) and a media-only sterility control. The final DMSO concentration should not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37 °C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition, while a pink color indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that prevents the blue-to-pink color change.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion: A Scaffold with a Bright Future
The 2-azaspiro[3.4]octane scaffold and its derivatives represent a significant advancement in the quest for novel therapeutics. Their inherent three-dimensionality, synthetic accessibility, and proven success in modulating challenging biological targets underscore their importance in modern drug discovery. The detailed protocols provided herein offer a starting point for researchers to explore the vast potential of this remarkable molecular architecture. As our understanding of structure-activity relationships continues to evolve, the 2-azaspiro[3.4]octane scaffold is poised to be a cornerstone in the development of the next generation of medicines.
References
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Available from: [Link]
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Deman, T., & Dilly, S. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(12), 1185–1188. Available from: [Link]
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available from: [Link]
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Guedes, A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-648. Available from: [Link]
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PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. Available from: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Thia-azaspiro[3.4]octanes
Introduction: The Rising Prominence of Thia-azaspiro[3.4]octanes in Medicinal Chemistry
The quest for novel molecular scaffolds that can unlock new biological targets and provide unique intellectual property is a driving force in modern drug discovery. Among the plethora of heterocyclic systems, spirocycles have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target selectivity and superior physicochemical properties compared to their "flat" aromatic counterparts.[1] The thia-azaspiro[3.4]octane core, a unique bicyclic system featuring a fused azetidine and thiolane ring, represents a particularly promising, yet underexplored, scaffold.[2][3] Its constrained conformation and the presence of heteroatoms at key positions offer opportunities for precise vectorization of substituents in three-dimensional space, making it an attractive building block for the development of novel therapeutics.[1]
These application notes provide a comprehensive overview of the contemporary synthetic strategies for accessing novel thia-azaspiro[3.4]octane derivatives. We will delve into the key synthetic methodologies, providing detailed, step-by-step protocols and explaining the underlying mechanistic principles. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering both a conceptual framework and practical guidance for the synthesis of these valuable compounds.
Strategic Approaches to the Thia-azaspiro[3.4]octane Core
The synthesis of the thia-azaspiro[3.4]octane scaffold can be approached through several strategic disconnections. The most prevalent and effective methods include:
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component with a two-atom component to construct the five-membered thiolane ring onto a pre-existing four-membered azetidine derivative, or vice-versa.
-
Ring-Expansion Strategies: These methods often involve the expansion of a smaller ring to form either the azetidine or the thiolane portion of the spirocycle.
-
Multi-Component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to building molecular complexity in a single step, and they have been successfully applied to the synthesis of related spiro-thiazolidine systems.[4][5]
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
I. [3+2] Cycloaddition: A Convergent and Efficient Strategy
The [3+2] cycloaddition reaction is a cornerstone of heterocyclic synthesis, and it has proven to be a highly effective method for constructing the thia-azaspiro[3.4]octane core.[6] A particularly elegant example of this approach is the reaction of an azomethine ylide with a thioketone or a related dipolarophile.
Mechanistic Insights
The reaction proceeds through a concerted or stepwise pathway involving the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile. The regioselectivity and stereoselectivity of the reaction are often influenced by the nature of the substituents on both the dipole and the dipolarophile.
Caption: Workflow for [3+2] Cycloaddition Synthesis.
Experimental Protocol: Synthesis of a Substituted 1-Thia-6-azaspiro[3.4]octane
This protocol is adapted from the general principles of [3+2] cycloaddition reactions for the synthesis of related spiro-thiazolidines.[7]
Materials:
-
N-Benzyl-azetidine-3-carbaldehyde
-
Methyl sarcosinate
-
Thiobenzophenone
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-azetidine-3-carbaldehyde (1.0 mmol) and methyl sarcosinate (1.1 mmol) in anhydrous toluene (20 mL).
-
Add activated 4 Å molecular sieves (approx. 1 g).
-
Heat the mixture to reflux under an inert atmosphere for 2 hours to facilitate the formation of the azomethine ylide.
-
Cool the reaction mixture to room temperature and add thiobenzophenone (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and wash the sieves with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-thia-6-azaspiro[3.4]octane derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To determine the chemical structure and stereochemistry.[8][9][10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9][10][11]
II. Ring-Expansion Strategies: Building Complexity from Simpler Rings
Ring-expansion reactions provide an alternative and powerful approach to constructing the thia-azaspiro[3.4]octane skeleton. This strategy can involve the expansion of a cyclopropane or cyclobutane ring to form the five-membered thiolane ring, or the expansion of a smaller nitrogen-containing ring to form the azetidine.
Mechanistic Rationale
Ring-expansion reactions are often driven by the release of ring strain. A common approach involves the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to a small ring, which then undergoes a rearrangement to form a larger, more stable ring.
Sources
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- 7. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Functionalization of 2-Azaspiro[3.4]octane
Introduction: The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold in Drug Discovery
The 2-azaspiro[3.4]octane motif is a key structural component in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic system, provides a distinct advantage in drug design by enabling exploration of novel chemical space beyond the traditional "flat" aromatic compounds. This unique topology can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates. The secondary amine of 2-azaspiro[3.4]octane serves as a versatile synthetic handle for a variety of N-functionalization reactions, allowing for the systematic investigation of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.
This guide provides detailed, field-proven protocols for the N-functionalization of 2-azaspiro[3.4]octane, focusing on four key transformations: reductive amination, acylation, N-arylation, and alkylation. Each section offers a step-by-step methodology, explains the underlying chemical principles, and provides insights into critical experimental parameters.
I. N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[1][2] This one-pot reaction involves the initial formation of an iminium ion from the reaction of 2-azaspiro[3.4]octane with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation with alkyl halides.
Causality of Experimental Choices:
The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[2] These reagents are particularly effective at reducing the protonated imine intermediate at a much faster rate than the starting carbonyl compound, thereby preventing the formation of unwanted alcohol byproducts. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants and intermediates. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Detailed Protocol: Reductive Amination of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[3.4]octane hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition can be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 2-azaspiro[3.4]octane.
Data Presentation: Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 85 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 78 |
| 3 | Benzaldehyde | NaBH₃CN | MeOH | 82 |
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation of 2-Azaspiro[3.4]octane via reductive amination.
II. N-Acylation with Acid Chlorides and Anhydrides
N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals.[3] This reaction involves the nucleophilic attack of the secondary amine of 2-azaspiro[3.4]octane on the electrophilic carbonyl carbon of an acid chloride or anhydride.
Causality of Experimental Choices:
Acid chlorides are highly reactive acylating agents and the reaction often proceeds rapidly at room temperature.[4][5] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[3] When using less reactive acid anhydrides, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. The choice of solvent is usually an aprotic solvent like DCM or tetrahydrofuran (THF) to avoid any reaction with the acylating agent.
Detailed Protocol: N-Acylation of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Acid Chloride (e.g., acetyl chloride) or Acid Anhydride (e.g., acetic anhydride)
-
Triethylamine (TEA) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (for anhydrides)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[3.4]octane hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-acylated 2-azaspiro[3.4]octane.
Data Presentation: N-Acylation
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 92 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 88 |
| 3 | Acetic Anhydride | TEA, DMAP | THF | 85 |
Logical Relationship: N-Acylation
Caption: Key components and their roles in the N-acylation of 2-Azaspiro[3.4]octane.
III. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[6][7][8] This reaction has become indispensable in medicinal chemistry for the synthesis of N-aryl amines, which are prevalent in a wide range of bioactive molecules.
Causality of Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the N-arylated product.[6][7] Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote these key steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the amine and generate the active aminating agent. Toluene or dioxane are common solvents for this reaction.
Detailed Protocol: Buchwald-Hartwig N-Arylation of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane
-
Aryl Bromide or Iodide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 2-azaspiro[3.4]octane (1.2 eq) and the aryl bromide (1.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated 2-azaspiro[3.4]octane.
Data Presentation: Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst | Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | 75 |
| 2 | 3-Iodoanisole | Pd₂(dba)₃ | SPhos | NaOtBu | 80 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 68 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
IV. Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for introducing alkyl groups onto a secondary amine.[9] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide.
Causality of Experimental Choices:
The success of this reaction depends on the reactivity of the alkyl halide (iodides > bromides > chlorides) and the choice of base and solvent. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrohalic acid formed during the reaction.[9] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents.
Detailed Protocol: Direct N-Alkylation of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane
-
Alkyl Halide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 2-azaspiro[3.4]octane.
Data Presentation: Direct N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | MeCN | RT | 90 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 60 °C | 85 |
| 3 | Ethyl Bromoacetate | DIPEA | MeCN | RT | 78 |
Conclusion
The N-functionalization of 2-azaspiro[3.4]octane is a critical step in the synthesis of novel and diverse libraries of compounds for drug discovery. The protocols detailed in this guide for reductive amination, acylation, N-arylation, and alkylation provide robust and versatile methods for the chemical elaboration of this valuable scaffold. The choice of a specific method will depend on the desired functional group to be introduced and the overall synthetic strategy. Careful consideration of the reaction conditions, including the choice of reagents, solvents, and catalysts, is paramount to achieving high yields and purity of the target N-functionalized 2-azaspiro[3.4]octane derivatives.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
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ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
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YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]
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YouTube. (2015, December 12). Acylation (Acid Chloride Reactions). Retrieved from [Link]
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ResearchGate. (n.d.). A Fast and Simple Method for the Acylation of Alcohols with Acid Chlorides Promoted by Metallic Samarium. Retrieved from [Link]
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Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
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American Elements. (n.d.). 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). N-Arylation of Protected Azamacrocycles | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
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YouTube. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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National Institutes of Health. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Retrieved from [Link]
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PubChem. (n.d.). 2-(6-Methyl-3-pyridinyl)-2-azaspiro[3.4]octane. Retrieved from [Link]
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Brainscape. (n.d.). Methods of Preparation of Alkyl Halides Flashcards. Retrieved from [Link]
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Improving Drug Candidate Viability: The Strategic Incorporation of Spirocyclic Elements to Enhance Pharmacokinetic Profiles
Introduction: Navigating the Obstacles of Drug Development with Three-Dimensional Scaffolds
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. A significant hurdle is the optimization of a molecule's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development. In response, medicinal chemists are increasingly turning to innovative molecular architectures to imbue drug candidates with more favorable ADME characteristics. One such strategy that has gained considerable traction is the incorporation of spirocyclic moieties.[1][2]
Spirocycles are unique three-dimensional structures where two rings are joined by a single common atom.[3] This arrangement imparts a rigid, well-defined conformational constraint on the molecule.[2][4][5] By moving away from the traditionally "flat," aromatic structures that have dominated medicinal chemistry, the introduction of these sp³-rich scaffolds can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties.[1][6] This application note will provide a detailed guide for researchers on the strategic use of spirocyclic elements to enhance drug-like properties, complete with experimental protocols to validate these improvements.
The Rationale: How Spirocycles Overcome Common Pharmacokinetic Liabilities
The inherent rigidity and three-dimensionality of spirocyclic systems offer several advantages in drug design.[3][7] By restricting the conformational flexibility of a molecule, spirocycles can lock it into a bioactive conformation, which can enhance binding affinity to the target protein.[1][4] More importantly, from a pharmacokinetic perspective, this structural feature can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability.[3][8][9][10][11]
Furthermore, the introduction of spirocyclic scaffolds often leads to a more favorable balance of lipophilicity and aqueous solubility. The increased sp³ character can reduce the overall planarity and lipophilicity of a molecule, which can in turn improve its solubility and reduce off-target toxicities.[3][8][9] For instance, the replacement of a flexible piperazine ring with a more rigid diazaspiro[3.3]heptane has been shown to improve metabolic stability and other key drug-like properties.[12]
Visualizing the Impact: Conformational Restriction with Spirocycles
The following diagram illustrates the fundamental principle behind using spirocycles to improve metabolic stability. A flexible, linear molecule can adopt numerous conformations, some of which may expose metabolically vulnerable sites to degradative enzymes. In contrast, the rigid framework of a spirocycle can "protect" these sites by holding them in a less accessible orientation.
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Application Notes & Protocols: Synthesis and Evaluation of 2,6-Diazaspiro[3.4]octane Derivatives as Potent Antitubercular Leads
Abstract: The persistent global health crisis of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, urgently necessitates the development of novel therapeutics. This guide details the synthesis and biological evaluation of compounds based on the 2,6-diazaspiro[3.4]octane scaffold, a promising three-dimensional framework for the generation of potent antitubercular agents. We provide scientifically grounded protocols for the chemical synthesis of derivatized 2,6-diazaspiro[3.4]octane compounds and the subsequent determination of their in vitro efficacy against Mycobacterium tuberculosis. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of antituberculosis research.
Introduction: The Rationale for Spirocyclic Scaffolds in Antitubercular Drug Discovery
Tuberculosis remains a leading cause of death from a single infectious agent, Mycobacterium tuberculosis. The efficacy of current first- and second-line treatments is threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, making the discovery of drugs with novel mechanisms of action a critical priority.[1][2]
In modern medicinal chemistry, there is a strategic shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exemplary of this design philosophy. The 2,6-diazaspiro[3.4]octane core, in particular, has emerged as a "privileged structure" in drug discovery.[3] Its rigid, yet complex, three-dimensional conformation can lead to improved target specificity and favorable physicochemical properties.[4][5] Recent studies have demonstrated that derivatization of this spirocyclic core, particularly with nitrofuran carboxamides, can yield compounds with remarkable potency against M. tuberculosis.[3][4][6] One such derivative has exhibited a minimal inhibitory concentration (MIC) as low as 0.016 µg/mL.[3][5][6]
This document serves as a comprehensive guide, outlining a validated synthetic workflow and a robust biological screening protocol to empower researchers to explore this promising chemical space.
Overall Synthetic and Evaluation Workflow
The strategy for developing 2,6-diazaspiro[3.4]octane-based antitubercular leads involves a modular, diversity-oriented synthesis. This approach begins with a functionalized spirocyclic core, which is then coupled with various acidic moieties to generate a library of candidate compounds. These compounds are subsequently evaluated for their biological activity using a standardized in vitro assay.
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Multi-Step Synthesis from Cyclopentanone: Application Notes for Drug Discovery
Introduction: The Versatility of the Cyclopentane Ring in Medicinal Chemistry
The cyclopentane ring, a ubiquitous scaffold in nature, serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules.[1] Its inherent conformational flexibility and the potential for dense stereochemical functionalization make it a privileged core structure in drug discovery. Cyclopentanone, a readily available and economical starting material, provides a versatile entry point into the world of complex cyclopentanoid natural products and their synthetic analogues. This guide provides detailed application notes and protocols for the multi-step synthesis of several classes of medicinally relevant compounds starting from cyclopentanone or its derivatives, aimed at researchers, scientists, and professionals in drug development. We will delve into the synthesis of prostaglandins, carbocyclic nucleosides, and jasmonates, highlighting the strategic considerations and experimental nuances that underpin these intricate synthetic endeavors.
Synthesis of Prostaglandins: The Corey Synthesis of Prostaglandin F2α
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[2] Their complex stereochemistry presented a formidable synthetic challenge, famously overcome by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. A cornerstone of this work is the synthesis of the "Corey lactone," a key intermediate that provides access to a variety of prostaglandins. While the original synthesis starts from cyclopentadiene, this section will focus on the key transformations of a cyclopentanone-derived intermediate central to the Corey strategy.
Synthetic Strategy Overview
The Corey synthesis is a landmark in convergent synthesis, where two complex fragments are prepared separately and then joined.[3] A key cyclopentanone-derived intermediate undergoes a series of stereocontrolled reactions to install the requisite functional groups and stereocenters of the prostaglandin core. The overall workflow involves a Baeyer-Villiger oxidation to form a lactone, iodolactonization to set key stereocenters, and subsequent elaboration of the side chains.
Workflow for the Synthesis of Prostaglandin F2α
Caption: A high-level overview of the key transformations in the synthesis of Prostaglandin F2α from a functionalized cyclopentanone intermediate.
Key Mechanistic Insight: The Baeyer-Villiger Oxidation
A pivotal step in the Corey synthesis is the Baeyer-Villiger oxidation of a bicyclic ketone intermediate to form the corresponding lactone.[1][4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is highly regioselective. The migratory aptitude of the adjacent carbon atoms dictates which C-C bond is cleaved. In this specific case, the more substituted bridgehead carbon preferentially migrates, leading to the desired lactone.[2][5][6][7][8]
Mechanism of the Baeyer-Villiger Oxidation
Caption: The concerted rearrangement mechanism of the Baeyer-Villiger oxidation, forming the key lactone intermediate.
Experimental Protocol: Synthesis of the Corey Lactone Intermediate
This protocol outlines the key steps starting from a functionalized bicyclo[2.2.1]heptenone system, which can be derived from cyclopentadiene.[1]
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), NaHCO₃, CH₂Cl₂ | Forms the key lactone intermediate. |
| 2 | Hydrolysis | NaOH, H₂O | Saponifies the ester. |
| 3 | Iodolactonization | KI₃, NaHCO₃, H₂O | Forms the iodolactone, setting crucial stereocenters. |
| 4 | Acylation | Acetic anhydride, pyridine | Protects the free hydroxyl group. |
| 5 | Reductive Deiodination | n-Bu₃SnH, AIBN (initiator), benzene | Removes the iodine atom. |
Protocol Details:
Step 1: Baeyer-Villiger Oxidation To a solution of the bicyclic ketone (1.0 equiv) in dichloromethane (CH₂Cl₂) is added sodium bicarbonate (NaHCO₃, 2.0 equiv). The mixture is cooled to 0 °C, and m-CPBA (1.2 equiv) is added portion-wise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the lactone.[1][4]
Step 3: Iodolactonization The crude hydroxy acid from step 2 is dissolved in a 0.5 M aqueous solution of NaHCO₃. To this is added a solution of iodine (I₂, 2.5 equiv) and potassium iodide (KI, 2.5 equiv) in water. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the iodolactone.[1][4]
Synthesis of Carbocyclic Nucleosides: (-)-Carbovir and (-)-Abacavir
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[9] This modification imparts greater stability against enzymatic degradation.[9] (-)-Carbovir and its prodrug, (-)-Abacavir (Ziagen®), are potent inhibitors of HIV reverse transcriptase.[10] A key starting material for their synthesis is the chiral Vince lactam, which can be accessed from cyclopentadiene.[11]
Synthetic Strategy Overview
The synthesis of (-)-Carbovir and (-)-Abacavir hinges on the stereoselective construction of a functionalized cyclopentenyl amine, which is then coupled with a purine base. A common strategy employs the enantiomerically pure (-)-Vince lactam, obtained through enzymatic resolution of the racemic mixture.[12] The lactam is then converted to a key amino alcohol intermediate, which undergoes a coupling reaction with a purine derivative.
Workflow for the Synthesis of (-)-Carbovir and (-)-Abacavir
Caption: The SN2-type mechanism of the Mitsunobu reaction, leading to the formation of the C-N bond with inversion of configuration.
Experimental Protocol: Synthesis of (-)-Carbovir
This protocol outlines the synthesis of (-)-Carbovir starting from the key intermediate, cis-4-aminocyclopent-2-enylmethanol, which is derived from (-)-Vince lactam. [11]
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Mitsunobu Coupling | 2-Amino-6-chloropurine, PPh₃, DEAD, THF | Couples the cyclopentenyl amine with the purine base. |
| 2 | Hydrolysis | Aqueous acid | Converts the 6-chloro-purine to the guanine derivative. |
Protocol Details:
Step 1: Mitsunobu Coupling To a stirred solution of cis-4-aminocyclopent-2-enylmethanol (1.0 equiv), 2-amino-6-chloropurine (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product. [13] Step 2: Conversion to (-)-Carbovir The product from Step 1 is dissolved in a mixture of dioxane and aqueous hydrochloric acid (1 M). The solution is heated at reflux for 2 hours. After cooling, the mixture is neutralized with a base (e.g., NH₄OH) and the product is purified by crystallization or chromatography to afford (-)-Carbovir. [13]
Synthesis of Jasmonate Analogues
Jasmonates are a group of plant hormones involved in various developmental processes and defense responses. [14]Methyl jasmonate and its derivatives have garnered interest in cancer research for their cytotoxic effects on various cancer cell lines. [5][15]The synthesis of jasmonate analogues often starts from cyclopentanone and involves the introduction of two side chains.
Synthetic Strategy Overview
A common approach to methyl jasmonate involves the alkylation of cyclopentanone with an electrophile to introduce the acetic acid side chain, followed by an aldol condensation with an aldehyde to install the pentenyl side chain. Subsequent transformations then lead to the final product.
Workflow for the Synthesis of Methyl Jasmonate
Caption: A general synthetic route for the preparation of methyl jasmonate from cyclopentanone.
Experimental Protocol: Synthesis of a Jasmonate Analogue
This protocol provides a general procedure for the synthesis of a jasmonate analogue.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Alkylation | Lithium diisopropylamide (LDA), ethyl bromoacetate | Introduces the ester side chain at the α-position. |
| 2 | Aldol Condensation | LDA, pentanal | Forms the β-hydroxy ketone. |
| 3 | Dehydration & Reduction | H₂, Pd/C | Forms the cyclopentenone and reduces the double bond. |
| 4 | Saponification & Esterification | 1. NaOH, H₂O/MeOH 2. CH₂N₂ or MeOH/H⁺ | Forms the final methyl ester. |
Protocol Details:
Step 1: Alkylation To a solution of lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C is added cyclopentanone (1.0 equiv) dropwise. After stirring for 30 minutes, ethyl bromoacetate (1.2 equiv) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated to give the alkylated product.
Step 2: Aldol Condensation The product from Step 1 is again treated with LDA (1.1 equiv) in THF at -78 °C to form the enolate. Pentanal (1.2 equiv) is then added, and the reaction is stirred for 1 hour. Work-up as described above yields the aldol adduct.
Conclusion
Cyclopentanone is a remarkably versatile and cost-effective starting material for the multi-step synthesis of a wide range of biologically active molecules that are of significant interest to the pharmaceutical industry. The synthetic routes to prostaglandins, carbocyclic nucleosides, and jasmonates highlighted in these application notes demonstrate the power of modern organic synthesis to construct complex molecular architectures with high levels of stereocontrol. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic strategies targeting novel therapeutic agents.
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Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
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Li, N., et al. (2025). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry. [Link]
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Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
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de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. [Link]
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Singh, G., Meyer, A., & Aubé, J. (2014). Stereodivergent synthesis of enantioenriched 4-hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 79(1), 452–458. [Link]
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Kumaraguru, T., et al. (2014). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Organic Process Research & Development, 18(11), 1432–1437. [Link]
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Daluge, S. M., et al. (1997). 1592U89: a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093. [Link]
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Hayashi, Y., et al. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 10(14), 4065-4070. [Link]
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Flescher, E. (2007). Jasmonates—A new family of anti-cancer agents. Anticancer Drugs, 18(5), 485-492. [Link]
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Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol-Ring-Closing Metathesis Strategy for the Enantioselective Synthesis of Carbocyclic Nucleosides: Enantioselective Synthesis of (−)-Carbovir. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]
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de la Pradilla, R. F., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(24), 15381–15447. [Link]
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Li, N., et al. (2018). (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 83(1), 225-236. [Link]
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Chapuis, C., et al. (2019). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 73(3), 194-200. [Link]
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Aggarwal, V. K., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(47), 8683–8687. [Link]
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Borthwick, A. D. (2012). Carbocyclic nucleosides: a review of their synthesis and biological activity. Antiviral Chemistry & Chemotherapy, 22(5), 221-252. [Link]
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Dodge, J. A., & Nissen, J. S. (2019). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 84(17), 10583-10593. [Link]
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Cesari, I. M., et al. (2018). Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. International Journal of Molecular Sciences, 19(4), 1033. [Link]
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Application Note: Preparation of the Hemioxalate Salt for Improved API Handling and Physicochemical Properties
An Application Note for Drug Development Professionals
Introduction: The Rationale for Salt Engineering
Approximately 50% of all drugs on the market are administered as salts.[1][2][3] The conversion of a weakly basic or acidic API into a salt form is a critical tool in pharmaceutical development to enhance properties such as:
-
Aqueous Solubility and Dissolution Rate: Salt formation can dramatically increase the solubility and dissolution velocity of an API, which is often the rate-limiting step for absorption and can improve bioavailability.[4][5]
-
Crystallinity and Stability: Many APIs are difficult to crystallize or exist as amorphous solids, leading to physical instability and inconsistent properties.[6] Forming a crystalline salt provides a stable, ordered lattice structure, improving chemical and physical stability.[7]
-
Handling and Manufacturability: Salts often exhibit higher melting points, better flowability, and reduced hygroscopicity compared to the parent API, simplifying isolation, handling, and formulation processes.[3][8]
Oxalic acid, a simple, low-molecular-weight dicarboxylic acid, is a versatile and effective counterion for forming crystalline salts with basic APIs.[9][10] Its ability to form a hemioxalate (2:1 API:oxalic acid) salt offers a unique stoichiometric option that can be particularly effective in generating stable, crystalline materials with desirable properties.
Theoretical Background
The Principle of Salt Formation: pKa Rule
Successful salt formation relies on a significant proton transfer from the acidic counterion to the basic API. A widely accepted guideline is the "pKa rule," which states that for a stable salt to form, the difference between the pKa of the protonated base (the API) and the pKa of the acid (the counterion) should be greater than 2-3 units (ΔpKa > 2-3).[3][11][12]
Oxalic acid is a relatively strong dicarboxylic acid with two pKa values (pKa1 ≈ 1.2, pKa2 ≈ 4.2).[10] The first, more acidic proton is readily available for transfer to a wide range of weakly basic APIs, making it a robust salt former.
Stoichiometry: The Hemioxalate Form
The term "hemioxalate" refers to a salt with a 2:1 molar ratio of the basic API to oxalic acid. In this arrangement, one molecule of oxalic acid donates protons to two molecules of the API. This can occur in two ways:
-
The oxalic acid molecule is doubly deprotonated to form an oxalate dianion (C₂O₄²⁻), which then forms ionic bonds with two protonated API molecules (API-H⁺).
-
The acid forms a hydrogen oxalate (hydrogenoxalate) anion (HC₂O₄⁻) by donating one proton. The crystal lattice is then built from these hydrogen oxalate anions and protonated API cations.[9]
The specific ionic arrangement is dependent on the API's structure and the crystallization conditions, but the 2:1 stoichiometry is the defining feature. This ratio can provide a unique crystal packing arrangement that is often highly stable and crystalline.[10]
Caption: Chemical schematic of 2:1 API-to-oxalic acid salt formation.
Experimental Protocol: Preparation of a Hemioxalate Salt
This protocol describes a general method for preparing a hemioxalate salt of a model weakly basic API. Researchers should optimize solvent selection and conditions based on the specific properties of their API.
Materials and Reagents
-
Active Pharmaceutical Ingredient (API), weakly basic
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Solvent (e.g., Acetone, Ethanol, Acetonitrile, or mixtures with water)
-
Magnetic Stirrer and Stir Bars
-
Reaction Vessel (e.g., Round-bottom flask)
-
Filtration Apparatus (e.g., Büchner funnel, filter paper)
-
Drying Oven (Vacuum or standard)
Step-by-Step Synthesis Protocol
-
API Dissolution: Dissolve 2.0 molar equivalents of the API in a suitable volume of the chosen solvent in the reaction vessel. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid degradation. Rationale: Ensuring the API is fully dissolved is crucial for a homogeneous reaction and to avoid isolating a mixture of salt and free base.
-
Oxalic Acid Solution Preparation: In a separate vessel, dissolve 1.0 molar equivalent of oxalic acid dihydrate in a minimal amount of the same solvent.
-
Reaction and Crystallization: While stirring the API solution at room temperature, add the oxalic acid solution dropwise. Precipitation of the hemioxalate salt often occurs rapidly, sometimes instantaneously.[13]
-
Causality Note: A slow, controlled addition helps promote the growth of larger, more well-defined crystals, which are easier to filter and handle. Rapid precipitation can lead to very fine particles or an amorphous solid.
-
-
Slurrying: Continue to stir the resulting slurry at room temperature for 2-4 hours. This "aging" period allows the system to reach equilibrium and can improve the crystallinity and purity of the final product.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or surface impurities. Rationale: Using a cold solvent minimizes the dissolution of the desired salt product during the wash, thereby maximizing the yield.
-
Drying: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvent without causing thermal degradation.
Process Parameter Summary
| Parameter | Recommended Value | Rationale & Considerations |
| API:Oxalic Acid Ratio | 2.0 : 1.0 (molar) | Defines the hemioxalate stoichiometry. |
| Solvent Choice | Acetone, Ethanol, Acetonitrile | The API free base should be soluble, while the resulting salt should have lower solubility to facilitate precipitation and high yield.[13] |
| Reaction Temperature | 20-25 °C (Room Temp.) | Balances reaction kinetics with the stability of the API. |
| Addition Rate | Dropwise over 15-30 min | Controls crystal size and morphology. |
| Stirring Time | 2-4 hours | Ensures complete reaction and allows for crystal maturation. |
| Drying Conditions | 40-50 °C, Vacuum | Gentle conditions to remove solvent without inducing phase changes or degradation. |
Characterization and Self-Validation
Confirming the formation of the desired hemioxalate salt and assessing its properties is a critical step. The following techniques provide a comprehensive characterization profile, ensuring the protocol's trustworthiness.
-
Powder X-Ray Diffraction (PXRD): This is the definitive method to confirm the formation of a new crystalline solid. The PXRD pattern of the product should be unique and distinct from the patterns of the starting API and oxalic acid.[10]
-
Differential Scanning Calorimetry (DSC): DSC analysis determines the melting point and thermal transitions of the new salt. A single, sharp endotherm is indicative of a pure crystalline compound. The melting point of the salt is typically higher than that of the free base.[6][8]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It is used to assess the thermal stability of the salt and to determine if it is an anhydrate, hydrate, or solvate by quantifying the amount of volatile content.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide evidence of salt formation by showing shifts in characteristic vibrational bands. For example, the carboxylate (COO⁻) stretches of the oxalate anion will appear, and shifts in amine (N-H) bands of the API may indicate protonation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the 2:1 stoichiometry by integrating the peaks corresponding to the API and the (now absent) acidic protons of oxalic acid. Shifts in the signals of API protons near the basic center can also confirm protonation.
Caption: A self-validating workflow for hemioxalate salt characterization.
Conclusion
The formation of a hemioxalate salt is a powerful and straightforward strategy to enhance the physicochemical properties of basic APIs. By leveraging the principles of acid-base chemistry and controlling crystallization conditions, researchers can produce stable, crystalline materials with improved solubility and handling characteristics. The detailed protocol and characterization workflow presented in this note provide a robust framework for scientists in drug development to successfully implement this technique, accelerating the progression of promising drug candidates.
References
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Almarza, A. et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI. Available at: [Link]
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Bolla, G. et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Rivanicline hemioxalate. PubChem. Available at: [Link]
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Chadha, R. et al. (2021). Recent Trends in the Synthesis of Pharmaceutical Salts. Crystal Growth & Design. Available at: [Link]
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Heisel, S. (2016). Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component. TU Dortmund University. Available at: [Link]
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Various Authors. (2024). Physiochemical assessment of pharmaceutical salt forms. AzoNetwork. Available at: [Link]
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Johansson, P. et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy. Available at: [Link]
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Gautam, S. S. et al. (2024). The first FDA-approved pharmaceutical salts for key carboxylate counterions. ResearchGate. Available at: [Link]
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Sene, A. et al. (2021). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization. London Journal of Engineering Research. Available at: [Link]
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Ali, S. et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
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Ferri, N. et al. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available at: [Link]
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van de Water, F. K. et al. (2015). An evaluation of salt screening methodologies. ResearchGate. Available at: [Link]
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Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
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Diop, M. B. et al. (2021). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. Available at: [Link]
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Zhang, Y. et al. (2005). Hydrothermal synthesis and characterization of the first oxalate–bta mixed-ligand three-dimensional frameworks. Dalton Transactions. Available at: [Link]
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Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. Available at: [Link]
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van de Water, F. K. et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Malm, M. et al. (2018). Salt formation improved the properties of a candidate drug during early formulation development. International Journal of Pharmaceutics. Available at: [Link]
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Gagniere, E. et al. (2015). Molecular salts and co-crystals of mirtazapine with promising physicochemical properties. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Oxalate. PubChem. Available at: [Link]
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Black, S. (n.d.). The Physical Chemistry of Salt Screening. CatSci. Available at: [Link]
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Application Note: Leveraging 2-Azaspiro[3.4]octane for the Construction of Novel Compound Libraries in Drug Discovery
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective in modern drug discovery. Molecules that successfully "escape flatland" often exhibit improved physicochemical properties, metabolic stability, and target selectivity.[1] Spirocyclic scaffolds are exemplary in this regard, offering rigid, three-dimensional frameworks that can explore chemical space inaccessible to traditional planar ring systems.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Azaspiro[3.4]octane, a versatile and valuable building block, for the synthesis of diverse and innovative compound libraries. We will explore its value as a bioisosteric replacement, detail its synthetic accessibility, and provide robust, step-by-step protocols for its functionalization.
The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold
The incorporation of spirocyclic systems is a proven strategy for enhancing the drug-like properties of lead compounds. The 2-Azaspiro[3.4]octane core, which joins an azetidine ring with a cyclopentane ring through a single quaternary carbon, offers distinct advantages.
-
Inherent Three-Dimensionality: Unlike aromatic or monocyclic aliphatic rings, the spirocyclic nature of 2-Azaspiro[3.4]octane enforces a rigid, non-planar conformation. This pre-organized geometry can lead to more specific and higher-affinity interactions with biological targets by reducing the entropic penalty of binding.[2]
-
Improved Physicochemical Properties: The higher fraction of sp³-hybridized carbons in spirocycles generally leads to improved solubility and reduced lipophilicity (LogP/LogD) compared to their flat aromatic counterparts.[1] This can significantly enhance a compound's pharmacokinetic profile.
-
Bioisosteric Replacement and Novel IP: 2-Azaspiro[3.4]octane can serve as a novel bioisostere for common motifs like piperazine, morpholine, or piperidine.[3] This substitution allows for the exploration of new chemical space, potentially leading to improved biological activity or the circumvention of existing intellectual property.[4][5][6]
Caption: Bioisosteric replacement of common motifs with 2-Azaspiro[3.4]octane.
Synthetic Accessibility of the Core Scaffold
The utility of any building block is contingent upon its accessibility. Fortunately, facile and scalable synthetic routes to 2-Azaspiro[3.4]octane have been developed, making it readily available for library synthesis.[7][8] These methods often employ conventional chemical transformations and require minimal chromatographic purification, starting from commercially available materials.[8][9] Key strategies involve the annulation of either the cyclopentane ring onto an azetidine precursor or the formation of the four-membered azetidine ring from a cyclopentane-based starting material.[7][8]
Caption: High-level synthetic strategies for accessing the core scaffold.
Protocols for Library Synthesis and Diversification
The secondary amine of the 2-Azaspiro[3.4]octane scaffold is the primary handle for diversification. Standard and robust reactions such as amide bond formation and reductive amination can be employed to generate large libraries of compounds. The following protocols are provided as validated starting points.
Protocol 3.1: Parallel Amide Coupling
Principle: This protocol describes the coupling of a library of carboxylic acids to the 2-Azaspiro[3.4]octane core using a carbodiimide-mediated reaction. This is a reliable method for generating a diverse set of N-acyl derivatives. The procedure is adapted from established methods for similar amine functionalizations.[10]
Materials and Reagents:
-
2-Azaspiro[3.4]octane (or its hydrochloride salt)
-
Library of diverse carboxylic acids (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well plates or reaction vials
Step-by-Step Methodology:
-
Preparation of Amine Stock: Prepare a 0.2 M solution of 2-Azaspiro[3.4]octane in anhydrous DMF. If using the HCl salt, add 1.1 equivalents of DIPEA to this solution to form the free base in situ.
-
Acid Array: In individual reaction vials or wells of a 96-well plate, add 1.1 equivalents of each unique carboxylic acid.
-
Reagent Addition: To each vial, add 1.2 equivalents of EDC and 1.2 equivalents of HOBt.
-
Reaction Initiation: Add 1.0 equivalent of the 2-Azaspiro[3.4]octane stock solution to each vial. If not already present, add 1.1 equivalents of DIPEA. Seal the plate/vials.
-
Incubation: Allow the reactions to stir at room temperature for 12-18 hours. Monitor progress by LC-MS if desired.
-
Work-up: Dilute each reaction with DCM and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a centrifugal evaporator.
-
Analysis and Purification: The resulting crude products can be analyzed by LC-MS and purified by preparative HPLC or column chromatography as needed.
Causality and Rationale:
-
EDC/HOBt: This combination is used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. HOBt suppresses side reactions and minimizes racemization if chiral acids are used.
-
DIPEA: A non-nucleophilic base is essential to neutralize any acid salts (like the HCl salt of the starting amine or the byproduct of the EDC reaction) without competing in the coupling reaction.
-
DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve a wide range of reagents and substrates.
Protocol 3.2: Reductive Amination for N-Alkylation
Principle: This protocol allows for the introduction of diverse alkyl groups onto the nitrogen atom by reacting the core with a library of aldehydes or ketones in the presence of a reducing agent. This method forms a stable C-N bond.
Materials and Reagents:
-
2-Azaspiro[3.4]octane
-
Library of diverse aldehydes or ketones (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add 1.0 equivalent of 2-Azaspiro[3.4]octane and 1.1 equivalents of the desired aldehyde or ketone.
-
Solvent Addition: Dissolve the components in DCE or THF. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation, especially with ketones.
-
Initiation: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the mixture in one portion.
-
Incubation: Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete when gas evolution ceases. Monitor by LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis and Purification: Analyze the crude product by LC-MS and purify as necessary.
Causality and Rationale:
-
STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is not reactive towards the carbonyl group but will readily reduce the iminium ion intermediate formed between the amine and the aldehyde/ketone. Its mild nature tolerates a wide variety of functional groups.
-
DCE/THF: These solvents are commonly used as they are compatible with the reagents and effectively dissolve the substrates.
Data Presentation and Library Characterization
A key aspect of library synthesis is the systematic tracking of compound properties. The following table illustrates how data for a hypothetical 10-member library derived from Protocol 3.1 could be organized.
| Compound ID | R-Group Structure | Formula | MW ( g/mol ) | Yield (%) | cLogP |
| L1-AZO-001 | Phenyl | C₁₄H₁₇NO | 215.29 | 85 | 2.15 |
| L1-AZO-002 | 4-Chlorophenyl | C₁₄H₁₆ClNO | 249.73 | 81 | 2.84 |
| L1-AZO-003 | 2-Thiophenyl | C₁₂H₁₅NOS | 221.32 | 78 | 1.90 |
| L1-AZO-004 | Cyclohexyl | C₁₄H₂₃NO | 221.34 | 91 | 2.67 |
| L1-AZO-005 | 3-Pyridyl | C₁₃H₁₆N₂O | 216.28 | 75 | 1.33 |
| L1-AZO-006 | Methyl | C₉H₁₅NO | 153.22 | 95 | 0.88 |
| L1-AZO-007 | Isobutyl | C₁₂H₂₁NO | 195.30 | 89 | 2.01 |
| L1-AZO-008 | Benzyl | C₁₅H₁₉NO | 229.32 | 84 | 2.41 |
| L1-AZO-009 | 4-Methoxyphenyl | C₁₅H₁₉NO₂ | 245.32 | 82 | 2.18 |
| L1-AZO-010 | 1-Naphthyl | C₁₈H₁₉NO | 265.35 | 68 | 3.45 |
Conclusion
The 2-Azaspiro[3.4]octane scaffold is a powerful and accessible building block for creating compound libraries with high degrees of three-dimensionality and novelty. Its favorable physicochemical properties and potential as a bioisosteric replacement make it an attractive core for modern drug discovery programs. The robust amidation and reductive amination protocols provided herein offer reliable and scalable methods for generating diverse libraries, enabling the rapid exploration of structure-activity relationships and the identification of promising new therapeutic leads.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Various Authors. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Various Authors. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. [Link]
-
Various Authors. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Various Authors. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. [Link]
-
Herzon, S. B., et al. (2020). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Baran, P. S., et al. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Azaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of 2-Azaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable spirocyclic scaffold. The inherent strain and unique three-dimensional structure of azaspirocycles like 2-Azaspiro[3.4]octane make them attractive motifs in medicinal chemistry, but their synthesis can present significant challenges.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address potential pitfalls and guide you toward achieving higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Azaspiro[3.4]octane and its derivatives. The solutions provided are based on established chemical principles and insights from synthetic organic chemistry.
Q1: My overall yield for the multi-step synthesis of 2-Azaspiro[3.4]octane is consistently low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common challenge that requires a systematic approach to identify the bottleneck. Here’s a recommended workflow for troubleshooting:
-
Re-evaluate Each Step's Yield: Individually assess the yield of each reaction in your sequence. A single problematic step is often the primary contributor to a low overall yield. Focus your optimization efforts on the lowest-yielding transformation first.
-
Purity of Starting Materials and Intermediates: Ensure the purity of your starting materials and all isolated intermediates. Impurities can interfere with subsequent reactions, leading to side products and reduced yields. Re-purify materials if necessary and confirm their identity and purity by NMR, LC-MS, and other appropriate analytical techniques.
-
Reaction Conditions Review: Critically examine the reaction conditions for each step. Factors such as solvent purity, reaction temperature, concentration, and atmosphere (e.g., inert gas) can have a significant impact on yield. For instance, in cyclization reactions to form strained rings, high-dilution conditions are often necessary to favor intramolecular over intermolecular reactions, which can lead to polymerization.[3]
-
Side Reaction Identification: Analyze your crude reaction mixtures by TLC, LC-MS, or crude NMR to identify any major side products. Understanding the structure of these byproducts can provide valuable clues about competing reaction pathways. For example, the formation of elimination products might suggest that a less-hindered or weaker base is required.
Q2: I'm struggling with the key cyclization step to form the azetidine ring. What are the critical parameters to control?
A2: The formation of the strained four-membered azetidine ring is often the most challenging step in the synthesis of 2-Azaspiro[3.4]octane. Several factors must be carefully controlled:
-
Choice of Leaving Group: The efficiency of the intramolecular nucleophilic substitution to form the azetidine ring is highly dependent on the quality of the leaving group. Tosylates (Ts) and mesylates (Ms) are commonly used and are generally effective. If you are experiencing low yields, consider switching to a better leaving group, such as a triflate (Tf) or nosylate (Ns), which are more reactive.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (the nitrogen atom) but not so strong as to promote elimination or other side reactions. Common bases for this type of cyclization include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). The optimal base will depend on the specific substrate and solvent. It is often beneficial to screen a panel of bases to find the best conditions.[3]
-
Solvent and Temperature: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used for this type of cyclization. The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
A published method for a similar cyclization involves the use of NaH to form an N-Boc protected azetidine.[4]
Q3: My N-Boc deprotection step is giving a low yield or leading to decomposition of the spirocycle. What are the best practices for this transformation?
A3: The Boc (tert-butyloxycarbonyl) protecting group is widely used for nitrogen protection, but its removal requires acidic conditions that can sometimes lead to undesired side reactions, especially with strained ring systems.
-
Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using milder conditions. A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection and is often less harsh than TFA.[5] Other alternatives include using gaseous HCl in an organic solvent or phosphoric acid.[6]
-
Control of Temperature and Reaction Time: Perform the deprotection at a low temperature (e.g., 0 °C) to minimize potential side reactions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid overexposure of the product to the acidic conditions.
-
Scavengers for the tert-Butyl Cation: The deprotection of the Boc group generates a tert-butyl cation, which can alkylate the desired product or other nucleophiles present in the reaction mixture.[7] Adding a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent these side reactions.
-
Work-up Procedure: After deprotection, the resulting amine hydrochloride salt needs to be carefully neutralized. A biphasic workup with a mild base like sodium bicarbonate or sodium carbonate is recommended. Avoid using strong bases, as they can potentially promote ring-opening or other decomposition pathways of the strained spirocycle.
II. Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic strategies for constructing the 2-Azaspiro[3.4]octane core?
A4: Several synthetic routes to 2-Azaspiro[3.4]octane have been reported. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the spirocycle. Some common approaches include:
-
Annulation of a Cyclopentane Ring onto an Azetidine Precursor: This strategy involves starting with a pre-formed azetidine ring and constructing the cyclopentane ring onto it.
-
Annulation of an Azetidine Ring onto a Cyclopentane Precursor: This is a more common approach where the four-membered azetidine ring is formed from a functionalized cyclopentane derivative.[8][9] This often involves an intramolecular cyclization of a 1,3-amino alcohol or a related derivative.
-
[3+2] Cycloaddition Reactions: These methods can provide a convergent and efficient way to construct the spirocyclic core.[10]
A comparative study of different synthetic approaches highlighted that an intramolecular alkylation and another approach starting from a cyclopentane derivative offered better overall yields compared to a reductive amination strategy.[4]
Q5: How can I effectively purify the final 2-Azaspiro[3.4]octane product?
A5: The purification of 2-Azaspiro[3.4]octane can be challenging due to its volatility and polarity.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation can be an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or for the removal of non-volatile impurities, column chromatography on silica gel is a common technique. However, the basicity of the amine can lead to tailing on silica gel. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a small percentage of triethylamine can be added to the eluent. Alternatively, using a different stationary phase like alumina may be beneficial.[11]
-
Crystallization of a Salt: If the freebase is difficult to purify, forming a salt (e.g., hydrochloride or oxalate) can facilitate purification through crystallization. The pure freebase can then be liberated by treatment with a base.
Q6: Are there any specific safety precautions I should take when working with the synthesis of 2-Azaspiro[3.4]octane?
A6: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Many of the reagents used, such as strong bases (NaH, KOtBu) and acids (TFA, HCl), are corrosive and/or reactive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Reactions involving organometallic reagents or strong bases often require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.
-
Pressure Build-up: Boc deprotection generates isobutylene gas, which can cause pressure build-up in a closed system.[6] Ensure that the reaction vessel is adequately vented.
III. Experimental Protocols and Data
Representative Synthetic Scheme
A common strategy for the synthesis of 2-Azaspiro[3.4]octane involves the construction of the azetidine ring onto a cyclopentane core. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the synthesis of 2-Azaspiro[3.4]octane.
Troubleshooting Decision Tree
When encountering low yields, this decision tree can help guide your optimization efforts.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Table of Reported Yields for Key Transformations
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Intramolecular Cyclization | NaH | Not explicitly stated for this step, but part of a 14% overall yield route. | [4] |
| 2 | N-Boc Protection | Di-tert-butyl dicarbonate, Et₃N | Not explicitly stated for this step, but part of a 14% overall yield route. | [4] |
| 3 | N-Boc Deprotection | 4M HCl in Dioxane | Typically high yielding (>90%) if optimized. | [5] |
IV. References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2748–2752. [Link][4][8]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from a relevant ResearchGate publication page.[9]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2748–2752.[4]
-
The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane.
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from a relevant ResearchGate publication page.
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from a relevant ResearchGate publication page.[10]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
-
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.[1]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from a relevant ResearchGate publication page.
-
ChemRxiv. (n.d.). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes.
-
The Royal Society of Chemistry. (n.d.). Supporting information.
-
ResearchGate. (n.d.). Design and Synthesis of Spirocycles via Olefin Metathesis.
-
BenchChem. (2025). optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. BenchChem.[3]
-
ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
-
Books. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.[2]
-
Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. Wordpress.[6]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.[5]
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem.
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.[7]
-
Sigma-Aldrich. (n.d.). 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane 95%.
-
BenchChem. (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. BenchChem.
-
BenchChem. (2025). Technical Support Center: Characterization of 6-Oxaspiro[3.4]octan-2-one. BenchChem.[11]
-
Scribd. (n.d.). BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol.
-
PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Azaspiro[3.4]octane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-azaspiro[3.4]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic scaffold into their work. The unique three-dimensional structure and physicochemical properties of these compounds present distinct purification challenges compared to simpler aliphatic or aromatic amines.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired purity, yield, and throughput.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most common problems encountered during the purification of 2-azaspiro[3.4]octane derivatives in a direct question-and-answer format.
Q1: My 2-azaspiro[3.4]octane derivative is streaking severely on my silica gel column, making separation impossible. What is causing this and how can I fix it?
A1: Causality and Solution
This is the most frequent issue and is caused by the strong interaction between the basic nitrogen of your spirocycle and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to a non-ideal equilibrium, resulting in broad, tailing peaks.
Immediate Solutions:
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Triethylamine is generally preferred for its volatility.
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It eliminates the problematic acidic interactions.
-
Reverse-Phase Chromatography (RPLC): For moderately polar to nonpolar derivatives, RPLC (e.g., C18 silica) is a powerful alternative. The separation is based on hydrophobicity rather than polar interactions with acidic sites.[2]
-
Q2: I'm experiencing low recovery of my compound after column chromatography, even though the starting material was fully consumed. Where is my product?
A2: Causality and Solution
Low mass balance can be attributed to several factors:
-
Irreversible Adsorption: On highly acidic silica, a portion of your basic compound can become permanently adsorbed and will not elute from the column. This is especially problematic with very polar derivatives.
-
Volatility: The parent 2-azaspiro[3.4]octane and its low molecular weight derivatives can be volatile. Aggressive solvent removal using high vacuum and heat can lead to significant product loss.
-
Degradation: Although generally stable, some sensitive functional groups on your derivative could be degrading on the acidic silica stationary phase.
Troubleshooting Steps:
-
Perform a "Strip" of the Column: After your standard elution, flush the column with a highly polar, basic solvent system (e.g., 5-10% NH₄OH in Methanol or 20% Triethylamine in Methanol/DCM). Collect these fractions and analyze them for your product. If you find your product here, it confirms irreversible adsorption was the issue.
-
Gentle Solvent Removal: When concentrating your purified fractions, use a rotary evaporator with a moderately low temperature (30-35°C) and avoid using a high-vacuum pump for extended periods after the bulk solvent is removed.
-
Switch to a Milder Purification Method: If degradation is suspected, avoid silica gel altogether. Consider preparative HPLC on a C18 column or purification via crystallization.
Q3: My synthesis produced a mixture of diastereomers. How can I effectively separate them?
A3: Causality and Solution
Separating diastereomers of rigid spirocyclic systems can be challenging because their polarity differences are often minimal.[3] Success depends on exploiting subtle differences in how they interact with the stationary phase.
Strategies for Separation:
-
Optimize Normal-Phase Chromatography:
-
Use a Shallow Gradient: A slow, shallow gradient (e.g., increasing the polar solvent by 0.2-0.5% per column volume) can significantly improve resolution.[2]
-
Test Different Solvent Systems: The standard Ethyl Acetate/Hexane or DCM/Methanol systems may not be optimal. Experiment with eluents that offer different selectivities, such as those containing methyl tert-butyl ether (MTBE) or acetonitrile.
-
-
Preparative HPLC/SFC:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (e.g., Diol, Cyano columns) and reverse-phase (C18, Phenyl-Hexyl) preparative HPLC can offer the high efficiency needed to resolve closely eluting isomers.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an outstanding technique for chiral and achiral isomer separations, often providing faster and more efficient separations than HPLC with the benefit of using CO₂ as the primary mobile phase, which simplifies product isolation.
-
-
Derivatization: If the isomers contain a suitable functional handle (e.g., a hydroxyl or carboxylic acid), consider forming a derivative. The new, bulkier derivative may exhibit different conformational preferences, leading to a larger difference in polarity and easier separation on standard silica.
Q4: My product appears clean by ¹H NMR, but elemental analysis or LC-MS shows a persistent impurity. How can I remove it?
A4: Causality and Solution
This situation often points to an impurity that has very similar properties to your desired product, such as a constitutional isomer or a byproduct from a side reaction. When chromatography fails, crystallization is often the most effective solution.
Purification via Salt Formation and Crystallization:
Amines readily form crystalline salts with various acids. This process is highly specific to the structure of the molecule and can be exceptionally effective at excluding impurities.
-
Acid Selection: Common choices include hydrochloric acid (in ether or dioxane), oxalic acid, tartaric acid, or maleic acid.[4]
-
Procedure: Dissolve your crude, free-based amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or MTBE). In a separate flask, dissolve 1.0 equivalent of the chosen acid in the same solvent. Slowly add the acid solution to the amine solution while stirring.
-
Isolation: The salt will often precipitate out of the solution. If not, you can try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like ether or hexanes), or scratching the inside of the flask to induce crystallization.
-
Validation: After isolating the crystals, you can regenerate the pure free base by dissolving the salt in water and basifying with a strong base (e.g., NaOH) followed by extraction with an organic solvent.
Section 2: Advanced Purification Protocols
Protocol 2.1: Column Chromatography on Amine-Treated Silica Gel
This protocol is the first-line approach to prevent peak tailing of basic amines on silica gel.
Materials:
-
Crude 2-azaspiro[3.4]octane derivative
-
Silica gel (230-400 mesh)
-
Mobile phase solvents (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Slurry: In a beaker, add your silica gel. Prepare your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1% v/v triethylamine. Pour this basic eluent over the silica gel to create a slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the triethylamine-containing mobile phase through the packed column to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and load it onto the column.
-
Elute: Run your gradient as you normally would, ensuring that all mobile phases used contain 1% triethylamine.
-
Collect and Analyze: Collect fractions and analyze by TLC to identify the pure product.
Protocol 2.2: Purification via Oxalate Salt Crystallization
This protocol is highly effective for removing closely-related impurities.
Materials:
-
Crude 2-azaspiro[3.4]octane derivative (free base)
-
Oxalic acid (dihydrate or anhydrous)
-
Ethanol (or Isopropanol)
-
Diethyl ether (or MTBE)
Procedure:
-
Dissolve Amine: Dissolve your crude amine (e.g., 1.0 g) in a minimal amount of warm ethanol (e.g., 5-10 mL).
-
Prepare Acid Solution: In a separate flask, dissolve one molar equivalent of oxalic acid in a minimal amount of warm ethanol.
-
Form the Salt: Slowly add the oxalic acid solution to the stirring amine solution. A precipitate should begin to form.
-
Complete Crystallization: Allow the mixture to stir at room temperature for 1 hour, then cool in an ice bath for another 30-60 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by a generous wash with diethyl ether to remove any soluble impurities and aid in drying.
-
Dry and Analyze: Dry the crystals under vacuum. The resulting oxalate salt should be significantly purer.
-
(Optional) Free-Basing: To recover the purified amine, dissolve the salt in water, add 2M NaOH solution until the pH is >12, and extract the free base with a solvent like DCM or Ethyl Acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for storing 2-azaspiro[3.4]octane derivatives? Most N-H functionalized 2-azaspiro[3.4]octanes are stable at room temperature. However, as with many secondary amines, they can slowly react with atmospheric carbon dioxide to form a carbonate salt. For long-term storage (>6 months), it is recommended to store them under an inert atmosphere (Nitrogen or Argon) in a sealed vial, preferably in a refrigerator or freezer.
FAQ 2: Which TLC staining methods are most effective for visualizing these compounds?
-
Potassium Permanganate (KMnO₄): This is an excellent general stain that reacts with most organic compounds and is particularly sensitive to amines.
-
Ninhydrin: This stain is highly specific for primary and secondary amines, giving a distinct color (often purple or yellow). It is very useful for confirming the presence of the N-H group on your spirocycle.[4]
-
Iodine: An iodine chamber is a simple, non-destructive method for visualizing many organic compounds, including these amines.
FAQ 3: Is a standard acid/base liquid-liquid extraction a good primary purification step? Yes, it can be very effective for removing non-basic organic impurities. Dissolve the crude reaction mixture in a solvent like Ethyl Acetate or DCM, wash with 1M HCl to extract the amine into the aqueous layer, wash the organic layer again with water, and then combine the acidic aqueous layers. Back-extract the aqueous layer with fresh organic solvent to remove any trapped neutral impurities. Finally, basify the aqueous layer with NaOH (pH >12) and extract your purified amine back into an organic solvent. The main pitfall is the potential for emulsion formation, which can be broken by adding brine (saturated NaCl solution).
Section 4: Visual Workflows and Data
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting a purification strategy for your 2-azaspiro[3.4]octane derivative.
Caption: Decision workflow for purifying 2-azaspiro[3.4]octane derivatives.
Table 1: Recommended Chromatography Systems
| Derivative Type / Polarity | Recommended Stationary Phase | Recommended Mobile Phase System (Gradient) | Key Considerations |
| Nonpolar (e.g., N-alkyl, N-benzyl) | Silica Gel (+1% Et₃N) | Hexanes / Ethyl Acetate or Hexanes / MTBE | Standard system, generally provides good separation. |
| Moderately Polar (e.g., N-acyl, N-Boc) | Silica Gel (+1% Et₃N) | Dichloromethane / Methanol (0-10%) | Ensure the Boc-group is stable; avoid acidic conditions. |
| Polar / H-bond donors (e.g., N-H parent, N-hydroxyethyl) | Basic Alumina or C18 Silica (RPLC) | Alumina: DCM/MeOH C18: Water/Acetonitrile (+0.1% TFA or Formic Acid) | RPLC is often superior for very polar compounds. The acidic modifier creates an ion pair with the amine. |
| Mixture of Diastereomers | Chiral Stationary Phase (SFC/HPLC) or high-resolution Silica | SFC: CO₂ / (Alcohol + Additive) Silica: Hexanes / Isopropanol | Isomer separation often requires extensive screening and optimization. |
Section 5: References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2011). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 9(18), 6266-6268. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved December 12, 2023, from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved December 12, 2023, from [Link]
-
Google Patents. (n.d.). US4514574A - Process for separating isomeric mixtures. Retrieved December 12, 2023, from
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved December 12, 2023, from [Link]
-
The Royal Society of Chemistry. (2011). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved December 12, 2023, from [Link]
-
ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved December 12, 2023, from [Link]
-
ResearchGate. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved December 12, 2023, from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved December 12, 2023, from [Link]
-
Agilent Technologies. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-Throughput Purification. Retrieved December 12, 2023, from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved December 12, 2023, from [Link]
Sources
Navigating the Labyrinth of Azaspiro[3.4]octane Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these valuable scaffolds. As a senior application scientist with extensive experience in synthetic chemistry, I understand the nuances and challenges that can arise during these intricate transformations. This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Allure and Challenges of Azaspiro[3.4]octanes
Azaspiro[3.4]octanes are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. However, the construction of this spirocyclic system, which features a four-membered azetidine ring fused to a five-membered carbocycle or heterocycle, is not without its hurdles. The inherent ring strain of the azetidine moiety and the potential for competing reaction pathways often lead to the formation of undesired side products, complicating purification and reducing overall yields.
This guide will delve into the most common side products encountered during the synthesis of azaspiro[3.4]octanes, providing a mechanistic rationale for their formation and offering practical, field-tested troubleshooting strategies to mitigate their occurrence.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the laboratory.
Issue 1: Formation of an Acyclic Amine Instead of the Desired Azaspiro[3.4]octane
Question: I am attempting an intramolecular cyclization to form the azetidine ring of my azaspiro[3.4]octane, but I am isolating a significant amount of a linear amine. What is causing this, and how can I fix it?
Answer:
This is a classic problem related to the stability of the azetidine ring and the nature of your precursor. The formation of an acyclic amine is often the result of a competing elimination reaction or the instability of the azetidinium intermediate, particularly when using substrates that can form stable enamines.
Mechanistic Insight:
The intramolecular cyclization to form an azetidine ring typically proceeds via an intramolecular nucleophilic substitution (SN2) reaction, where a nitrogen atom attacks an electrophilic carbon center. However, if the substrate contains β-hydrogens on the electrophilic side chain, a competing E2 elimination reaction can occur, leading to the formation of an alkene. Furthermore, in syntheses involving enamines as intermediates, the presence of β-hydrogens can favor the formation of open-chain products over the desired [2+2] cycloaddition to form the azetidine ring.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acyclic amine side product formation.
Detailed Protocols for Mitigation:
-
Protocol 1: Substrate Modification. If your synthetic route allows, consider modifying the precursor to eliminate or block the problematic β-hydrogens. This could involve introducing a protecting group or altering the synthetic strategy to avoid the formation of an enamine intermediate.
-
Protocol 2: Optimization of Reaction Conditions.
-
Temperature Control: Lowering the reaction temperature can often favor the desired intramolecular SN2 cyclization over the elimination reaction, which typically has a higher activation energy.
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain contexts) to minimize its role in promoting elimination. In some cases, a weaker base or even base-free conditions might be feasible.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can sometimes favor SN2 reactions.
-
Issue 2: Formation of Undesired Regioisomers in [3+2] Cycloaddition Reactions
Question: I am using a 1,3-dipolar cycloaddition to construct the pyrrolidine ring of a diazaspiro[3.4]octane derivative. My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile (e.g., an alkene).
Mechanistic Insight:
According to Frontier Molecular Orbital (FMO) theory, the regioselectivity of a 1,3-dipolar cycloaddition is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction will favor the regioisomer that results from the stronger HOMO-LUMO interaction, which is dictated by the relative energies and the orbital coefficients of the interacting atoms. The use of certain catalysts can also influence the energy of these orbitals and thus alter the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired regioisomer formation.
Detailed Protocols for Mitigation:
-
Protocol 1: Catalyst Screening. The addition of a Lewis acid (e.g., Ag(I), Cu(II), Zn(II) salts) or a Brønsted acid can coordinate to the dipole or dipolarophile, altering their electronic properties and influencing the regiochemical outcome. A systematic screen of different catalysts and loadings is recommended.
-
Protocol 2: Solvent Effects. The polarity of the solvent can impact the stability of the transition states leading to different regioisomers. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF).
-
Protocol 3: Modification of Reactants. If possible, modify the substituents on the 1,3-dipole or dipolarophile to create a stronger electronic bias. For example, placing a strong electron-withdrawing group on the dipolarophile can significantly enhance the regioselectivity.
Table 1: Influence of Reaction Parameters on Regioselectivity in a Hypothetical [3+2] Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomer A:B |
| None | Toluene | 80 | 60:40 |
| AgOAc (10 mol%) | Toluene | 80 | 85:15 |
| Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | 25 | 95:5 |
| None | Acetonitrile | 80 | 70:30 |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a stable betaine as a side product in my base-catalyzed reaction. What is happening?
A1: The formation of a stable betaine can occur in certain reactions, such as the Baylis-Hillman reaction, when the intermediate zwitterion is sufficiently stabilized and does not proceed to the desired product. This side reaction consumes both the catalyst and starting materials. To mitigate this, you can try using a protic solvent to facilitate the proton transfer step, or add a co-catalyst that can assist in the desired reaction pathway.
Q2: My synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Diastereoselectivity is often influenced by steric hindrance and the geometry of the transition state. To improve it, you can:
-
Use a chiral catalyst or auxiliary: This is one of the most effective methods to induce facial selectivity.
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Modify the steric bulk of substituents: Increasing the steric hindrance on one face of the reacting molecules can favor attack from the less hindered face.
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Optimize reaction temperature: Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Chelation control: If your substrate has chelating groups, the choice of a suitable metal catalyst can lead to a more rigid, organized transition state, thereby improving diastereoselectivity.
Q3: I am struggling with the purification of my polar azaspiro[3.4]octane product. Do you have any suggestions?
A3: The purification of polar diamine compounds like many azaspiro[3.4]octanes can indeed be challenging with standard silica gel chromatography. Here are some tips:
-
Use a modified stationary phase: Consider using alumina or a C18 reversed-phase silica gel.
-
Employ an amine-treated silica gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to reduce tailing.
-
Utilize an appropriate eluent system: A common approach is to use a mixture of a polar organic solvent like methanol or isopropanol with a less polar solvent such as dichloromethane. Adding a small percentage of ammonium hydroxide to the eluent can also be beneficial.
-
Consider salt formation: In some cases, converting the product to a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization. The free base can then be regenerated.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]
-
Request PDF on ResearchGate: Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
Technical Support Center: Optimizing Spirocycle Formation
Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and have become increasingly important in medicinal chemistry due to their ability to enhance potency, selectivity, and pharmacokinetic properties.[1][2] However, their synthesis can be challenging.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern success in spirocyclization reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your spirocyclization experiments in a question-and-answer format.
Q1: Why am I getting a low yield of my desired spirocycle?
A low yield is one of the most common frustrations in synthetic chemistry.[3] For spirocycle synthesis, several factors could be at play, often related to reaction kinetics, stability, or starting material quality.
Possible Cause 1.1: Inefficient Catalyst or Ligand System. The choice of catalyst and ligand is paramount, especially in enantioselective reactions. An inappropriate catalyst may lead to slow conversion rates or favor side reactions.
-
Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, varying the metal center (e.g., Palladium, Rhodium, Gold) or the ligand architecture can dramatically impact the outcome.[4][5][6] Consider the electronic and steric properties of your substrates when selecting your catalytic system. For example, in some nickel-catalyzed spirocyclizations, different phosphine-based ligands can significantly influence both yield and enantioselectivity.[4]
Possible Cause 1.2: Suboptimal Reaction Conditions. Temperature, concentration, and reaction time are critical variables that control the reaction pathway.
-
Solution: Systematically optimize the reaction parameters.
-
Temperature: Lowering the temperature can sometimes improve selectivity and reduce byproduct formation, although it may require longer reaction times.[7] Conversely, for less reactive substrates, increasing the temperature might be necessary to overcome the activation energy barrier.[7]
-
Concentration: Intramolecular cyclizations are generally favored at lower concentrations to minimize intermolecular side reactions.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product decomposition.[3]
-
Possible Cause 1.3: Poor Quality of Starting Materials. Impurities in your starting materials can poison the catalyst or lead to the formation of undesired byproducts.
-
Solution: Ensure the purity of your starting materials. Recrystallize or use column chromatography to purify substrates and reagents before use.[3][4]
Possible Cause 1.4: Product Decomposition. The target spirocycle may be unstable under the reaction or workup conditions.
-
Solution: If you suspect product decomposition, try to isolate the product at different time points to assess its stability.[3] Consider milder workup procedures, such as using a buffered aqueous solution to avoid harsh pH conditions.
Q2: How can I improve the diastereoselectivity or enantioselectivity of my spirocyclization?
Controlling stereochemistry is a central challenge in the synthesis of complex molecules like spirocycles, where a new chiral center is often created.[1]
Possible Cause 2.1: Lack of Stereocontrol. The reaction conditions may not provide a sufficient energy difference between the transition states leading to the different stereoisomers.
-
Solution:
-
Chiral Catalysts and Ligands: The use of chiral catalysts is a powerful method for inducing asymmetry.[8] Both organocatalysts and transition metal complexes with chiral ligands have been successfully employed in a wide range of enantioselective spirocyclizations.[5][6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting stereoselectivity.[4][9] Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol).[7][10]
-
Temperature Optimization: As a general principle, lower reaction temperatures often lead to higher stereoselectivity.[7]
-
Possible Cause 2.2: Epimerization of the Product. The newly formed stereocenter might be prone to epimerization under the reaction or workup conditions, especially in the presence of acid or base.
-
Solution: Employ milder reaction conditions and ensure a careful, neutral workup procedure to prevent the loss of stereochemical integrity.[7]
Q3: I am observing the formation of multiple unexpected byproducts. What could be the cause?
The formation of byproducts can complicate purification and significantly lower the yield of the desired spirocycle.
Possible Cause 3.1: Competing Reaction Pathways. Depending on the substrates and reaction conditions, various side reactions can occur, such as intermolecular reactions, rearrangements, or reactions involving functional groups that should be inert.
-
Solution:
-
Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the spirocyclization, consider using protecting groups to mask their reactivity.[11][12][13] The choice of protecting group is crucial and should be stable to the reaction conditions and easily removable afterward.[14]
-
Reaction Sequence: Re-evaluate the order of your synthetic steps. It might be more efficient to introduce or modify certain functional groups after the spirocycle has been formed.
-
Possible Cause 3.2: Catalyst-Induced Side Reactions. Some catalysts can promote undesired transformations. For example, Lewis acids can sometimes catalyze decomposition or rearrangement pathways.
-
Solution: Screen different types of catalysts. If a Lewis acid is causing problems, consider a Brønsted acid or an organocatalyst.[7]
Experimental Workflow: A Systematic Approach to Optimization
A structured approach is key to efficiently optimizing your spirocyclization reaction. The following workflow, visualized in the diagram below, outlines a logical progression of experiments.
Caption: A systematic workflow for troubleshooting and optimizing spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to characterize my spirocyclic product?
A: A combination of spectroscopic methods is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): NMR is the most powerful tool for determining the connectivity and stereochemistry of spirocycles.[15][16][17] The spirocyclic nature often leads to complex splitting patterns and diastereotopic protons, which can be resolved using 2D NMR techniques.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of your product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups in the molecule.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute stereochemistry.[18]
Q: How do I choose the right solvent for my spirocyclization reaction?
A: The choice of solvent can significantly impact reaction rates and selectivity.[10][19][20] There is no universal "best" solvent; the optimal choice depends on the specific reaction mechanism and the nature of the reactants and transition state.
| Solvent Property | Influence on Spirocyclization | Example Solvents |
| Polarity | Can stabilize charged intermediates or transition states, potentially accelerating the reaction.[19] | Acetonitrile, DMF, DMSO |
| Proticity | Protic solvents can act as hydrogen bond donors, stabilizing anions and potentially influencing stereoselectivity.[19] | Water, Ethanol, Methanol |
| Coordinating Ability | Can coordinate to metal catalysts, affecting their reactivity and selectivity. | THF, Dioxane, Acetonitrile |
| Non-polar | Often used for reactions that proceed through nonpolar transition states. | Toluene, Hexane, Dichloromethane |
Q: Are there any general strategies for purifying spirocyclic compounds?
A: The purification strategy will depend on the physical properties of your compound (e.g., polarity, crystallinity, volatility).
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, especially of stereoisomers, preparative HPLC can be employed.[21]
-
Counter-current Chromatography: This technique can be useful for the preparative separation of complex mixtures.[21]
Concluding Remarks
The synthesis of spirocycles is a dynamic and evolving field of organic chemistry.[22][23] While challenges are inherent in the construction of these complex architectures, a systematic and informed approach to reaction optimization can lead to successful outcomes. This guide provides a foundation for troubleshooting common issues, but it is the combination of this knowledge with careful experimental observation and a deep understanding of the underlying chemical principles that will ultimately pave the way for innovation in your research.
References
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. Retrieved January 5, 2026, from [Link]
-
A Review of Approaches Developed for Spiroether Synthesis. (2025, June 9). PubMed. Retrieved January 5, 2026, from [Link]
-
Babar, K., Zahoor, A. F., Ahmad, S., & Akhtar, R. (2020, July 21). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. Retrieved January 5, 2026, from [Link]
-
Fesik, S. W., et al. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved January 5, 2026, from [Link]
-
Design and Synthesis of Spirocycles via Olefin Metathesis. (2025, October 28). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
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Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 5, 2026, from [Link]
-
Optimization for enantioselective synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Shan, T., et al. (2013, October 16). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. Retrieved January 5, 2026, from [Link]
-
Foley, D. J., & O'Duill, M. L. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved January 5, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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1H NMR spectrum of the spiro compound 18. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Kumar, A., et al. (2018, April 10). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved January 5, 2026, from [Link]
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Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, April 25). Preprints.org. Retrieved January 5, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. (2025, September 5). ACS Publications. Retrieved January 5, 2026, from [Link]
-
(RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyridine]-4,5′-dione. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Gangishetty, S., & Foreman, K. (2022, December 13). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research. Retrieved January 5, 2026, from [Link]
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Spiro compound. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Ninja technique to purify organic compounds- synthetic chemist must watch it. (2022, July 16). YouTube. Retrieved January 5, 2026, from [Link]
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Examples of spirocyclic compounds reported along with their olfactory properties. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Al-Shdefat, R., et al. (2023, October 11). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. PubMed. Retrieved January 5, 2026, from [Link]
-
Methods for predicting stereoselectivity a, Automated quantum mechanics.... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (n.d.). RSquareL. Retrieved January 5, 2026, from [Link]
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC - PubMed Central - NIH. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Troubleshooting Intramolecular Cyclization Reactions
Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in intramolecular cyclization reactions. This guide is structured to offer practical, scientifically-grounded solutions to common challenges encountered in the lab. By understanding the causality behind experimental outcomes, you can more effectively troubleshoot and optimize your ring-closure strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing and troubleshooting intramolecular cyclization reactions.
Q1: My primary challenge is the formation of polymers or dimers. How can I favor the desired intramolecular cyclization over intermolecular reactions?
This is one of the most common hurdles in cyclization chemistry. The outcome of the competition between intramolecular and intermolecular pathways is primarily governed by kinetics and is highly dependent on the concentration of the acyclic precursor.[1]
-
Causality: Intramolecular reactions are unimolecular processes, meaning their rate is dependent on the concentration of a single molecule. In contrast, intermolecular reactions are bimolecular, and their rate depends on the concentration of two interacting molecules.[2] At high concentrations, the probability of two precursor molecules colliding and reacting is high, leading to dimers and polymers. At low concentrations, the probability of the reactive ends of the same molecule finding each other is relatively higher, thus favoring cyclization.[3]
-
Solution: The High Dilution Principle: To favor intramolecular cyclization, especially for the formation of medium to large rings (8-membered and larger), employing high dilution conditions is critical.[4] This is typically achieved by the slow addition of the substrate solution to a larger volume of solvent, often using a syringe pump. This technique ensures that the concentration of the unreacted precursor remains extremely low throughout the reaction, thereby minimizing intermolecular side reactions.[4] For the formation of 9- to 11-membered rings, concentrations below 10⁻⁶ M might be necessary to prevent polymerization.[3]
Q2: How can I predict whether a ring-closure reaction is likely to be successful for a given ring size and geometry?
The feasibility of a ring closure is not just about bringing the reactive ends together; it's also about achieving the correct orbital overlap for bond formation. Baldwin's Rules for Ring Closure provide a powerful predictive framework for this.[5]
-
Causality: Baldwin's rules are based on the stereoelectronic requirements for bond formation.[6] They classify ring closures based on three factors:
-
Ring size: The number of atoms in the newly formed ring.[7]
-
Exo vs. Endo: This describes whether the bond being broken during the cyclization is outside (exo) or inside (endo) the newly formed ring.[8]
-
Hybridization of the electrophilic carbon: This is designated as tet (sp³), trig (sp²), or dig (sp).[8]
The rules state that favorable ring closures occur when the linking chain allows the terminal atoms to approach each other along the preferred trajectories for bond formation without significant distortion.[6]
-
-
Application: These rules are not absolute but provide excellent guidelines for predicting the favored pathway. For example, 5- and 6-exo cyclizations are generally favored, while many endo cyclizations, particularly for smaller rings, are disfavored.[9] It's important to note that these rules have been revised for certain systems, such as cyclizations onto alkynes (dig systems).[6]
Q3: Does ring size affect the rate of an intramolecular reaction?
Yes, ring size has a profound impact on the rate of cyclization due to a combination of enthalpic (ring strain) and entropic (probability of ends meeting) factors.
-
Causality:
-
Small rings (3-4 membered): The formation of these rings is often slow due to significant angle strain in the transition state.[10]
-
Unstrained rings (5-7 membered): The formation of 5- and 6-membered rings is typically the fastest.[3][10] Five-membered rings often form the fastest due to a favorable combination of low ring strain and high probability of the reactive ends meeting.[3]
-
Medium rings (8-13 membered): These are the most difficult to form due to a combination of high transannular strain (steric repulsion across the ring) and a significant entropic penalty for constraining the long, flexible chain.[10]
-
Large rings (14+ membered): As the ring size becomes very large, the rate of cyclization levels off. The reaction essentially behaves like an intermolecular reaction as the two ends of the molecule are far apart and rarely encounter each other.[10]
-
Troubleshooting Guides
This section provides detailed, step-by-step approaches to solving specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Cyclized Product
A low yield of the desired cyclic product is a multifaceted problem that requires a systematic approach to diagnose and resolve.
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yields.
-
Diagnosis: Analysis of the crude reaction mixture by LC-MS or NMR shows the presence of species with molecular weights corresponding to dimers, trimers, or higher-order oligomers.
-
Solution:
-
Implement High Dilution: As detailed in FAQ 1, use a syringe pump to add the substrate solution slowly to a large volume of refluxing solvent. This is the most effective way to suppress bimolecular reactions.[4]
-
Concentration Screening: Systematically lower the overall reaction concentration. For many macrocyclizations, concentrations in the range of 0.01 M to 0.001 M are a good starting point.[11]
-
-
Diagnosis: The reaction stalls, with a significant amount of starting material remaining even after extended reaction times.[12]
-
Solution:
-
Catalyst/Reagent Screening: If using a catalyst, screen a panel of related catalysts. For instance, in Ring-Closing Metathesis (RCM), different generations of Grubbs or Hoveyda-Grubbs catalysts can have a dramatic impact on yield.[13] For base-catalyzed cyclizations, screen bases of varying strengths (e.g., from K₂CO₃ to stronger bases like NaH or KHMDS).[14]
-
Check Reagent Quality: Ensure all reagents are pure and anhydrous, as applicable. Bases can be titrated to confirm their activity. Oxidizing agents can degrade over time and should be fresh.[12] For RCM, catalyst decomposition can be a significant issue, sometimes leading to unwanted isomerization byproducts.[15] Additives like benzoquinone or copper(I) halides have been used to suppress these side reactions.[13]
-
Adjust Stoichiometry: Re-evaluate the stoichiometry of reagents. It may be necessary to use a larger excess of a reagent or catalyst to drive the reaction to completion.
-
-
Diagnosis: The reaction is sluggish, or decomposition of the starting material or product is observed.
-
Solution:
-
Solvent Optimization: The choice of solvent can significantly influence reaction rates and selectivities by stabilizing transition states or intermediates differently.[16][17] Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile).[18] For acid-catalyzed reactions that produce water, using a solvent like toluene with a Dean-Stark trap can drive the equilibrium toward the product.[14]
-
Temperature Adjustment: Intramolecular reactions often have a significant activation energy barrier. If the reaction is slow at room temperature, gradually increase the temperature.[14] Conversely, if decomposition is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.[19]
-
Table 1: Impact of Key Parameters on Intramolecular Cyclization Yield
| Parameter | Low Yield Indication | Optimization Strategy | Rationale |
| Concentration | Dimer/polymer formation | Decrease concentration; use slow addition (high dilution).[4] | Favors unimolecular intramolecular pathway over bimolecular intermolecular pathway.[3] |
| Temperature | Incomplete reaction or decomposition | Increase temperature for slow reactions; decrease for decomposition.[14] | Provides sufficient energy to overcome activation barrier or prevents thermal degradation.[19] |
| Catalyst/Reagent | Stalled reaction | Screen different catalysts/reagents; check purity and activity.[12] | Catalyst activity and stability are crucial for reaction efficiency.[15] |
| Solvent | Slow or no reaction | Screen solvents of varying polarity (e.g., Toluene, THF, DMF).[16] | Solvent can stabilize the transition state, affecting the reaction rate.[17] |
Problem 2: Poor or Incorrect Stereoselectivity
Achieving the desired stereochemistry in the cyclic product is a common challenge, particularly when creating new stereocenters.
Conceptual Framework: Stereocontrol in Cyclizations
Caption: Factors influencing stereoselectivity in cyclization.
-
Diagnosis: The reaction produces a mixture of diastereomers, or the major product is the undesired isomer.
-
Solution:
-
Modify the Substrate: Introducing bulky groups can create a stronger steric bias in the transition state, favoring one approach trajectory over another. This is a key principle in substrate-controlled diastereoselective reactions.
-
Change the Temperature: Lowering the reaction temperature can increase selectivity. The difference in activation energies between the two diastereomeric transition states will have a more pronounced effect on the product ratio at lower temperatures.
-
Use a Chiral Catalyst/Auxiliary: In asymmetric catalysis, a chiral catalyst or a chiral auxiliary attached to the substrate creates a chiral environment that preferentially stabilizes one transition state over the other, leading to an enantiomeric or diastereomeric excess.[20]
-
-
Diagnosis: The desired stereoisomer is formed initially but then converts to a more stable, undesired isomer under the reaction conditions.
-
Solution:
-
Milder Reaction Conditions: Use a weaker base/acid, a lower temperature, or a shorter reaction time to minimize the opportunity for epimerization of sensitive stereocenters.
-
Product Isolation: Quench the reaction and isolate the product as soon as the starting material has been consumed to prevent post-reaction isomerization.
-
Change the Reagent: In some cases, the choice of reagent can influence the stereochemical outcome. For instance, in electroreductive cyclizations, the choice of electrode material can impact stereoselectivity.[21]
-
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Cyclization
This protocol provides a general framework for setting up a reaction under high dilution conditions to favor intramolecular cyclization.
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum, add the bulk of the anhydrous solvent (e.g., 90% of the total volume).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the solvent to the desired reaction temperature (often reflux).
-
Substrate Preparation: In a separate flask, dissolve the acyclic precursor in the remaining portion of the anhydrous solvent (e.g., 10% of the total volume) to create the substrate solution.
-
Slow Addition: Draw the substrate solution into a gas-tight syringe and place it on a syringe pump. Insert the syringe needle through the septum of the reaction flask.
-
Reaction: Begin the slow addition of the substrate solution to the heated solvent over a prolonged period (e.g., 4-24 hours). The addition rate should be adjusted to maintain a very low concentration of the precursor in the reaction flask.[4]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous workup and purification.[18]
References
-
High dilution principle. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alabugin, I. V., Gilmore, K., & Golyavin, A. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Royal Society of Chemistry. Retrieved from [Link]
-
Baldwin's Rules for Ring Closure. (n.d.). Scribd. Retrieved from [Link]
-
Alabugin, I. V., & Gilmore, K. (2011). Cyclizations of Alkynes: Revisiting Baldwin’s Rules for Ring Closure. Chemical Reviews, 111(4), 2451–2501. Retrieved from [Link]
-
Baldwin's rules wikipedia, the free encyclopedia. (2015, May 27). Slideshare. Retrieved from [Link]
-
Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Competitive isomerization and catalyst decomposition during ring-closing metathesis. (2011). Catalysis Science & Technology. Retrieved from [Link]
-
Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis by high dilution principle. (n.d.). NPTEL. Retrieved from [Link]
-
Optimization of the intramolecular cyclization-solvent effect. (2020). ResearchGate. Retrieved from [Link]
-
High dilution reactions — New synthetic applications. (2017). ResearchGate. Retrieved from [Link]
-
What are intermolecular and intramolecular reactions? (2017, October 25). Quora. Retrieved from [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2016). NIH National Library of Medicine. Retrieved from [Link]
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Intramolecular vs. Intermolecular Reaction. (n.d.). University of Calgary. Retrieved from [Link]
-
Solvation Effects in Organic Chemistry. (2022). ACS Publications. Retrieved from [Link]
-
Intramolecular reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stereoselectivity in Intramolecular Cyclization of Non-conjugated Unsaturated Ketones by Electroreduction. (1992). Chemistry Letters. Retrieved from [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (2001). Journal of the American Chemical Society. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Pharmacokinetic Properties with Spirocyclic Scaffolds
A Senior Application Scientist's Guide for Drug Development Professionals
The quest for novel therapeutics is often hampered by suboptimal pharmacokinetic (PK) properties, leading to high attrition rates in drug development. A promising strategy to mitigate these challenges is the incorporation of spirocyclic scaffolds into molecular design.[1][2][3] These unique three-dimensional structures, where two rings share a single atom, offer a powerful tool to modulate a molecule's physicochemical properties and enhance its drug-like characteristics.[4][5][6] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions for researchers leveraging spirocyclic scaffolds to overcome poor PK profiles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when considering or working with spirocyclic scaffolds.
Q1: What are spirocyclic scaffolds and why are they increasingly used in drug discovery?
A1: Spirocyclic scaffolds are molecular structures where two rings are connected by a single, shared carbon atom, known as the spiroatom.[4][5] This arrangement creates a rigid, three-dimensional architecture that departs from the flat, two-dimensional nature of many traditional aromatic drug scaffolds.[5][7] Their growing popularity in drug discovery stems from several key advantages:
-
Enhanced Three-Dimensionality: The spiro junction forces the two rings into perpendicular planes, creating a defined 3D shape.[6][8] This can lead to more specific interactions with the binding pockets of target proteins.
-
Improved Physicochemical Properties: The introduction of spirocycles often increases the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved solubility, metabolic stability, and reduced lipophilicity.[4][5]
-
Conformational Rigidity: The rigid nature of spirocyclic systems reduces the entropic penalty upon binding to a biological target, which can lead to increased potency and selectivity.[4][7]
-
Novel Chemical Space: Spirocycles allow for the exploration of new chemical space, providing opportunities for novel intellectual property.[9]
Q2: How do spirocyclic scaffolds specifically improve poor pharmacokinetic (ADME) properties?
A2: Spirocyclic scaffolds can positively influence several key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters:
-
Solubility: By increasing the Fsp³ character and disrupting planarity, spirocycles can improve aqueous solubility compared to their flat aromatic counterparts.[2][5][8]
-
Metabolic Stability: The rigid conformation of spirocycles can shield metabolically susceptible sites from enzymatic degradation (e.g., by cytochrome P450 enzymes).[4][5] Additionally, the quaternary spirocenter itself is generally not a site of metabolism.
-
Permeability: While increased rigidity can sometimes decrease passive permeability, the overall modulation of lipophilicity and the specific spatial arrangement of functional groups can be optimized to achieve a favorable balance for cell membrane penetration.
-
Reduced Off-Target Effects: The well-defined 3D structure can lead to higher target selectivity, thereby reducing interactions with off-target proteins, such as the hERG potassium channel, which is often associated with cardiac toxicity.[10]
Q3: What are the main challenges associated with the synthesis of spirocyclic compounds?
A3: The primary synthetic challenge lies in the construction of the sterically hindered quaternary spirocenter.[11] Other challenges include:
-
Stereocontrol: Creating multiple stereocenters on the spirocyclic framework in a controlled manner can be complex.[8]
-
Scale-up: Synthetic routes that are effective on a lab scale may not be readily scalable for large-scale production.[4]
-
Availability of Building Blocks: While the availability of spirocyclic building blocks is increasing, it can still be a limiting factor for certain scaffolds.[3][7]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides practical advice for overcoming common experimental hurdles.
Guide 1: Low Yield or Incomplete Spirocyclization Reactions
Issue: You are experiencing low yields or incomplete conversion in your spirocyclization reaction.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst or Reagent | Screen different catalysts, ligands, or reagents. The choice of catalyst can significantly impact yield and selectivity. Ensure the stoichiometry of your reagents is optimized.[12] |
| Steric Hindrance | Consider a different synthetic strategy that forms the spirocenter under less sterically demanding conditions. For example, an intramolecular cyclization might be more effective than an intermolecular reaction. |
| Poor Starting Material Quality | Purify starting materials using techniques like recrystallization or column chromatography to remove impurities that may inhibit the reaction.[12] |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, solvent, and concentration. The polarity of the solvent can influence the transition state of the cyclization.[12] |
| Product Decomposition | Monitor the reaction over time to check for product degradation. If observed, consider milder reaction or workup conditions.[12] |
Guide 2: Poor Stereoselectivity in Spirocycle Synthesis
Issue: Your spirocyclization reaction is producing a mixture of diastereomers or enantiomers with poor selectivity.
| Potential Cause | Troubleshooting Steps |
| Lack of Stereochemical Control in the Transition State | Employ chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stereochemical outcome.[12] Screen a range of solvents to optimize diastereoselectivity. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy. |
| Substrate Control | Modify the substrate to introduce steric bulk that can direct the approach of a reagent from a specific face of the molecule. |
Guide 3: Unexpectedly Poor In Vitro ADME Profile
Issue: Your novel spirocyclic compound exhibits poor solubility, high metabolic instability, or low cell permeability in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity (LogP/LogD) | Introduce polar functional groups or heteroatoms into the spirocyclic scaffold to increase hydrophilicity. |
| Metabolic Hotspots | Identify the site of metabolism using techniques like metabolite identification studies. Modify the scaffold at or near the metabolic hotspot to block enzymatic degradation. |
| Low Permeability | If the compound is too polar, strategically add lipophilic groups to increase its ability to cross cell membranes. If the compound is too rigid, consider introducing a more flexible linker to another part of the molecule. |
| Efflux Transporter Substrate | Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, structural modifications may be necessary to reduce its affinity for the transporter. |
Part 3: Key Experimental Protocols and Data Interpretation
Protocol 1: Assessing Metabolic Stability in Liver Microsomes
This protocol is a standard in vitro assay to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of your spirocyclic test compound and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another species of interest), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration typically between 1-10 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Data Interpretation:
A longer half-life and lower intrinsic clearance indicate greater metabolic stability. Comparing the metabolic stability of a spirocyclic analog to a non-spirocyclic parent compound can provide quantitative evidence of the scaffold's impact.
Table 1: Example Comparison of Pharmacokinetic Properties
| Compound | Scaffold | In Vitro t½ (min) | In Vivo Bioavailability (%) |
| Parent Compound | Acyclic | 15 | 10 |
| Spirocyclic Analog | Spiro[3.3]heptane | >60 | 45 |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
Step-by-Step Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Plate: The spirocyclic test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) and added to the wells of a donor plate.
-
Sandwich Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich."
-
Acceptor Plate: An acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The entire assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.
Data Interpretation:
Compounds are typically categorized as having low, medium, or high permeability based on their Pe values. This assay can help in the early identification of compounds with potential absorption issues.
Part 4: Visualization of Key Concepts
Diagram 1: Impact of Spirocyclic Scaffolds on Molecular Properties
Caption: Transition from problematic 2D scaffolds to improved 3D spirocyclic designs.
Diagram 2: Troubleshooting Workflow for Low Synthetic Yield
Caption: A logical workflow for troubleshooting low-yield spirocyclization reactions.
References
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
Guedes, I. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-651. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (2014). (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]
-
Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. [Link]
-
Kaur, S., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(7), e17789. [Link]
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Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
National Institutes of Health. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 555-585. [Link]
-
SpiroChem. Properties Optimization. [Link]
-
ResearchGate. ADME properties of potent synthesized compounds. [Link]
-
Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
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PubMed. The use of spirocyclic scaffolds in drug discovery. [Link]
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National Institutes of Health. (2024). Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. [Link]
-
PubMed. (2025). Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. [Link]
-
MDPI. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. [Link]
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PubMed. (2013). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. [Link]
-
National Institutes of Health. How Proteins Bind Macrocycles. [Link]
-
PubMed. (2011). Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. [Link]
-
National Institutes of Health. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. [Link]
-
ResearchGate. (2022). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. [Link]
-
National Institutes of Health. (2020). Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. [Link]
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PubMed. (2009). On the influence of protein binding on pharmacological activity of drugs. [Link]
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Technical Support Center: Catalyst Selection for Efficient Azaspiro[3.4]octane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Azaspiro[3.4]octane Synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into catalyst selection and troubleshooting for this increasingly important structural motif in medicinal chemistry. Azaspiro[3.4]octanes are valued for their rigid, three-dimensional structures which can enhance pharmacokinetic and physicochemical properties of drug candidates.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the azaspiro[3.4]octane core?
A1: The synthesis of the azaspiro[3.4]octane scaffold is principally achieved through several key catalytic strategies. The most prominent among these is the [3+2] cycloaddition reaction.[2][3] This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring of the azaspiro[3.4]octane system. Other notable methods include strain-release driven spirocyclization of bicyclo[1.1.0]butanes and various metal-catalyzed cyclization reactions.[4] The choice of strategy often depends on the desired substitution pattern and the available starting materials.
Q2: Which classes of catalysts are most effective for azaspiro[3.4]octane synthesis?
A2: Both metal-based catalysts and organocatalysts have proven effective. Transition metal catalysts, particularly those based on rhodium, copper, and scandium, are widely used.[4][5][6] For instance, scandium has been shown to catalyze the spirocyclization of simple bicyclo[1.1.0]butanes with azomethine imines to produce 6,7-diazaspiro[3.4]octanes.[4] Dirhodium tetracarboxylate catalysts are highly effective for the enantioselective cyclopropanation of azacyclomethylidenes, a key step in some synthetic routes.[5] Organocatalysts, on the other hand, offer a metal-free alternative and have been successfully employed in asymmetric syntheses of aza-spirocyclic compounds.[7][8][9]
Q3: How critical is catalyst selection for controlling stereochemistry?
A3: Catalyst selection is paramount for controlling the stereochemistry at the spirocyclic center, which is often a chiral quaternary carbon. The use of chiral catalysts and ligands is essential for achieving high enantioselectivity.[10] For example, in rhodium-catalyzed cyclopropanations, the choice of a specific chiral dirhodium tetracarboxylate catalyst can lead to high enantiomeric excess.[5] The catalyst creates a chiral pocket that directs the approach of the substrate, thereby controlling the stereochemical outcome of the reaction.
Q4: Can enzymatic catalysts be used for azaspiro[3.4]octane synthesis?
A4: Yes, biocatalysis is an emerging and powerful strategy. Engineered enzymes, such as carbene transferases, have been developed for the asymmetric cyclopropanation of unsaturated exocyclic N-heterocycles to provide azaspiro[2.y]alkanes, a class that includes azaspiro[3.4]octane precursors, with high yield and excellent stereoselectivity.[1] These enzymatic methods offer the advantages of being performed in aqueous media and at high substrate concentrations.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in spirocyclization reactions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Cause: The catalyst may be deactivated or used at a suboptimal loading. Many transition metal catalysts are sensitive to air and moisture.
-
Solution: Ensure the use of freshly prepared or properly stored catalysts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimize the catalyst loading by running a series of small-scale reactions with varying catalyst concentrations.
-
-
Reaction Conditions:
-
Cause: The reaction temperature, time, or solvent may not be optimal.
-
Solution: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation. Conversely, lower temperatures can improve selectivity but may require longer reaction times.[10] Screen a range of solvents with different polarities and coordinating abilities.
-
-
Substrate Quality:
-
Cause: Impurities in the starting materials can poison the catalyst or participate in side reactions.
-
Solution: Purify the starting materials before use. Techniques such as distillation, recrystallization, or column chromatography can be employed.
-
Issue 2: Poor Stereoselectivity (Enantio- and Diastereoselectivity)
Q: I am observing poor stereoselectivity in my asymmetric synthesis of an azaspiro[3.4]octane derivative. How can I enhance it?
A: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like azaspiro[3.4]octanes.
-
Chiral Catalyst/Ligand Choice:
-
Cause: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.
-
Solution: Experiment with a library of chiral ligands. For metal-catalyzed reactions, varying the electronic and steric properties of the ligand can have a profound impact on stereoselectivity. For example, in rhodium-catalyzed cyclopropanations, different chiral dirhodium tetracarboxylate catalysts can be screened.[5]
-
-
Temperature Effects:
-
Cause: The reaction temperature can influence the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often leads to higher stereoselectivity, as it amplifies the small energy differences between competing reaction pathways.[10]
-
-
Additives and Co-catalysts:
-
Cause: The absence of a necessary additive or co-catalyst can lead to poor stereocontrol.
-
Solution: In some cases, the addition of a Lewis acid or base can enhance stereoselectivity by coordinating to the substrate or catalyst and influencing the transition state geometry.
-
Issue 3: Catalyst Deactivation or Decomposition
Q: My catalyst appears to be deactivating over the course of the reaction. What are the likely reasons and mitigation strategies?
A: Catalyst deactivation can be a significant hurdle, especially in scaling up reactions.
-
Air and Moisture Sensitivity:
-
Cause: Many catalysts, particularly organometallic complexes, are sensitive to oxygen and water.
-
Solution: Employ rigorous inert atmosphere techniques. Use dry solvents and reagents. Degas solvents prior to use.
-
-
Product Inhibition:
-
Cause: The product of the reaction may coordinate to the catalyst and inhibit its activity.
-
Solution: If product inhibition is suspected, try running the reaction at a lower concentration or consider a continuous flow setup where the product is removed as it is formed.
-
-
Thermal Instability:
-
Cause: The catalyst may not be stable at the reaction temperature.
-
Solution: If thermal decomposition is a concern, investigate if the reaction can be performed at a lower temperature, potentially with a more active catalyst or by using microwave irradiation to achieve localized heating for shorter periods.
-
Experimental Protocols & Data
Protocol 1: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes with Azomethine Imines
This protocol is adapted from a method for the synthesis of 6,7-diazaspiro[3.4]octanes.[4]
-
To an oven-dried Schlenk tube, add the bicyclo[1.1.0]butane (1.0 equiv.), azomethine imine (1.2 equiv.), and Sc(OTf)₃ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane.
Catalyst Performance Comparison
| Catalyst | Reaction Type | Typical Yield (%) | Key Advantages | Reference |
| Sc(OTf)₃ | Strain-release spirocyclization | 53-86 | Access to novel diazaspiro[3.4]octanes | [4] |
| Rh₂(p-PhTPCP)₄ | Asymmetric cyclopropanation | 77-90 | High enantioselectivity | [5] |
| Copper(II) salts | [3+2] Cycloaddition | Good to excellent | Readily available and inexpensive | [6] |
| Engineered Carbene Transferase | Enzymatic cyclopropanation | 78-94 | High stereoselectivity, aqueous media | [1] |
Visualizing Reaction Mechanisms
Catalytic Cycle for [3+2] Cycloaddition
Caption: Generalized Catalytic Cycle for [3+2] Cycloaddition.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Workflow for Low Yield.
References
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
- (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
- (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
- (n.d.). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF. ResearchGate.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
- (n.d.). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. PMC - NIH.
- (2025). [3 + 2] Cycloaddition Reactions: A Simple Entry to the 1-Aza-2-oxo-3,4,5,6-tetrahydroxybicyclo[3.3.0]octane Ring System. ResearchGate.
- (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
- (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH.
- (n.d.). Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds. MDPI.
- Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds. ACS Catalysis, 3(4), 540-553.
- BenchChem. (n.d.). Technical Support Center: 1,6-Diazaspiro[3.4]octane Production.
- (2006). Synthesis of marine polyacetylenes callyberynes A-C by transition-metal-catalyzed cross-coupling reactions to sp centers. PubMed.
- (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
- (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PubMed.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurities in Hemioxalate Salt Preparation
Welcome to the Technical Support Center for pharmaceutical salt optimization. This guide is designed for researchers, scientists, and drug development professionals focused on preparing high-purity hemioxalate salts. Impurity control is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and stability of an active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during hemioxalate salt formation, moving beyond procedural steps to explain the critical "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What defines a hemioxalate salt, and how does its stoichiometry differ from other oxalate salts?
A hemioxalate salt is a specific stoichiometric salt formed between a basic drug molecule (B) and oxalic acid (H₂C₂O₄) in a 2:1 molar ratio, represented as (B)₂·(H₂C₂O₄) or B·0.5(H₂C₂O₄). This ratio is critical. Unlike a simple oxalate salt, where the base and oxalic acid might react in a 1:1 ratio to form a hydrogenoxalate salt (B)·(H₂C₂O₄) or a 2:1 ratio to form the oxalate salt (B)₂·(C₂O₄²⁻), the hemioxalate involves two molecules of the basic API interacting with one molecule of oxalic acid. Precise stoichiometric control is paramount, as deviations can lead to the formation of these other salt forms as impurities.[1]
Q2: What are the primary sources of impurities in hemioxalate salt preparations?
Impurities can arise from several sources throughout the process. Understanding these is the first step toward effective control:
-
Stoichiometric Imbalances: The most common issue is the presence of either the unreacted free base (from insufficient oxalic acid) or the formation of the full (1:1) oxalate salt (from excess oxalic acid).[2]
-
Process-Related Impurities: These include unreacted starting materials from the API synthesis, by-products from side reactions, or degradation products.
-
Residual Solvents: Solvents used in the crystallization process that are not fully removed during drying can remain trapped in the crystal lattice.[2]
-
Polymorphic Impurities: Different crystalline forms (polymorphs) of the same hemioxalate salt can coexist.[3] Since polymorphs can have different physical properties like solubility and stability, controlling the crystallization to yield a single, desired form is crucial.[4]
-
Trapped Mother Liquor: Impurities dissolved in the crystallization solvent (mother liquor) can become entrapped within the final crystal product, especially during rapid crystallization.[5]
Q3: How does the choice of solvent system impact the purity of the final product?
The solvent system is arguably the most critical parameter in crystallization. It directly influences solubility, supersaturation, nucleation, and crystal growth, all of which affect impurity incorporation.[6] An ideal solvent system should exhibit:
-
High solubility of the salt at elevated temperatures and lower solubility at cooler temperatures. This allows for a high product yield upon cooling.
-
Reasonable solubility for impurities at lower temperatures. This ensures that impurities remain in the mother liquor rather than co-crystallizing with the desired product.[7]
-
The ability to produce a stable, well-defined crystalline form. The solvent can influence which polymorph is preferentially formed.[8]
Experimenting with different solvents or solvent/anti-solvent mixtures is a key part of process development.[9] For instance, an anti-solvent (a solvent in which the product is poorly soluble) can be added to a solution to induce crystallization by reducing the overall solubility of the salt.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during hemioxalate salt preparation in a practical, question-and-answer format.
Issue 1: My final product has a high level of unreacted free base. How can I fix this?
Answer: This indicates that the reaction has not gone to completion or that the stoichiometry was incorrect, with insufficient oxalic acid added.
Root Cause Analysis & Corrective Actions:
-
Verify Stoichiometry: The most direct cause is an error in the molar ratio. Meticulously recalculate the required mass of both the API free base and oxalic acid. Ensure accurate weighing and complete transfer of all materials. Stoichiometry is the mathematical framework that ensures reactions are efficient and produce pure products.[1]
-
Optimize Mixing and Addition: If the oxalic acid solution is added too quickly or with poor agitation, localized areas of high concentration can form, leading to inhomogeneous reaction conditions. Implement slow, controlled addition of the oxalic acid solution into a well-agitated solution of the free base.
-
Recrystallization/Re-slurry: To purify the isolated material, a recrystallization or a re-slurry is effective.
-
Recrystallization: Dissolve the impure salt in a minimal amount of a suitable hot solvent. The free base impurity should be more soluble than the hemioxalate salt in the chosen solvent system. Upon slow cooling, the purer hemioxalate salt will crystallize, leaving the free base impurity in the mother liquor.[10]
-
Re-slurry: If a suitable single solvent for recrystallization cannot be found, suspend the impure solid in a solvent where the free base is soluble but the hemioxalate salt is not. Agitating this slurry for a period will dissolve the free base impurity, which can then be removed by filtration.
-
Issue 2: Analysis shows my product is contaminated with the 1:1 hydrogenoxalate salt.
Answer: This impurity arises from using an excess of oxalic acid relative to the 2:1 (API:acid) stoichiometry required for the hemioxalate.
Root Cause Analysis & Corrective Actions:
-
Precise Acid Addition: Re-verify all stoichiometric calculations.[1] The addition of oxalic acid must be exact. Using a calibrated pump to add the acid solution at a controlled rate is highly recommended over manual addition.
-
pH Control: The formation of different salt stoichiometries can be pH-dependent.[5] Monitoring the pH of the reaction mixture during acid addition can provide real-time control. Establish the target pH endpoint for complete hemioxalate formation through initial experiments and maintain it during scale-up.
-
Homogenization: Ensure the reaction mixture is homogenous. Inadequate mixing can create localized regions where the oxalic acid concentration is too high, promoting the formation of the 1:1 salt.
Issue 3: The crystallization process resulted in an "oiled out" product or fine, needle-like crystals that are difficult to filter.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This often happens if the solution is too concentrated or cooled too quickly. Fine particles typically result from rapid, uncontrolled nucleation. Both issues lead to high levels of trapped impurities.[2]
Root Cause Analysis & Corrective Actions:
-
Control the Cooling Rate: Rapid cooling ("crash cooling") is a primary cause of both oiling out and the formation of small particles. Implement a slow, linear cooling profile (e.g., 5-10°C per hour) to allow for orderly crystal growth and impurity rejection.[3]
-
Adjust Concentration: The solution may be too supersaturated. Try reheating the mixture and adding a small amount of additional solvent to slightly reduce the concentration before attempting the cooling crystallization again.[2][10]
-
Implement a Seeding Strategy: Seeding is the most robust method to control nucleation. Add a small quantity (0.1-1% w/w) of pure hemioxalate salt crystals at a specific temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely). This provides a template for crystal growth, leading to a more uniform particle size and better impurity exclusion.[3]
-
Optimize Agitation: The agitation speed can influence nucleation kinetics and crystal breakage. Experiment with different agitation speeds to find a balance that ensures homogeneity without causing excessive secondary nucleation or particle attrition.
Issue 4: My product fails for residual solvents, or I suspect I've formed a solvate.
Answer: High residual solvents can be due to inefficient drying or the formation of a solvate (where the solvent is incorporated into the crystal structure).
Root Cause Analysis & Corrective Actions:
-
Optimize Drying: Ensure the drying conditions (temperature, vacuum, time) are adequate to remove the solvent without causing thermal degradation of the API. Temperature should be well below the salt's melting or decomposition point.
-
Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to investigate the thermal behavior of your salt. TGA can quantify the amount of solvent loss upon heating and indicate the temperature at which it occurs, helping to distinguish between surface-adsorbed solvent and a true solvate.
-
Change the Solvent System: If a persistent solvate is identified, the most effective solution is to change the crystallization solvent to one that is less likely to be incorporated into the crystal lattice.[6]
Issue 5: I believe I have a polymorphic impurity. How do I confirm this and produce a single, stable form?
Answer: The presence of multiple polymorphs can significantly impact the drug's performance.[3] Confirmation and control are critical.
Root Cause Analysis & Corrective Actions:
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.[2]
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and heats of fusion, which can be detected by DSC.
-
Spectroscopy (FTIR/Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in their molecular conformations and intermolecular interactions in the crystal lattice.
-
-
Controlling Polymorphism:
-
Strict Parameter Control: Polymorphic outcomes are highly sensitive to crystallization conditions. Maintain strict and consistent control over solvent choice, cooling rate, agitation, and temperature.[3]
-
Seeding: As with particle size control, seeding with the desired polymorph is the most reliable method to ensure it crystallizes preferentially.[3]
-
Solvent Screening: A comprehensive solvent screen can identify conditions that consistently produce the desired, thermodynamically stable polymorph.
-
Data & Protocols
Table 1: Analytical Techniques for Hemioxalate Salt Characterization
| Technique | Application | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Purity Assay, Impurity Profiling | Quantifies the main component and separates it from process-related impurities and degradation products.[11] |
| qNMR (Quantitative NMR) | Purity Assay | Provides an absolute purity value by comparing the analyte signal to a certified internal standard.[11] |
| Potentiometric Titration | Assay of Salt Stoichiometry | Rapidly determines the overall salt content and can confirm the 2:1 stoichiometric ratio.[11] |
| PXRD (Powder X-ray Diffraction) | Polymorph Identification, Phase Purity | Identifies the crystalline form(s) present in the solid sample.[2] |
| DSC (Differential Scanning Calorimetry) | Polymorph & Solvate Screening | Detects melting points, phase transitions, and desolvation events.[4] |
| TGA (Thermogravimetric Analysis) | Solvate/Hydrate Analysis | Measures changes in mass with temperature, quantifying solvent or water content. |
| GC (Gas Chromatography) | Residual Solvent Analysis | Quantifies the amount of residual organic solvents remaining in the final product.[12] |
Protocol 1: Controlled Cooling Crystallization for High-Purity Hemioxalate Salt
This protocol outlines a general procedure for laboratory-scale crystallization designed to maximize purity.
-
Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge the API free base and the selected solvent.
-
Heating: Heat the mixture with moderate agitation (e.g., 150-200 RPM) to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that a clear solution is obtained.[3]
-
Stoichiometric Acid Addition: Prepare a solution of oxalic acid (0.5 molar equivalents relative to the API) in a portion of the same solvent. Using a syringe pump, add the acid solution subsurface to the API solution over 30-60 minutes while maintaining the temperature.
-
Controlled Cooling: Once the addition is complete, hold the solution at temperature for 30 minutes to ensure the reaction is complete. Then, initiate a slow, linear cooling ramp (e.g., 10°C/hour).
-
Seeding (Optional but Recommended): When the solution has cooled to a predetermined temperature within the metastable zone (e.g., 5°C below the dissolution temperature), add a slurry of seed crystals (0.1-1.0% w/w of the theoretical product mass) of the desired polymorphic form.
-
Crystal Growth & Maturation: Continue the slow cooling ramp to the final crystallization temperature (e.g., 5°C). Hold the resulting slurry at this temperature with gentle agitation for 2-4 hours to allow for complete crystallization and equilibration.
-
Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor. Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Diagram 1: Troubleshooting Workflow for Impurity Control
Caption: A decision tree for troubleshooting common impurities.
Diagram 2: Logical Workflow for Robust Crystallization Development
Caption: Workflow for developing a robust crystallization process.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- TutorChase. (n.d.). How is stoichiometry used in formulating pharmaceutical drugs?.
- Ladin, Z. S., et al. (2025). Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate. ACS Omega.
- BenchChem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate.
- EPFL. (n.d.). Guide for crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (n.d.). Sodium Oxalate Crystallization Technical Support Center.
- BIA Separations. (n.d.). Crystallisation in pharmaceutical processes.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Hasa, D., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design.
- Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. bia.si [bia.si]
- 6. unifr.ch [unifr.ch]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Diastereoselective Synthesis of Spirocycles
Welcome to the technical support center for the diastereoselective synthesis of spirocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work.
Introduction
Spirocycles, with their rigid three-dimensional structures, are privileged motifs in medicinal chemistry and natural product synthesis.[1][2] Achieving control over the stereochemistry at the spirocyclic center is a significant synthetic challenge.[3][4] This guide provides a structured approach to understanding and optimizing diastereoselectivity in spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence diastereoselectivity in spirocyclization reactions?
A1: Diastereoselectivity in spirocycle synthesis is governed by a complex interplay of several factors that influence the energy of the diastereomeric transition states. The key factors include:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lowest activation energy.[5][6]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states, thereby altering the diastereomeric ratio.[3][6] In some cases, a change in solvent polarity can even reverse the selectivity.[6]
-
Catalyst/Reagent: The choice of catalyst (e.g., Lewis acid, organocatalyst) or reagent is critical. Chiral catalysts or auxiliaries can create a chiral environment that directs the formation of one diastereomer over another.[5][7]
-
Substrate Structure: The inherent conformational preferences and steric hindrance of the starting material can significantly direct the stereochemical outcome of the cyclization.[5][8] This is often referred to as substrate control.
-
Protecting Groups: Bulky protecting groups can be strategically employed to block one face of the substrate, thereby directing the approach of the reacting species from the less hindered face.[5]
Q2: How do I choose between thermodynamic and kinetic control for my spiroketalization reaction?
A2: The choice between thermodynamic and kinetic control depends on the desired spiroketal stereoisomer and the stability of the potential products.[9]
-
Thermodynamic Control: These reactions are run under equilibrating conditions (e.g., elevated temperatures, presence of a protic or Lewis acid) to favor the most stable diastereomer. This is a common strategy in natural product synthesis where the desired product is often the thermodynamically favored one.[9]
-
Kinetic Control: When the desired diastereomer is not the most stable one, kinetically controlled conditions are necessary.[9] This typically involves using specific reagents that favor a particular transition state and running the reaction at low temperatures to prevent equilibration to the thermodynamic product.[9]
Troubleshooting Common Issues
Issue 1: Low Diastereoselectivity (Poor d.r.)
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer.[5]
Root Causes & Solutions:
-
Insufficient Energy Difference Between Transition States: The transition states leading to the different diastereomers are too close in energy.
-
Competing Reaction Pathways: A non-selective background reaction may be competing with the desired diastereoselective pathway.[5]
-
Substrate Conformational Flexibility: The acyclic precursor may exist in multiple conformations, some of which lead to the undesired diastereomer.
-
Solution: Modify the substrate by introducing bulky protecting groups or other conformational locks to favor a single reactive conformation.[5]
-
Optimization Workflow for Low Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing low diastereoselectivity in spirocyclization reactions.
Issue 2: Low or No Yield of Spirocyclic Product
Symptom: The desired spirocyclic product is formed in low yield or not at all, with starting material remaining or decomposition observed.
Root Causes & Solutions:
-
Incorrect Reaction Conditions: The chosen conditions (temperature, solvent, catalyst) may not be optimal for the specific substrate.
-
Solution: A thorough screening of reaction parameters is necessary.[3] Refer to literature precedents for similar transformations to guide your optimization.
-
-
Catalyst Incompatibility or Deactivation: The catalyst may be poisoned by impurities or may not be suitable for the substrate.
-
Solution: Ensure all reagents and solvents are pure and dry. Screen a range of catalysts with different electronic and steric properties.[5]
-
-
Unfavorable Ring Strain: The formation of the spirocycle may be energetically unfavorable due to ring strain, particularly for smaller ring sizes.
-
Solution: Re-evaluate the synthetic strategy. It may be necessary to use a different cyclization precursor or a different type of cyclization reaction.
-
Data-Driven Optimization: Solvent and Catalyst Effects
The following table summarizes the impact of different solvents and catalysts on the diastereoselectivity of a hypothetical spirocyclization reaction, illustrating the importance of screening these parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ (10) | DCM | -78 | 5:1 |
| 2 | TiCl₄ (10) | Toluene | -78 | 8:1 |
| 3 | SnCl₄ (10) | DCM | -78 | 3:1 |
| 4 | BF₃·OEt₂ (10) | DCM | -78 | 12:1 |
| 5 | BF₃·OEt₂ (10) | DCM | 0 | 7:1 |
This table is a generalized representation based on common observations in diastereoselective synthesis.
Key Strategies for Diastereoselective Control
Substrate-Controlled Synthesis
In substrate-controlled reactions, the stereochemical information is embedded within the starting material.[8]
-
Chiral Pool Synthesis: Utilizes readily available chiral natural products as starting materials.[5] The existing stereocenters direct the stereochemistry of subsequent transformations.
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the spirocyclization. The auxiliary is then removed in a subsequent step.[10]
Reagent-Controlled Synthesis
In reagent-controlled synthesis, an external chiral reagent or catalyst is used to induce diastereoselectivity.
-
Asymmetric Catalysis: This is a powerful strategy that employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product.[7] Common approaches include:
Decision Tree for Strategy Selection
Caption: A decision-making framework for selecting an appropriate strategy for diastereoselective spirocycle synthesis.
Experimental Protocol Example: Organocatalytic Asymmetric Dearomative Spirocyclization
This protocol is a generalized example based on the principles of organocatalytic dearomative spirocyclization.[12]
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the naphthol-derived substrate (1.0 equiv.) and the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 10-20 mol%).
-
Dissolution: Add the appropriate anhydrous solvent (e.g., toluene, DCM, or cyclohexane) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using a suitable cooling bath.
-
Reagent Addition: Add the cyclization partner (e.g., an activated olefin or other electrophile, 1.1-1.5 equiv.) dropwise over a period of 10-30 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.[18]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Gong, J., et al. (2016). Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. Organic Letters. [Link]
-
Ley, S. V., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters. [Link]
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Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex | Request PDF. Retrieved from [Link]
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Reddy, C. R., et al. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
-
Harada, T., et al. (1998). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Benchchem. (n.d.). Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
-
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]
-
Li, Y., et al. (2020). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers. [Link]
-
Rios, R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Rossi, S., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]
-
Companyó, X., et al. (2015). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ChemistryOpen. [Link]
-
Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules. [Link]
-
Wünsch, B., et al. (2018). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]
-
Brimble, M. A., et al. (2010). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation.
-
Ghorai, P., et al. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters. [Link]
-
Albrecht, Ł. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. The Chemical Record. [Link]
-
Vicario, J. L., et al. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules. [Link]
-
Stanko, A. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis. [Link]
-
O'Brien, P., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Zhang, W., & Liu, W. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. ACS Catalysis. [Link]
-
Malacria, M., et al. (2002). Stereoselective transition metal-catalyzed and radical polycyclizations. Current Opinion in Drug Discovery & Development. [Link]
-
Jiang, G., et al. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. [Link]
-
Wang, M., et al. (2019). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry. [Link]
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Technical Support Center: Merits and Limitations of Different Synthetic Approaches
Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of various synthetic methodologies. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Section 1: Solid-Phase Synthesis (SPS)
Solid-phase synthesis (SPS), particularly in peptide (SPPS) and oligonucleotide synthesis, has revolutionized the creation of large biomolecules.[1][2][3] The core principle involves covalently attaching the initial building block to an insoluble solid support (resin) and sequentially adding subsequent units.[1][4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.[1][3][4]
Merits & Limitations of Solid-Phase Synthesis
| Merits | Limitations |
| Simplified Purification: Excess reagents and soluble by-products are easily washed away, eliminating the need for complex purification of intermediates.[1][3] | Difficult Reaction Monitoring: Direct, real-time monitoring of reaction completion on the solid support can be challenging.[5] |
| High Throughput & Automation: The repetitive nature of SPS is well-suited for automation and the parallel synthesis of many compounds.[1] | Potential for Incomplete Reactions: Steric hindrance from the resin or aggregating peptide chains can lead to incomplete coupling or deprotection steps.[6] |
| Use of Excess Reagents: Driving reactions to completion is possible by using a large excess of reagents, which are then easily removed.[3] | Higher Reagent Consumption & Cost: The need for excess reagents can increase the overall cost, especially for large-scale synthesis.[1] |
| "Pseudo-Dilution" Effect: The tethering of growing chains to the resin can minimize intermolecular side reactions.[3] | Resin-Related Issues: The properties of the solid support (e.g., swelling, pore size, loading capacity) can significantly impact synthesis efficiency. |
Troubleshooting Guide & FAQs for Solid-Phase Synthesis
Q1: My final peptide yield is significantly lower than expected, although the synthesis seemed to proceed normally. What are the likely causes?
A1: Several factors could contribute to low final yield in SPPS:
-
Incomplete Deprotection or Coupling: Even a small percentage of failure at each step accumulates, drastically reducing the overall yield of the full-length product.[7] For instance, incomplete removal of the Fmoc protecting group will prevent the next amino acid from being added.
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent access to the growing peptide chain.[6] This is a common issue with sequences like Temporin A.[6]
-
Diketopiperazine Formation: This side reaction is common when Proline is one of the first two amino acids at the C-terminus, leading to cleavage of the dipeptide from the resin.[6]
-
Issues with the Solid Support: Overloading the resin can cause steric hindrance, while using a support with an inappropriate pore size can block reagent diffusion for longer peptides.[7]
Q2: I'm observing a significant number of n-1 sequences (deletions) in my crude oligonucleotide product. What's going wrong?
A2: The presence of n-1 sequences in solid-phase oligonucleotide synthesis is a common problem that can usually be traced back to a few key steps in the synthesis cycle:
-
Incomplete Capping: This is the most frequent cause of n-1 deletions.[7] If unreacted 5'-hydroxyl groups are not capped after a failed coupling step, they remain available to react in the subsequent cycle, leading to a deletion.[7]
-
Incomplete Detritylation: Failure to completely remove the DMT protecting group from the 5'-hydroxyl will prevent the next phosphoramidite from coupling, resulting in a deletion at that position.[7]
-
Incomplete Oxidation: The phosphite triester linkage formed during coupling is unstable. If it is not fully oxidized to the more stable phosphate triester, the chain can be cleaved during the acidic detritylation step of the next cycle.[7]
Q3: How can I mitigate peptide aggregation during SPPS?
A3: To address peptide aggregation, consider the following strategies:
-
Optimize Solvent Systems: N-methyl-2-pyrrolidone (NMP) has better solvating properties for aggregating peptides than the standard N,N-dimethylformamide (DMF).[6] A mixture of solvents like DCM/DMF/NMP can also be effective.[6]
-
Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling and deprotection solutions can help disrupt the secondary structures that lead to aggregation.[6]
-
Employ "Difficult Sequence" Protocols: Using elevated temperatures, such as in microwave-assisted synthesis, can improve reaction kinetics and reduce aggregation.[6]
-
Utilize Pseudoproline Dipeptides: Introducing these structures at specific points in the peptide sequence can disrupt the formation of secondary structures.[6]
Section 2: Solution-Phase Synthesis
Solution-phase synthesis, also known as liquid-phase synthesis, is the traditional approach where all reactants are dissolved in a solvent.[1] While it can be more labor-intensive for long sequences due to the need for purification after each step, it remains a valuable technique, especially for the large-scale synthesis of small peptides and for sequences that are prone to aggregation on a solid support.[1][2]
Merits & Limitations of Solution-Phase Synthesis
| Merits | Limitations |
| Scalability: Well-suited for the large-scale production of shorter peptides.[1] | Labor-Intensive: Requires purification after each step, which can be time-consuming for longer sequences.[1] |
| Flexibility in Reaction Conditions: Easier to monitor and control reaction parameters like temperature and concentration.[1] | Complex Purification: Isolating the product from unreacted starting materials and byproducts can be challenging.[1][8] |
| Cost-Effective for Short Peptides: Can be more economical for simple, short sequences due to lower reagent consumption compared to SPPS.[1] | Less Amenable to Automation: The non-repetitive nature of the purification steps makes it less suitable for high-throughput automation.[1] |
| Handles Difficult Sequences: Better for synthesizing hydrophobic or aggregation-prone peptides that are problematic in SPPS.[2] | Potential for Lower Yields: Product loss can occur during the multiple workup and purification steps required for multi-step syntheses.[9] |
Troubleshooting Guide & FAQs for Solution-Phase Synthesis
Q1: I'm struggling with the purification of my intermediate products in a multi-step solution-phase synthesis. What are my options?
A1: Purification is a critical and often challenging aspect of solution-phase synthesis. Here are some common approaches:
-
Aqueous Workup: This is a primary purification step in parallel solution-phase synthesis.[5] It involves separating the organic phase containing the product from an aqueous phase containing water-soluble impurities.
-
Chromatography: Techniques like reversed-phase liquid chromatography (LC) and supercritical fluid chromatography (SFC) are widely used for purifying diverse samples in drug discovery.[10] For charged molecules, ion exchange chromatography can be very effective.[11]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile compounds, distillation under reduced pressure can be used for purification.[12]
Q2: How can I improve the overall yield of my multi-step solution-phase synthesis?
A2: Low yields in multi-step solution-phase synthesis are often due to product loss during handling and purification.[9] To improve your yield:
-
Optimize Each Step Individually: Before proceeding with the entire sequence, ensure that each reaction step is optimized for maximum conversion and minimal side products.
-
Telescoping Reactions: If possible, try to perform consecutive reaction steps in the same pot without isolating the intermediates. This "telescoping" of steps can significantly reduce product loss.
-
Protecting Group Strategy: A well-designed protecting group strategy is crucial.[13] Ensure that your protecting groups are stable under the reaction conditions and can be removed with high efficiency without affecting other parts of the molecule.[14]
Section 3: Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds.[15][16][17][18] This approach allows for the systematic and repetitive combination of different "building blocks" to create a vast number of structurally related molecules.[15] These libraries can then be screened for biological activity to identify promising lead compounds in drug discovery.[15][19]
Merits & Limitations of Combinatorial Chemistry
| Merits | Limitations |
| Rapid Synthesis of Large Libraries: Enables the creation of tens to thousands, or even millions, of compounds in a single process.[17] | Characterization of Products: Identifying the structure of the active compound within a large library can be challenging.[16] |
| Accelerated Drug Discovery: High-throughput screening of combinatorial libraries can significantly reduce the time and cost of identifying new drug candidates.[19] | Ensuring Library Diversity: Careful design is required to ensure that the generated library has sufficient structural diversity.[16] |
| Efficient Lead Optimization: Allows for the rapid synthesis of numerous analogs of a hit compound to explore structure-activity relationships (SAR).[18] | Synthetic Chemistry Constraints: Not all solution-phase reactions can be easily adapted to solid-phase synthesis, which is often used in combinatorial chemistry.[5] |
| Comprehensive Patent Coverage: The ability to generate a large number of related compounds can provide broad patent protection.[18] | Potential for False Positives: High-throughput screens can sometimes identify compounds that are not true binders or inhibitors. |
Troubleshooting Guide & FAQs for Combinatorial Chemistry
Q1: My high-throughput screen of a combinatorial library yielded a high number of hits. How do I differentiate true hits from false positives?
A1: A high hit rate in a primary screen is common and requires careful follow-up to identify genuine leads. Here's a general workflow:
-
Hit Confirmation: Re-test the initial hits under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Validate the hits using a different assay that measures the same biological endpoint but through a different mechanism. This helps to rule out assay-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: If multiple related compounds from the library are active, this can increase confidence that the activity is real and specific to that chemical scaffold.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) can be used to directly measure the binding of the hit compound to the target protein.
Q2: I'm designing a combinatorial library. What are the key considerations for ensuring its quality and utility?
A2: The design of a high-quality combinatorial library is crucial for the success of a screening campaign. Key considerations include:
-
Building Block Selection: Choose building blocks that are commercially available, have diverse chemical properties, and are amenable to the chosen synthetic route.
-
Reaction Chemistry: The chosen reactions should be high-yielding, robust, and compatible with a wide range of functional groups.
-
Library Diversity: Employ computational tools to analyze the structural diversity of the virtual library before synthesis. Aim for a library that covers a broad range of chemical space.
-
"Drug-like" Properties: Consider incorporating filters for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to increase the likelihood that the synthesized compounds will have favorable pharmacokinetic properties.
Section 4: Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target.[20][21][22] These initial hits are then optimized and grown into more potent, drug-like molecules.[20][21] FBDD has proven to be a powerful strategy, especially for challenging targets that have been difficult to address with traditional high-throughput screening (HTS).[20][23]
Merits & Limitations of Fragment-Based Drug Discovery
| Merits | Limitations |
| Efficient Exploration of Chemical Space: Smaller fragment libraries can sample chemical space more effectively than larger HTS libraries.[23][24] | Weak Initial Binding: Fragments typically bind with low affinity (in the micromolar to millimolar range), requiring highly sensitive detection methods.[21][23] |
| Higher Hit Rates: FBDD screens often yield higher hit rates compared to HTS.[23] | Fragment-to-Lead Optimization is Challenging: Growing a low-affinity fragment into a potent, drug-like molecule can be a complex and lengthy process.[21] |
| "Ligand Efficiency": Fragments often exhibit high "ligand efficiency," meaning they form high-quality interactions with the target protein relative to their size.[23] | Requirement for Structural Information: FBDD is most effective when guided by structural information (e.g., from X-ray crystallography or NMR) of the fragment bound to the target.[21] |
| Access to Novel Chemical Matter: FBDD can identify novel starting points for drug design that may be missed by HTS.[24] | Potential for False Positives and Negatives: All screening techniques are susceptible to artifacts, and FBDD is no exception.[25][26] |
Troubleshooting Guide & FAQs for Fragment-Based Drug Discovery
Q1: I'm getting a lot of non-specific binding in my Surface Plasmon Resonance (SPR) fragment screen. How can I address this?
A1: Non-specific binding is a common challenge in SPR-based fragment screening.[25] Here are some strategies to minimize it:
-
Include Detergent: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the running buffer can help to reduce non-specific hydrophobic interactions.[25]
-
Optimize the Chip Surface: Experiment with different sensor chip surfaces (e.g., CM5, C1, etc.) to find one that minimizes non-specific binding of your fragments.
-
Use a Reference Flow Cell: Always use a reference flow cell to subtract out any non-specific binding to the chip surface.
-
Screen for Aggregators: Some fragments can form aggregates at the high concentrations used in screening, leading to non-specific binding.[25] Use techniques like Dynamic Light Scattering (DLS) to identify and remove aggregators from your fragment library.[25]
Q2: I have identified several fragment hits. What is the best way to validate them and prioritize them for follow-up chemistry?
A2: Validating and prioritizing fragment hits is a critical step in the FBDD workflow. A multi-pronged approach is recommended:
-
Orthogonal Biophysical Methods: Validate the hits from your primary screen using a different biophysical technique.[25] For example, if you used SPR for the primary screen, you could use NMR or a thermal shift assay for validation.
-
Obtain Structural Information: If possible, obtain a crystal structure of the fragment bound to the target protein.[26] This will provide invaluable information about the binding mode and guide the design of more potent analogs.
-
Assess Ligand Efficiency: Calculate the ligand efficiency (LE) for each fragment. This metric normalizes the binding affinity for the size of the molecule and can help to identify fragments that are making high-quality interactions with the target.
-
Consider Synthetic Tractability: Evaluate the synthetic feasibility of elaborating each fragment hit. Prioritize fragments that have readily available chemical handles for modification.
Q3: What are the common pitfalls to avoid in a fragment screening campaign?
A3: Being aware of common pitfalls can save significant time and resources in an FBDD project. Some key things to watch out for include:
-
Compound Identity and Purity: Always verify the identity and purity of your fragments, as low-level impurities can cause false positives at the high concentrations used in screening.[25]
-
Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in many different assays through non-specific mechanisms.[25] Be sure to screen your fragment library for known PAINS.
-
Reactive Functional Groups: Fragments with reactive functional groups can covalently modify the target protein, leading to false positives.[25]
-
Over-reliance on a Single Method: It is crucial to validate fragment hits with more than one method before embarking on a medicinal chemistry campaign.[25]
Section 5: Flow Chemistry
Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor.[27] This technology offers significant advantages in terms of efficiency, safety, and scalability, and is being increasingly adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[9][27][28][29][30]
Merits & Limitations of Flow Chemistry
| Merits | Limitations |
| Enhanced Safety: The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.[9][28][30] | Equipment and Infrastructure: The initial investment in specialized equipment and infrastructure can be a barrier to adoption.[28][29] |
| Precise Reaction Control: Offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.[27][28][29] | Handling Solids: Managing solids (e.g., catalysts, precipitates) in a continuous flow system can be challenging.[9] |
| Improved Efficiency and Scalability: Reduces reaction times and allows for seamless scaling from lab to production by running the system for longer periods.[27][28][29][30] | Process Optimization and Validation: Developing and validating a continuous process for regulatory compliance can be complex.[28] |
| Sustainability ("Green Chemistry"): Minimizes waste generation and energy consumption, aligning with the principles of green chemistry.[27][28][29] | Integration of Multiple Steps: "Telescoping" multiple reaction steps in a continuous flow system can be logistically challenging.[9] |
Troubleshooting Guide & FAQs for Flow Chemistry
Q1: I'm having trouble with clogging in my flow reactor. What are the common causes and how can I prevent it?
A1: Clogging is a frequent issue in flow chemistry, often caused by the formation of solid precipitates. Here's how to troubleshoot:
-
Solubility Issues: Ensure that all starting materials, intermediates, and products are fully soluble in the reaction solvent under the reaction conditions. You may need to screen different solvents or adjust the concentrations.
-
In-line Filtration: Incorporate an in-line filter before the reactor to remove any particulate matter from the starting material solutions.
-
Reactor Design: For reactions that are known to produce solids, consider using a reactor design that is more tolerant to particulates, such as a continuously stirred tank reactor (CSTR) or a reactor with a wider channel diameter.
-
Back Pressure Regulator: Fluctuations in back pressure can sometimes indicate the onset of clogging. Monitor the back pressure closely.
Q2: My reaction is not going to completion in the flow reactor, even though it works well in batch. What should I investigate?
A2: Incomplete conversion in a flow reactor can often be attributed to issues with residence time, mixing, or temperature.
-
Residence Time: The residence time in the flow reactor may not be sufficient for the reaction to go to completion. You can increase the residence time by either decreasing the flow rate or increasing the reactor volume.
-
Mixing: Inefficient mixing can lead to poor reaction performance. Ensure that the flow regime in your reactor promotes good mixing. For some reactions, an active mixer may be necessary.
-
Temperature Control: Verify that the temperature inside the reactor is accurate and uniform. The excellent heat transfer in flow reactors means that the internal temperature should closely match the setpoint, but it's always good to confirm.
Q3: How can I integrate purification into my continuous flow synthesis?
A3: In-line purification is a key area of development in flow chemistry.[31] Some common approaches include:
-
Scavenger Resins: Packing a column with a scavenger resin can be a simple and effective way to remove specific impurities or excess reagents from the reaction stream.[31]
-
Liquid-Liquid Extraction: Membrane-based separators can be used to perform continuous liquid-liquid extractions to quench reactions and remove byproducts.[32]
-
Distillation: For separating volatile components, microfluidic distillation units can be integrated into a flow system.[31]
-
Continuous Crystallization: For products that are crystalline solids, continuous crystallization can be an effective in-line purification method.[32]
Section 6: Experimental Protocols & Workflows
Protocol: Monitoring Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis via Trityl Cation Assay
Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step.
Methodology:
-
Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer equipped with a UV-Vis detector in the fluid path.
-
Detritylation Step: During each cycle, the DMT protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using an acid (e.g., trichloroacetic acid in dichloromethane). This releases the DMT cation, which has a strong absorbance at around 495 nm.
-
Data Acquisition: The synthesizer's software will record the absorbance value for each cycle.
-
Data Analysis: A consistent, high absorbance reading from cycle to cycle indicates high and uniform coupling efficiency.[7] A significant drop in absorbance suggests a failed or inefficient coupling step.
Workflow: High-Throughput Purification of a Small Molecule Library
This workflow illustrates a typical process for purifying a library of small molecules in a drug discovery setting.[10]
Caption: High-throughput purification workflow for small molecules.
Workflow: Orthogonal Protecting Group Strategy in Peptide Synthesis
This diagram illustrates the concept of using orthogonal protecting groups (Cbz, Boc, and Fmoc) in a multi-step synthesis, allowing for their selective removal under different conditions.[33]
Sources
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- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial chemistry | PPT [slideshare.net]
- 17. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
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- 20. onenucleus.com [onenucleus.com]
- 21. Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks [technologynetworks.com]
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- 23. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls [mdpi.com]
- 24. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 25. 10 Common Mistakes in Fragment Screening - Michael's Bioinformatics Blog [michaelchimenti.com]
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- 28. scllifesciences.com [scllifesciences.com]
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- 30. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 33. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Characterization of 2-Azaspiro[3.4]octane Hemioxalate and its Alternatives
In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as valuable building blocks for creating novel therapeutics with improved three-dimensional complexity and physicochemical properties. Among these, 2-Azaspiro[3.4]octane has garnered significant attention as a versatile motif. Accurate and thorough characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for structural elucidation and purity assessment.
This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Azaspiro[3.4]octane hemioxalate. We will explore the expected ¹H NMR spectrum of this salt, compare it with its freebase form, and provide a standardized protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.
The Structural Significance of 2-Azaspiro[3.4]octane
The 2-Azaspiro[3.4]octane framework, consisting of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a quaternary carbon, offers a unique conformational rigidity and a vector for substitution that is highly attractive for medicinal chemistry. The formation of a hemioxalate salt is a common strategy to improve the handling, stability, and aqueous solubility of amine-containing compounds.
¹H NMR Spectral Analysis of this compound
A definitive, publicly available, and fully assigned ¹H NMR spectrum for this compound is not readily found in the literature. Therefore, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally related compounds.
The protonation of the secondary amine by oxalic acid is expected to cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom (α-protons) due to the inductive effect of the resulting ammonium cation. The cyclopentane protons are expected to show complex splitting patterns due to their diastereotopic nature.
Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments
| Protons (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H1, H3 | ~3.8 - 4.2 | t | 4H | Protons on the azetidine ring adjacent to the protonated nitrogen. Expected to be deshielded and appear as a triplet due to coupling with H7 and H8. |
| H4, H5, H6 | ~1.7 - 2.1 | m | 6H | Protons of the cyclopentane ring. Expected to be in a complex multiplet due to overlapping signals and complex spin-spin coupling. |
| NH₂⁺ | Broad | s | 2H | The protonated amine protons. The signal is often broad due to quadrupolar relaxation and chemical exchange with the solvent and the oxalate proton. |
| Oxalate OH | Variable, broad | s | 1H | The carboxylic acid proton of the hemioxalate. Its chemical shift is highly dependent on the solvent and concentration and may exchange with the NH₂⁺ protons. |
Visualizing the Structure and Proton Environments
To aid in the interpretation of the ¹H NMR spectrum, a clear understanding of the molecular structure and the different proton environments is essential.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄)
-
5 mm NMR tubes
-
Internal standard (optional, e.g., TMS or TSPA)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; D₂O is suitable for highly polar salts, while DMSO-d₆ or MeOD-d₄ can also be used.
-
If an internal standard is required for quantitative analysis, add a known amount at this stage.
-
Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). For a standard ¹H NMR spectrum, a 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
Comparative Analysis: Hemioxalate Salt vs. Freebase
The choice of the salt form can significantly impact the physicochemical properties of a drug candidate. Comparing the ¹H NMR spectra of the hemioxalate salt and the freebase of 2-Azaspiro[3.4]octane provides valuable insights into the effects of protonation.
Key Expected Differences in ¹H NMR Spectra
| Feature | This compound | 2-Azaspiro[3.4]octane (Freebase) | Rationale for Difference |
| Chemical Shift of H1, H3 | ~3.8 - 4.2 ppm | ~3.0 - 3.4 ppm | The α-protons are significantly deshielded upon protonation of the nitrogen, leading to a downfield shift. |
| NH Signal | Broad singlet (NH₂⁺) | Broad singlet (NH) | The chemical shift and broadness of the NH proton signal are highly dependent on the solvent, concentration, and temperature. In the salt form, it is part of an ammonium ion. |
| Presence of Oxalate Signal | Yes | No | A broad signal corresponding to the acidic proton of the hemioxalate is expected in the salt's spectrum. |
The workflow for selecting and characterizing a suitable salt form is a critical step in drug development.
Caption: A generalized workflow for the selection and characterization of an amine salt form.
Conclusion
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(34), 7966-7970. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. [Link]
A Comparative Guide to the Mass Spectrometric Analysis of 2-Azaspiro[3.4]octane Hemioxalate and its Isomer
Introduction
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and structural novelty, which often lead to improved pharmacological properties. 2-Azaspiro[3.4]octane is one such scaffold, incorporating both an azetidine and a cyclopentane ring, making it a valuable building block for novel therapeutics. The hemioxalate salt form is frequently used to improve the handling and solubility of the parent amine.
Characterizing these unique molecules is a critical step in their development and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. However, detailed mass spectral data for emerging compounds like 2-Azaspiro[3.4]octane hemioxalate are not always readily available in public databases.
This guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 2-Azaspiro[3.4]octane. Leveraging fundamental principles of mass spectrometry and established fragmentation patterns of cyclic amines, we will propose a plausible fragmentation pathway.[1][2] Furthermore, we will compare its predicted mass spectrum with that of its constitutional isomer, 7-Azaspiro[3.4]octane, to illustrate how mass spectrometry can be a powerful tool for differentiating between structurally similar compounds.
Predicted Mass Spectral Profile of 2-Azaspiro[3.4]octane
For mass spectrometric analysis, the this compound salt will dissociate in the ion source, and the free base (C₇H₁₃N, Molecular Weight: 111.19 g/mol ) will be ionized. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 111.
The fragmentation of cyclic amines is typically initiated by an alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] This process is driven by the stabilization of the resulting radical cation. In the case of 2-Azaspiro[3.4]octane, the nitrogen atom is part of a four-membered azetidine ring. The spirocyclic nature of the molecule presents several possibilities for fragmentation, primarily through ring-opening mechanisms initiated at the bonds alpha to the nitrogen.
A plausible fragmentation pathway for 2-Azaspiro[3.4]octane is initiated by the loss of an electron from the nitrogen atom to form the molecular ion. This is followed by alpha-cleavage of the C1-C2 or C2-C3 bond of the azetidine ring. The cleavage of the C-C bond within the more strained four-membered ring is generally favored. Subsequent loss of neutral fragments like ethene (C₂H₄) would lead to the formation of stable fragment ions.
Caption: Predicted fragmentation pathway of 2-Azaspiro[3.4]octane.
Comparative Analysis: 2-Azaspiro[3.4]octane vs. 7-Azaspiro[3.4]octane
To highlight the specificity of mass spectrometry, we will compare the predicted fragmentation of 2-Azaspiro[3.4]octane with its commercially available isomer, 7-Azaspiro[3.4]octane. While both compounds share the same molecular formula and weight, their different connectivity will result in distinct fragmentation patterns.
In 7-Azaspiro[3.4]octane, the nitrogen is part of the five-membered ring (pyrrolidine). The fragmentation of pyrrolidine rings is well-documented and also proceeds via alpha-cleavage.[5][6][7] The primary fragmentation is expected to be the loss of an ethyl radical from the cyclopentane ring or cleavage of the pyrrolidine ring, leading to a different set of fragment ions compared to 2-Azaspiro[3.4]octane.
| Predicted Fragment | m/z for 2-Azaspiro[3.4]octane | m/z for 7-Azaspiro[3.4]octane | Plausible Neutral Loss/Fragment Identity |
| Molecular Ion | 111 | 111 | [C₇H₁₃N]⁺˙ |
| Fragment 1 | 83 | 82 | Loss of C₂H₄ / Loss of C₂H₅˙ |
| Fragment 2 | 70 | 70 | [C₄H₈N]⁺ |
| Fragment 3 | 55 | 56 | [C₄H₇]⁺ / [C₃H₆N]⁺ |
This table illustrates that while some fragments may have the same m/z value, the relative abundances and the presence of unique fragments would allow for clear differentiation between the two isomers.
Caption: Workflow for comparative mass spectrometric analysis.
Experimental Protocols
To obtain high-quality mass spectral data for these compounds, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
Protocol 1: GC-MS Analysis
GC-MS is well-suited for volatile and thermally stable compounds like the free base of 2-Azaspiro[3.4]octane.
-
Sample Preparation:
-
Dissolve the hemioxalate salt in a suitable solvent (e.g., methanol) and basify with a mild base (e.g., ammonium hydroxide) to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) in a volatile solvent like ethyl acetate.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and analyze the fragmentation pattern.
-
Compare the spectrum to a spectral library if available.
-
Protocol 2: LC-MS/MS Analysis
LC-MS/MS is ideal for less volatile compounds or when higher sensitivity and specificity are required.
-
Sample Preparation:
-
Dissolve the hemioxalate salt directly in the mobile phase or a compatible solvent (e.g., water/methanol with 0.1% formic acid).
-
Dilute the sample to a final concentration of approximately 10-100 ng/mL.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Method:
-
Full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ at m/z 112.
-
Product ion scan of m/z 112 to obtain the fragmentation pattern. Collision energy should be optimized (e.g., ramped from 10-40 eV).
-
-
-
Data Analysis:
-
Extract the chromatogram for m/z 112.
-
Analyze the product ion spectrum to determine the fragmentation pathways.
-
Conclusion
While direct experimental mass spectra for this compound are not widely published, a thorough understanding of mass spectrometric principles allows for a robust prediction of its fragmentation behavior. The key to its mass spectral signature lies in the alpha-cleavage and subsequent ring-opening of the strained azetidine ring.
This guide has demonstrated that despite sharing the same molecular weight, 2-Azaspiro[3.4]octane and its isomer, 7-Azaspiro[3.4]octane, are expected to produce distinct mass spectra. These differences provide a clear and reliable method for their differentiation. The detailed GC-MS and LC-MS/MS protocols provided herein offer a solid foundation for researchers and drug development professionals to perform this analysis, ensuring the correct identification and characterization of these important spirocyclic building blocks.
References
- BenchChem. (n.d.).
- de Souza, M. V. N., d'Acampora-Zanuio, M. E., & Rodrigues, C. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-763.
- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life sciences, 31(7), 671–677.
- JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
- Whitman College. (n.d.). GCMS Section 6.15.
- ChemicalBook. (n.d.). Piperidine(110-89-4) MS spectrum.
- The Journal of Physical Chemistry. (n.d.). High Resolution Mass Spectrum of Piperidine.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.
- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) MS spectrum.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.
- Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816.
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- Wikipedia. (n.d.).
- CheMondis. (n.d.). Top 7-Azaspiro[3.4]Octane Hemioxalate : Suppliers, Manufacturers & Producers in 2025.
- J&K Scientific. (n.d.). 2-Oxa-6-azaspiro[3.
- CymitQuimica. (n.d.). CAS 1408075-00-2: 2-oxa-6-azaspiro[3.
- LookChem. (n.d.). Cas 1408075-00-2,2-Oxa-6-azaspiro[3.
- Advanced ChemBlocks. (n.d.). 2-Oxa-6-azaspiro[3.
Sources
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-Azaspiro[3.4]octane and 2-Azaspiro[3.3]heptane: Scaffolds for Navigating Chemical Space
Introduction: The Value of Three-Dimensionality in Drug Discovery
In the pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of planar, aromatic compounds.[1] The rationale is clear: molecules with greater three-dimensional complexity often exhibit improved physicochemical properties, enhanced target selectivity, and better metabolic stability.[1][2] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary tools in this endeavor.[3][4][5] Their rigid structures provide well-defined exit vectors for substituents, allowing for precise spatial orientation and optimized interactions with biological targets.
This guide provides an in-depth comparison of two prominent azaspirocycles: 2-Azaspiro[3.3]heptane and 2-Azaspiro[3.4]octane. We will dissect their structural nuances, synthetic accessibility, and impact on key drug-like properties, supported by experimental data, to inform rational scaffold selection in drug design programs.
Part 1: Structural and Physicochemical Properties at a Glance
The fundamental difference between the two scaffolds lies in the size of the carbocyclic ring: a cyclobutane in 2-Azaspiro[3.3]heptane and a cyclopentane in 2-Azaspiro[3.4]octane. This seemingly minor change has significant implications for the molecule's shape, rigidity, and physicochemical profile.
A quantitative comparison of the parent scaffolds reveals these distinctions:
| Property | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.4]octane | Implication for Drug Design |
| Molecular Formula | C₆H₁₁N | C₇H₁₃N | The additional carbon in the octane scaffold provides an extra point for potential functionalization or conformational influence. |
| Molecular Weight | 97.16 g/mol [6] | 111.18 g/mol [7] | Both are lightweight scaffolds, ideal for building molecules while maintaining a low molecular weight. |
| XLogP3 (Lipophilicity) | 0.7[6] | 1.3[7] | 2-Azaspiro[3.4]octane is inherently more lipophilic due to the larger carbocycle. This is a critical consideration for tuning solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[6] | 12.0 Ų[7] | Identical TPSA for the core nitrogen suggests a similar baseline contribution to polarity and hydrogen bonding potential. |
| Complexity | 78.2[6] | 86.6[7] | The octane scaffold is slightly more complex, reflecting the larger ring system. |
Key Insight: The choice between these scaffolds allows for a subtle but significant tuning of lipophilicity. Swapping a [3.4]octane for a [3.3]heptane can be a strategic move to reduce logP while preserving the core geometry.
Part 2: Navigating the Synthetic Landscape
The accessibility of a scaffold is paramount for its utility in medicinal chemistry. Fortunately, multiple robust synthetic routes have been developed for both systems.
Synthesis of 2-Azaspiro[3.3]heptane
The construction of the strained spiro[3.3]heptane core often involves a key cycloaddition or a double-cyclization strategy. One efficient method utilizes a [2+2] cycloaddition of dichloroketene with an azetidine olefin, followed by dechlorination.[8] An alternative approach involves the stepwise construction of the cyclobutane ring followed by the formation of the azetidine ring.[8]
Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate [8]
This protocol outlines a scalable, two-step synthesis starting from commercially available N-Boc-azetidin-3-one.
-
Step 1: Olefination to form tert-Butyl 3-Methyleneazetidine-1-carboxylate
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Allow the resulting yellow-orange suspension to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired olefin. Causality: The Wittig reaction is a reliable method for converting ketones to alkenes. The use of n-BuLi as a strong base is essential to deprotonate the phosphonium salt and generate the ylide nucleophile required for the reaction.
-
-
Step 2: [2+2] Cycloaddition and Dechlorination
-
To a solution of the olefin from Step 1 (1.0 eq) in anhydrous diethyl ether at 0 °C, add activated zinc (3.0 eq).
-
Add a solution of trichloroacetyl chloride (1.5 eq) in diethyl ether dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude dichloroketone in acetic acid and add activated zinc (5.0 eq).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool to room temperature, filter through Celite, and concentrate.
-
Purify by flash chromatography to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Causality: Dichloroketene is generated in situ from trichloroacetyl chloride and zinc. It readily undergoes a [2+2] cycloaddition with the electron-rich olefin. The subsequent reductive dechlorination with zinc in acetic acid removes the chlorine atoms to yield the final product.[8]
-
Synthesis of 2-Azaspiro[3.4]octane
The synthesis of the 2-azaspiro[3.4]octane core can be achieved by forming either the azetidine or the cyclopentane ring last. One effective strategy involves the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane derivative.[9][10]
Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.4]octane-2-carboxylate [10]
This protocol highlights a route involving an intramolecular alkylation to form the azetidine ring.
-
Step 1: Preparation of (1-(((tert-butoxycarbonyl)amino)methyl)cyclopentyl)methanol
-
Start with a commercially available 1-(aminomethyl)cyclopentanecarboxylic acid. Protect the amine with a Boc group using di-tert-butyl dicarbonate.
-
Reduce the carboxylic acid to the primary alcohol using a suitable reducing agent like borane-THF complex. Causality: Orthogonal protection of the amine is crucial before the reduction of the carboxylic acid. The Boc group is stable to the borane reduction conditions.
-
-
Step 2: Tosylation and Cyclization
-
Treat the alcohol from Step 1 with tosyl chloride and a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane to form the corresponding tosylate.
-
To a solution of the tosylate in a solvent like THF, add a strong base such as sodium hydride (NaH) to deprotonate the Boc-protected amine's N-H bond.
-
The resulting anion will undergo an intramolecular nucleophilic substitution, displacing the tosylate group to form the azetidine ring. Causality: The tosyl group is an excellent leaving group, facilitating the intramolecular cyclization. NaH is a strong, non-nucleophilic base, perfect for deprotonating the carbamate to initiate the ring-closing reaction.
-
-
Step 3: Oxidation
-
The resulting N-Boc-protected 2-azaspiro[3.4]octane alcohol can be oxidized to the ketone using standard oxidation conditions, such as Dess-Martin periodinane (DMP) or a Swern oxidation. Causality: DMP is a mild and efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions, which is ideal for sensitive substrates.
-
Part 3: Impact on Biological Activity and ADME Properties - A Case Study
The choice of spirocycle can profoundly impact a compound's biological profile and its absorption, distribution, metabolism, and excretion (ADME) properties. Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher success rates in clinical development.[1]
A compelling example comes from the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. Researchers strategically replaced a morpholine ring with various azaspirocycles to modulate physicochemical properties and improve selectivity.[1]
| Compound | Scaffold | MCHr1 Ki (nM) | hERG pIC₅₀ | cLogP | Metabolic Stability (HLM, % remaining) |
| Reference | Morpholine | 1.2 | 5.8 | 3.5 | 30% |
| Analog 1 | 2-Oxa-6-azaspiro[3.3]heptane | 0.8 | <5.0 | 2.4 | 85% |
| Analog 2 | 2-Azaspiro[3.3]heptane | 1.0 | <5.0 | 2.7 | 90% |
Data adapted from literature reports for illustrative purposes.[1][11]
Analysis of Experimental Data:
-
Potency: Both the 2-azaspiro[3.3]heptane and its oxa-analog maintained potent MCHr1 antagonism, demonstrating that the spirocyclic core is a suitable bioisosteric replacement for the morpholine ring in this context.
-
Selectivity: A dramatic improvement in selectivity against the hERG channel was observed. The rigid, three-dimensional nature of the spirocycles likely prevents the optimal conformation required for hERG binding, a common liability for flat, basic compounds.
-
Physicochemical Properties: A significant reduction in lipophilicity (cLogP) was achieved, which is often beneficial for improving solubility and overall ADME properties. The 2-oxa-6-azaspiro[3.3]heptane provided the largest drop in cLogP.
-
Metabolic Stability: The spirocyclic analogs showed markedly improved metabolic stability in human liver microsomes (HLM). The quaternary spiro-carbon is not susceptible to oxidation, and the rigid framework can shield other potential sites of metabolism.[2]
Conclusion: Making an Informed Scaffold Choice
Both 2-Azaspiro[3.4]octane and 2-Azaspiro[3.3]heptane are powerful tools in the medicinal chemist's arsenal, offering a reliable means to introduce three-dimensionality and fine-tune molecular properties.
-
Choose 2-Azaspiro[3.3]heptane when:
-
Choose 2-Azaspiro[3.4]octane when:
-
A slightly higher lipophilicity is acceptable or desired.
-
The slightly larger and more flexible cyclopentane ring might offer a better fit for a specific binding pocket.
-
Exploring novel chemical space beyond direct piperidine bioisosterism is the objective.
-
The continued development of synthetic methodologies and the growing number of commercially available derivatives will undoubtedly expand the application of these valuable scaffolds.[4] By understanding their distinct characteristics, researchers can leverage 2-azaspiro[3.3]heptanes and 2-azaspiro[3.4]octanes to design next-generation therapeutics with superior efficacy and safety profiles.
References
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Ivashchenko, O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2747-2751. [Link]
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Bagdanoff, J. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Process Research & Development, 13(4), 728-731. [Link]
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Sperry, J. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26369–26375. [Link]
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Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Retrieved from [Link]
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Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(6), 631–635. [Link]
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Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 143-165. [Link]
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Stepan, A. F., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development, 21(3), 435-439. [Link]
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Wisniewski, S. R., et al. (2024). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
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Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 515-530. [Link]
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Varela, M. T., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 267, 117368. [Link]
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Bakay, E. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2561. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 22-31. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20521856, 2-Azaspiro(3.3)heptane. PubChem. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane. PubChem. Retrieved from [Link].
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
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Semantic Scholar. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Semantic Scholar. Retrieved from [Link]
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Stenutz. (n.d.). 2-oxa-6-azaspiro[3.4]octane. Stenutz. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Carreira, E. M., et al. (2012). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 14(17), 4470-4473. [Link]
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Sperry, J. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]
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Yarovaya, O. I., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(19), 6265. [Link]
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A Comparative Guide to the Biological Activity of 2-Azaspiro[3.4]octane Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer improved pharmacological properties is relentless. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced target specificity, metabolic stability, and patentability. Among these, the 2-azaspiro[3.4]octane scaffold has garnered significant interest as a versatile building block in drug discovery.
This guide provides an in-depth, objective comparison of the biological activity of 2-azaspiro[3.4]octane derivatives against their key structural analogs, namely the 2,6-diazaspiro[3.4]octane and the well-established piperidine motifs. By synthesizing data from various studies, we aim to provide a clear perspective on the structure-activity relationships (SAR) that govern their therapeutic potential, with a focus on their activity as muscarinic M4 receptor agonists and dopamine D2/D3 receptor modulators.
The Spirocyclic Advantage: Why 2-Azaspiro[3.4]octane?
The introduction of a spirocyclic core like 2-azaspiro[3.4]octane into a molecule imparts a rigid, defined three-dimensional geometry. This conformational restriction can lead to a more precise interaction with the target protein's binding site, potentially increasing potency and selectivity. Compared to their non-spirocyclic or bicyclic analogs, these spirocycles can offer an improved profile in terms of physicochemical properties such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic performance.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of 2-azaspiro[3.4]octane derivatives and their analogs, focusing on two key areas of therapeutic interest: muscarinic M4 receptor agonism for the treatment of neuropsychiatric disorders and dopamine D2/D3 receptor modulation for similar indications.
Muscarinic M4 Receptor Agonism: A New Avenue for Psychosis Treatment
Selective activation of the M4 muscarinic acetylcholine receptor is a promising strategy for the treatment of psychosis, potentially offering an alternative to dopamine D2 receptor antagonism with a more favorable side-effect profile.[1] The 2-azaspiro[3.4]octane scaffold has been explored for the development of potent and selective M4 agonists.
Table 1: Comparative M4 Muscarinic Receptor Agonist Activity
| Compound Class | Representative Structure/Modification | Target | Assay Type | Activity (pEC50) | Selectivity | Reference |
| 2-Azaspiro[3.4]octane Derivatives | Varies | Human M4 | Functional Assay | 6.5 - 8.5 | Selective for M4 over M1, M2, and M3 | |
| Piperidine Analogs | Varies | Human M4 | Functional Assay | Variable | Often show activity at other muscarinic subtypes | [2] |
| 2,6-Diazaspiro[3.4]octane Derivatives | N/A | M4 | N/A | Data not available | N/A | N/A |
Disclaimer: The data presented in this table are compiled from different sources and should be interpreted with caution as experimental conditions may vary.
The available data, primarily from patent literature, suggests that 2-azaspiro[3.4]octane derivatives can be potent M4 agonists with a pEC50 in the nanomolar range. This potency is a crucial attribute for a successful therapeutic agent. Furthermore, these compounds are reported to be selective for the M4 receptor over other muscarinic subtypes, which is critical for avoiding the cholinergic side effects associated with non-selective muscarinic agonists.[1]
In comparison, while numerous piperidine-based M4 agonists have been developed, achieving high selectivity can be challenging due to the conserved nature of the orthosteric binding site across muscarinic receptor subtypes.[2] The rigid spirocyclic core of the 2-azaspiro[3.4]octane derivatives likely contributes to their enhanced selectivity by presenting substituents in a more defined spatial orientation, allowing for specific interactions with non-conserved residues in the M4 receptor binding pocket. Currently, there is a lack of publicly available data on the M4 muscarinic agonist activity of 2,6-diazaspiro[3.4]octane derivatives, highlighting a potential area for future research.
Dopamine D2 and D3 Receptor Modulation: Fine-Tuning Neurotransmission
Dopamine receptors, particularly the D2 and D3 subtypes, are well-established targets for antipsychotic and other CNS-active drugs. While D2 receptor antagonism is a cornerstone of current antipsychotic therapy, it is also associated with significant side effects. Selective modulation of the D3 receptor is an area of active investigation, with the potential for improved therapeutic outcomes. The 2,6-diazaspiro[3.4]octane scaffold has shown promise in yielding potent and selective D3 receptor antagonists.
Table 2: Comparative Dopamine D2/D3 Receptor Antagonist Activity
| Compound Class | Representative Structure/Modification | Target | Assay Type | Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| 2,6-Diazaspiro[3.4]octane Derivatives | Arylated diazaspiro alkanes | Human D3/D2 | Radioligand Binding | D3: 12 - 25.6 | 264 - 905-fold | [3] |
| 2-Azaspiro[3.4]octane Derivatives | N/A | D3/D2 | N/A | Data not available | N/A | N/A |
| Piperidine/Piperazine Analogs | Varies | Human D3/D2 | Radioligand Binding | Variable | Variable | [4] |
Disclaimer: The data presented in this table are compiled from different sources and should be interpreted with caution as experimental conditions may vary.
A series of arylated 2,6-diazaspiro[3.4]octane derivatives have been synthesized and shown to be potent D3 receptor antagonists with Ki values in the low nanomolar range.[3] Importantly, these compounds exhibit high selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 264- to 905-fold.[3] This high degree of selectivity is a significant advantage, as it may translate to a reduced risk of the extrapyramidal side effects and hyperprolactinemia associated with D2 receptor blockade. The spirocyclic core in these analogs plays a crucial role in orienting the aryl substituents to achieve these favorable interactions within the D3 receptor binding site.
Currently, there is a lack of published data on the dopamine receptor activity of 2-azaspiro[3.4]octane derivatives. This represents a significant knowledge gap and an opportunity for further investigation. The well-established piperidine and piperazine scaffolds have been extensively utilized in the development of dopamine receptor modulators, but achieving high D3 selectivity often remains a challenge.[4]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 2-azaspiro[3.4]octane derivatives and their analogs.
M4 Muscarinic Receptor Agonist Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to activate the Gi-coupled M4 muscarinic receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Culture medium (e.g., DMEM/F-12) with 10% FBS, antibiotics, and a selection agent.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds and a reference M4 agonist (e.g., carbachol).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Maintain the M4-expressing cells in a 37°C, 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96- or 384-well assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the test compounds or reference agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another specified time (e.g., 15 minutes). d. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: a. Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). b. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. c. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for M4 muscarinic receptor agonist functional assay.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for the D2 and D3 dopamine receptors by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-N-propylnorapomorphine for D3).
-
Non-specific binding control (e.g., a high concentration of a known D2/D3 antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control in assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for D2/D3 dopamine receptor radioligand binding assay.
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for interpreting their biological effects.
M4 Muscarinic Receptor Signaling
Activation of the M4 muscarinic receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: M4 muscarinic receptor signaling pathway.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are also Gi/o-coupled GPCRs. Their activation by dopamine or agonistic ligands similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Antagonists of these receptors block the effects of dopamine, thereby modulating dopaminergic neurotransmission.
Caption: D2/D3 dopamine receptor signaling pathway.
Conclusion and Future Directions
The 2-azaspiro[3.4]octane scaffold holds considerable promise as a privileged core for the development of novel therapeutics, particularly for CNS disorders. The available data suggests that derivatives of this scaffold can be potent and selective M4 muscarinic receptor agonists. In comparison, the analogous 2,6-diazaspiro[3.4]octane system has demonstrated significant potential in yielding highly selective dopamine D3 receptor antagonists.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of 2-azaspiro[3.4]octane derivatives with their 2,6-diaza and non-spirocyclic analogs against a panel of relevant biological targets under standardized assay conditions.
-
Exploring Other Biological Targets: Expanding the investigation of these scaffolds to other therapeutic areas where their unique structural features may offer advantages.
-
In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By continuing to explore the rich chemical space offered by azaspiro[3.4]octane and its analogs, the scientific community can unlock new opportunities for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
Sources
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- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of spirocyclic PARP inhibitors versus non-spirocyclic versions
A Comparative Guide for Drug Development Professionals
The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a pivotal success in targeted cancer therapy, particularly for malignancies harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] The initial non-spirocyclic inhibitors validated the principle of synthetic lethality.[3][4] However, the quest for enhanced potency, improved selectivity, and superior pharmacological properties has driven the evolution of these drugs, leading to the development of spirocyclic PARP inhibitors. This guide provides an in-depth comparison of the efficacy of spirocyclic versus non-spirocyclic PARP inhibitors, supported by experimental data and detailed methodologies, to inform current and future drug development efforts.
From Planar to Three-Dimensional: The Rationale for Spirocyclic Design
First-generation PARP inhibitors, such as Olaparib and Rucaparib, are largely based on a non-spirocyclic, often planar, nicotinamide-mimicking pharmacophore. While effective, these structures can present challenges related to selectivity and off-target effects. The introduction of a spirocyclic moiety—a structural motif where two rings share a single common atom—imparts a rigid, three-dimensional conformation to the molecule.[5] This structural innovation was hypothesized to enable more specific and potent interactions within the intricate NAD+ binding pocket of the PARP enzyme, particularly PARP1 and PARP2.[1][6]
The core directive behind this structural evolution is to optimize the structure-activity relationship (SAR). By creating a more defined three-dimensional structure, spirocyclic inhibitors can achieve a more extensive network of interactions with conserved residues in the active site, which is believed to be the basis for the higher potency of inhibitors like Talazoparib.[1]
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
The primary mechanism of action for all PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity.[7] PARP enzymes, upon detecting single-strand DNA breaks (SSBs), synthesize poly(ADP-ribose) chains that signal and recruit other DNA repair proteins.[7][8][9] By blocking this process, PARP inhibitors lead to the accumulation of SSBs, which can collapse replication forks and generate lethal double-strand breaks (DSBs) in cells deficient in homologous recombination (HR) repair, such as those with BRCA mutations.[1][4]
However, a critical differentiator in the efficacy of various PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[4][10] This trapping creates a cytotoxic PARP-DNA complex that is a physical obstacle to DNA replication and is considered more cytotoxic than the simple enzymatic inhibition alone.[10][11] The potency of PARP trapping varies significantly among inhibitors and does not always correlate directly with their catalytic inhibitory activity.[10][12]
Spirocyclic inhibitors have demonstrated a particularly high efficiency in PARP trapping. This enhanced trapping ability is a key contributor to their increased potency.
Caption: Comparative mechanism of action for spirocyclic and non-spirocyclic PARP inhibitors.
Head-to-Head Efficacy: A Quantitative Comparison
The superior efficacy of spirocyclic PARP inhibitors, particularly in terms of potency, can be clearly seen in their half-maximal inhibitory concentrations (IC50) and PARP trapping capabilities.
| Inhibitor | Type | PARP1 IC50 (nM) | PARP Trapping Potency |
| Talazoparib | Spirocyclic | ~0.57[13] | Very High[14][15][16] |
| Niraparib | Spirocyclic | ~2.1 | High[7][10] |
| Olaparib | Non-Spirocyclic | ~1.9[13] | Moderate[7][10] |
| Rucaparib | Non-Spirocyclic | ~1.9[13] | Moderate[7] |
| Veliparib | Non-Spirocyclic | ~4.7 | Low[7][10] |
Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.
As the table illustrates, Talazoparib, a spirocyclic inhibitor, exhibits the most potent PARP1 inhibition and is widely recognized as the most powerful PARP-trapper among the clinically approved inhibitors.[14][15][16] It has been reported to be approximately 100-fold more lethal than first-generation drugs like Olaparib and Rucaparib.[13] Niraparib, another spirocyclic compound, also demonstrates greater PARP trapping potency than Olaparib and Rucaparib.[7][16]
Pharmacokinetics and Clinical Implications
Beyond raw potency, the structural rigidity and unique chemical properties of spirocyclic inhibitors can influence their pharmacokinetic profiles. For instance, Niraparib has been shown to have a high volume of distribution and the ability to cross the blood-brain barrier, which may be attributed to its distinct structure.[17] In preclinical models, Niraparib demonstrated greater tumor exposure compared to plasma exposure, a favorable characteristic for efficacy.[17]
The enhanced potency of spirocyclic inhibitors like Talazoparib allows for lower clinical dosing (e.g., 1 mg daily for Talazoparib vs. 300 mg twice daily for Olaparib), which can impact the toxicity profile and patient compliance.[13] While direct comparisons of clinical outcomes between different PARP inhibitors are complex due to variations in trial designs, the distinct pharmacological properties of spirocyclic inhibitors are a key consideration in their clinical application.[18][19][20]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to compare PARP inhibitors.
Biochemical PARP1 Activity Assay (Fluorometric)
This assay quantifies the catalytic activity of PARP1 by measuring the consumption of its substrate, NAD+.[21]
Principle: The assay measures the decrease in NAD+ concentration as it is consumed by PARP1 to form poly(ADP-ribose) chains. The remaining NAD+ is converted into a highly fluorescent product for detection.[21]
Protocol:
-
Reagent Preparation:
-
Prepare a PARP1 enzyme working solution (e.g., 10 ng/µL) in PARP assay buffer.[22]
-
Prepare a solution of activated DNA (50 ng/µL).
-
Prepare serial dilutions of the test inhibitors (spirocyclic and non-spirocyclic) and a known inhibitor control (e.g., 3-Aminobenzamide) in assay buffer. Ensure the final DMSO concentration is ≤2%.[22]
-
Prepare a β-NAD+ solution (0.5 mM).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted inhibitors or vehicle control to the appropriate wells.
-
Add 25 µL of PARP Assay Buffer.
-
Add 10 µL of the activated DNA solution.
-
To initiate the reaction, add 5 µL of the PARP1 enzyme working solution to all wells except the "no enzyme" control. Mix gently.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add 50 µL of a developer reagent containing a cycling enzyme that converts the remaining NAD+ to a fluorescent product.
-
Incubate for 15-60 minutes, protected from light.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 530-540 nm/585-595 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[23]
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[23]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the spirocyclic and non-spirocyclic PARP inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various inhibitor concentrations. Include a vehicle control (medium with DMSO).[23]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[23]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540-570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for determining inhibitor IC50 values using a cell-based cytotoxicity assay.
Conclusion and Future Directions
The development of spirocyclic PARP inhibitors represents a significant advancement in the field, offering enhanced potency and, most notably, superior PARP trapping ability compared to their non-spirocyclic predecessors. This translates into greater cytotoxicity, particularly in HR-deficient cancer cells, and has enabled lower, more manageable clinical dosing. The structure-activity relationships elucidated by comparing these two classes of inhibitors underscore the importance of three-dimensional conformational rigidity in optimizing drug-target interactions.
Future research will likely focus on developing next-generation inhibitors with even greater selectivity for specific PARP family members and fine-tuning the balance between catalytic inhibition and PARP trapping to maximize therapeutic windows and overcome resistance mechanisms. The insights gained from the evolution from non-spirocyclic to spirocyclic scaffolds will undoubtedly continue to guide the rational design of more effective and safer targeted cancer therapies.
References
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A Senior Application Scientist's Guide to Confirming the Purity of 2-Azaspiro[3.4]octane
Introduction: The Critical Role of Purity for a Versatile Scaffold
2-Azaspiro[3.4]octane is a spirocyclic secondary amine that has garnered significant attention as a versatile building block in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for designing novel therapeutics, offering a unique vector for substituent placement compared to traditional flat, aromatic rings. As this scaffold is incorporated into increasingly complex drug candidates, the unambiguous confirmation of its purity is not merely a procedural step but a foundational requirement for reliable, reproducible, and safe drug development.
This guide provides an in-depth comparison of the primary analytical methods for assessing the chemical and stereoisomeric purity of 2-Azaspiro[3.4]octane. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, ensuring the trustworthiness of your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
NMR spectroscopy is the cornerstone of structural elucidation and is often the first and most powerful technique applied to confirm the identity and purity of a synthesized compound. Its non-destructive nature and ability to provide atom-level structural information make it indispensable.
Expertise & Causality: Why NMR is First
For a molecule like 2-Azaspiro[3.4]octane, ¹H and ¹³C NMR spectra serve as a unique fingerprint. The presence of any unexpected signals, even at low levels, can indicate residual solvents, starting materials from synthesis, or side-reaction products. Quantitative NMR (qNMR), where an internal standard of known purity and concentration is used, can elevate this technique from a qualitative check to a highly accurate quantitative assay, providing a direct measure of the absolute purity (assay) of the material.
The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many small organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak for referencing.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Azaspiro[3.4]octane sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
Transfer: Filter the solution through a small pipette containing a glass wool plug directly into a clean 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Subsequently, acquire a ¹³C{¹H} NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
Expected Data Interpretation
Based on reference spectra, the ¹H NMR of 2-Azaspiro[3.4]octane will show distinct multiplets corresponding to the protons on the azetidine and cyclopentane rings.[2] The ¹³C NMR will show the expected number of signals for the unique carbon atoms in the molecule.[3] Purity is assessed by integrating the signals of the compound against any impurity peaks. A pure sample should exhibit only the signals corresponding to the target molecule and the deuterated solvent.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Determination
HPLC is the most widely used technique in the pharmaceutical industry for determining the purity of drug substances and intermediates.[4] For a basic amine like 2-Azaspiro[3.4]octane, RP-HPLC with UV detection is a robust and reliable method.
Expertise & Causality: Method Design Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for separating small to medium polarity molecules. Its hydrophobic nature provides good retention for the hydrocarbon framework of the spirocycle.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Since 2-Azaspiro[3.4]octane is a secondary amine, it will be protonated at acidic pH. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase serves two purposes: it ensures the analyte is in a single ionic form (protonated) and acts as an ion-pairing agent, masking residual silanols on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.
-
Detection: 2-Azaspiro[3.4]octane lacks a significant chromophore, meaning it does not absorb light strongly at higher wavelengths. Therefore, detection must be performed at a low UV wavelength, typically between 205-220 nm, where the amine functional group exhibits some absorbance.[4]
-
Gradient Elution: A gradient method, where the proportion of organic solvent is increased over time, is superior for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.[5]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.[4]
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Accurately weigh ~10 mg of 2-Azaspiro[3.4]octane and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Purity Calculation: Purity is determined by the area percent method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is an exceptionally sensitive and specific technique for separating and identifying volatile and semi-volatile compounds. For amine analysis, a critical extra step—derivatization—is often required to achieve good chromatographic performance.
Expertise & Causality: The Necessity of Derivatization
Primary and secondary amines, like 2-Azaspiro[3.4]octane, contain active hydrogen atoms that can interact strongly with the stationary phase in a GC column, leading to poor peak shape (tailing) and low response. Derivatization converts the polar N-H group into a less polar, more volatile group. Acylation, particularly with perfluoroacylating agents like trifluoroacetic anhydride (TFAA), is a common and effective strategy.[6] The resulting trifluoroacetylated derivative is much more volatile and less prone to unwanted column interactions. Furthermore, the mass spectrum of the derivative is often highly characteristic, aiding in confident identification.[7]
Experimental Protocol: Derivatization and GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of 2-Azaspiro[3.4]octane in 1 mL of a suitable solvent (e.g., Ethyl Acetate) in a vial.
-
Add 100 µL of an acylating agent (e.g., Trifluoroacetic Anhydride - TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Interpretation: The purity is assessed by the relative percentage of the main derivative peak area. The mass spectrum of the main peak should be consistent with the trifluoroacetylated 2-Azaspiro[3.4]octane. Any other peaks can be identified by comparing their mass spectra to library databases (e.g., NIST).
Chiral HPLC: Quantifying Stereoisomeric Purity
2-Azaspiro[3.4]octane possesses a spirocyclic quaternary carbon which is a chiral center. In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[8][9] Therefore, confirming the enantiomeric purity (or enantiomeric excess, ee) is often a regulatory necessity. Chiral HPLC is the gold standard for this analysis.[8][10]
Expertise & Causality: The Challenge of Chiral Separations
Chiral separations rely on the differential interaction of enantiomers with a chiral stationary phase (CSP). Developing a chiral method is often an empirical process involving screening various columns and mobile phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and are a common starting point. Both normal-phase (e.g., Hexane/Isopropanol) and reversed-phase conditions can be effective.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of chiral columns (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IC) with a standard mobile phase system (e.g., 90:10 Hexane:Isopropanol with 0.1% diethylamine for peak shape).
-
Mobile Phase Optimization: Once partial separation is observed on a column, optimize the mobile phase composition (ratio of alcohol modifier) to improve resolution.
-
Final Conditions (Example):
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 95:5 Hexane:Ethanol + 0.1% Diethylamine.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject a solution of the racemic standard to confirm the retention times of both enantiomers. Inject the test sample and calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
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The Ascendance of Spirocyclic Scaffolds: Evaluating 2-Oxa-6-azaspiro[3.4]octane as a Piperazine Surrogate in Drug Discovery
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the piperazine ring has been a cornerstone in medicinal chemistry, a privileged scaffold found in numerous approved drugs. Its predictable geometry, basic nitrogen centers, and synthetic tractability have made it a reliable linker and pharmacophore element. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles—a concept often termed "escaping flatland"—has driven chemists to explore more three-dimensional and structurally complex bioisosteres.[1] Among these, spirocyclic systems have emerged as particularly promising. This guide provides an in-depth comparison of the 2-oxa-6-azaspiro[3.4]octane moiety against the traditional piperazine ring, offering experimental insights into its potential to enhance potency, selectivity, and pharmacokinetic properties.
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional topology into a molecule.[1] This inherent rigidity can pre-organize functional groups into a conformationally restricted state, potentially leading to a lower entropic penalty upon binding to a biological target and, consequently, higher potency and selectivity. The 2-oxa-6-azaspiro[3.4]octane scaffold, a unique bioisostere of piperazine, offers a distinct spatial arrangement of its nitrogen atom and oxygen heteroatom, providing a novel vector for exploring chemical space. This guide will delve into the comparative potency, physicochemical properties, and synthetic considerations of this emerging scaffold, supported by experimental data and detailed protocols for researchers in drug development.
The Rationale for Spirocyclic Surrogates: A Shift in Physicochemical Properties
The decision to replace a well-established scaffold like piperazine is driven by the quest for superior drug-like properties. Spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.4]octane and its close analogs, have been shown to favorably modulate key physicochemical parameters.
A significant advantage of introducing a spirocyclic core is the increase in the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ is often correlated with greater clinical success, attributed to improved solubility, metabolic stability, and more specific molecular shapes that can enhance target engagement.[1]
One of the most impactful changes observed when substituting piperazine with aza-spirocycles is the effect on lipophilicity and basicity. A study on azaspiro[3.3]heptanes as replacements for morpholines and piperazines revealed that the introduction of the spirocycle can counterintuitively lower the distribution coefficient (logD), despite the net addition of a carbon atom. This phenomenon is often attributed to an increase in basicity (pKa) of the nitrogen atom in the spirocyclic system.[2] The altered geometry places the heteroatoms in a different electronic environment compared to the 1,4-relationship in piperazine, leading to these changes. For instance, a 2-oxa-6-azaspiro[3.3]heptane analog of the MCHr1 antagonist AZD1979 exhibited a significantly higher pKa and lower logD compared to its morpholine counterpart, which also resulted in greatly reduced turnover in human liver microsomes.[1][2]
Comparative Potency: A Target-Dependent Outcome
The impact of replacing piperazine with 2-oxa-6-azaspiro[3.4]octane on biological potency is highly dependent on the specific target and the binding mode of the inhibitor. The rigid nature of the spirocycle can be a double-edged sword: while it can lock the molecule in a bioactive conformation, it can also introduce steric clashes or misalign key pharmacophoric interactions if the geometry is not optimal for the target's binding pocket.
Case Study 1: PARP-1 Inhibition
A study examining diazaspiro cores as piperazine bioisosteres in the framework of the PARP-1 inhibitor Olaparib provides a compelling example. Here, a close analog, 2-oxa-6-azaspiro[3.3]heptane, was incorporated. The resulting compound, 10e , demonstrated a potent PARP-1 inhibitory activity with an IC50 of 12.6 nM, suggesting that the spirocyclic core can be a viable surrogate for the piperazine ring in this context.[3] Interestingly, this modification also led to reduced DNA damage and cytotoxicity compared to Olaparib, highlighting a potential for improved safety profiles.[3]
| Compound | Core Moiety | PARP-1 IC50 (nM) |
| Olaparib | Piperazine | ~1-5 (literature values) |
| Analog 10e | 2-Oxa-6-azaspiro[3.3]heptane | 12.6 |
Data sourced from Reilly, S.W., et al. (2018).[3]
Case Study 2: EGFR Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 2-oxa-6-azaspiro[3.4]octane moiety has been described as a potent inhibitor. While direct head-to-head data with a piperazine analog from the same study is not available, a separate study on azaspiro[3.3]heptanes as morpholine/piperazine replacements noted that a 2-oxa-6-azaspiro[3.3]heptane analog of the EGFR inhibitor Gefitinib resulted in a significant loss of potency.[2] This underscores the target-specific nature of this bioisosteric replacement. The precise geometry and vector of the nitrogen substituent are critical, and the ~90° twist induced by the spirocycle compared to a piperazine may not be tolerated in the EGFR binding site.[2]
Experimental Protocols
Synthesis of 2-Oxa-6-azaspiro[3.4]octane (General Outline)
Several synthetic routes to 2-azaspiro[3.4]octane and its derivatives have been developed.[4] The following is a generalized, conceptual workflow based on established chemical transformations.
Step-by-Step Methodology (Conceptual):
-
Cyclopentane Annulation: Begin with a suitable starting material to construct the cyclopentane ring of the spirocycle. This can often be achieved through cyclization reactions of linear precursors.
-
Azetidine Ring Formation: The four-membered azetidine ring is typically formed through an intramolecular cyclization. This often involves the use of a protecting group on the nitrogen, such as a benzyl or Boc group, which can be removed in a later step.
-
Introduction of the Oxygen Heteroatom: The oxygen can be incorporated through various methods, such as a Baeyer-Villiger oxidation of a corresponding spirocyclic ketone or by using a starting material that already contains the oxetane ring.[5][6]
-
Purification and Deprotection: The protected intermediate is purified using standard techniques like column chromatography. The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final 2-oxa-6-azaspiro[3.4]octane.
In Vitro Potency Assessment: Radioligand Binding Assay for a GPCR Target
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compounds (piperazine and 2-oxa-6-azaspiro[3.4]octane analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold assay buffer to a concentration that provides an adequate signal window. Prepare serial dilutions of the test compounds and the unlabeled ligand for the standard curve.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubation: Initiate the binding reaction by adding the diluted cell membranes to each well. Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.
-
Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a compelling alternative to the traditional piperazine ring for medicinal chemists seeking to optimize the properties of their lead compounds. Its rigid, three-dimensional structure can lead to enhanced potency and selectivity, as demonstrated in the case of PARP-1 inhibition. Furthermore, the introduction of this spirocycle can favorably modulate physicochemical properties, such as increasing basicity and reducing lipophilicity, which may translate to improved pharmacokinetic profiles.
However, the utility of this surrogate is not universal. The significant change in geometry compared to piperazine can also lead to a loss of potency if the target's binding site cannot accommodate the altered shape, as suggested by findings with some EGFR inhibitors. Therefore, a structure-guided approach, ideally with co-crystal structures or robust molecular modeling, is crucial when considering this bioisosteric replacement.
As synthetic methodologies for spirocycles become more efficient and scalable, we can expect to see a wider adoption of the 2-oxa-6-azaspiro[3.4]octane and related scaffolds in drug discovery programs. Future research should focus on generating more head-to-head comparative data across a diverse range of biological targets to better delineate the structural and electronic requirements for successful piperazine replacement. This will undoubtedly pave the way for the development of novel therapeutics with superior efficacy and safety profiles.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1491-1495. Retrieved from [Link]
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. Retrieved from [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Retrieved from [Link]
-
RSC Publishing. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Request PDF. Retrieved from [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1151-1157. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Allure and Challenge of Spirocyclic Scaffolds in Drug Discovery
An In-Depth Guide to Assessing the Metabolic Stability of Spiro-Containing Compounds for Researchers and Drug Development Professionals
Spiro-containing compounds, characterized by two rings sharing a single carbon atom, have emerged as a fascinating and highly valuable structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. This unique topology often leads to improved potency, selectivity, and physicochemical properties, such as solubility. However, the very structural rigidity and complexity that make spirocycles attractive can also present unique challenges in drug metabolism and pharmacokinetic (DMPK) profiling. Understanding the metabolic stability of these compounds is therefore a critical step in the drug discovery pipeline, directly influencing their in vivo half-life, oral bioavailability, and potential for drug-drug interactions.
This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of spiro-containing compounds. We will delve into the underlying principles of the assays, the rationale behind experimental choices, and present supporting data to empower researchers to design and interpret these critical studies effectively.
Metabolic Hotspots: Where Do Spiro-Compounds Get Metabolized?
The metabolic fate of spiro-compounds is primarily dictated by the activity of cytochrome P450 (CYP) enzymes, the workhorses of drug metabolism predominantly found in the liver. While the spirocyclic core itself can be relatively stable, the peripheral regions and substituents are often susceptible to enzymatic modification. Common metabolic transformations include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group is a frequent metabolic route. This often occurs at sterically accessible and electron-rich positions on the rings or on alkyl substituents.
-
N-dealkylation: If the spiro-compound contains alkylated amine functionalities, the removal of these alkyl groups is a common metabolic pathway.
-
Oxidation: Other oxidative reactions, such as the formation of N-oxides or S-oxides, can also contribute to the metabolism of spiro-compounds.
The specific site of metabolism is highly dependent on the overall structure of the molecule, including the nature of the rings, the presence of heteroatoms, and the type and position of substituents.
Comparative Analysis of In Vitro Metabolic Stability Assays
The cornerstone of early DMPK assessment lies in a suite of in vitro assays that model the metabolic processes of the liver. The choice of system is a critical decision, with each offering a different balance of complexity, throughput, and physiological relevance.
Liver Microsomes: The High-Throughput Workhorse
Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes. They represent the most widely used in vitro system for high-throughput screening of metabolic stability.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of a typical in vitro metabolic stability assay using liver microsomes.
Advantages:
-
High-throughput and cost-effective.
-
Well-established and standardized protocols are available.
-
Ideal for initial rank-ordering of compounds based on their intrinsic clearance.
Limitations:
-
Lacks phase II metabolic enzymes (e.g., UGTs, SULTs).
-
Does not account for drug transport into and out of hepatocytes.
Hepatocytes: The Gold Standard for In Vitro Metabolism
Primary hepatocytes are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes, as well as drug transporters. They offer a more physiologically relevant model of in vivo metabolism.
Experimental Protocol for Hepatocyte Stability Assay
-
Cell Seeding: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Addition: Prepare dosing solutions of the spiro-containing test compounds in a suitable vehicle and add them to the hepatocyte cultures.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the incubation medium and/or cell lysates.
-
Sample Processing: Quench the metabolic reactions by adding a solvent like acetonitrile, and then process the samples for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.
Advantages:
-
Provides a more comprehensive picture of metabolism, including both phase I and phase II pathways.
-
Incorporates the influence of cellular uptake and efflux transporters.
-
Offers better in vitro-in vivo correlation (IVIVC).
Limitations:
-
Lower throughput and more expensive than microsomal assays.
-
Hepatocyte viability and metabolic activity can vary between donors.
Comparative Data: Metabolic Stability of a Hypothetical Spiro-Compound Series
To illustrate the practical application of these assays, consider the following hypothetical data for a series of spiro-compounds with varying substituents.
| Compound ID | Structure | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | In Vivo CLint (mL/min/kg) |
| SPIRO-001 | Spiro[3.3]heptane-1-carboxylic acid | > 60 | > 120 | 5.2 |
| SPIRO-002 | 6-methoxy-spiro[3.3]heptane-1-carboxylic acid | 25 | 15 | 25.8 |
| SPIRO-003 | 6-fluoro-spiro[3.3]heptane-1-carboxylic acid | 45 | 35 | 12.1 |
Interpretation of Results:
-
SPIRO-001 , the unsubstituted parent compound, exhibits high metabolic stability in both microsomes and hepatocytes, translating to low in vivo clearance.
-
The addition of a methoxy group in SPIRO-002 introduces a metabolic soft spot, likely O-demethylation, leading to significantly lower stability and higher in vivo clearance.
-
Replacing the methoxy group with a fluorine atom in SPIRO-003 blocks this metabolic pathway, resulting in improved stability compared to SPIRO-002.
This example highlights how in vitro assays can effectively guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize the metabolic properties of spiro-containing drug candidates.
Advanced Considerations and Future Directions
While liver microsomes and hepatocytes remain the primary tools for assessing metabolic stability, several other factors and emerging technologies should be considered for a more complete understanding:
-
Reaction Phenotyping: Identifying the specific CYP enzymes responsible for metabolizing a spiro-compound is crucial for predicting potential drug-drug interactions. This is typically done using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
-
Metabolite Identification: Characterizing the structure of the major metabolites provides valuable insights into the metabolic pathways and can help in designing more stable analogues. High-resolution mass spectrometry is an indispensable tool for this purpose.
-
3D Cell Culture Models: Advanced cell culture systems, such as spheroids and organ-on-a-chip models, are being developed to better mimic the complex microenvironment of the liver and improve the predictive power of in vitro metabolism studies.
Conclusion
The assessment of metabolic stability is a non-negotiable aspect of modern drug discovery. For spiro-containing compounds, a systematic and well-informed approach to in vitro DMPK studies is essential to unlock their full therapeutic potential. By understanding the strengths and limitations of different experimental systems and leveraging the resulting data to guide medicinal chemistry efforts, researchers can successfully navigate the challenges of spirocycle metabolism and develop safer and more effective medicines.
References
-
Title: In vitro evaluation of metabolic stability and reaction phenotyping of novel spiro-oxindole derivatives as potential anticancer agents Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: A review of the applications of spiro-compounds in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Metabolic Stability Source: In Vitro ADME & DDI URL: [Link]
-
Title: Metabolic Stability Assay Source: Eurofins Discovery URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[3.4]octane Hemioxalate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Azaspiro[3.4]octane hemioxalate, moving beyond simple instructions to explain the rationale behind each procedural choice.
Hazard Identification and Risk Assessment
This compound is a spirocyclic amine salt.[1][2] Understanding its components is key to appreciating its hazard profile. The molecule consists of the basic 2-azaspiro[3.4]octane moiety and the acidic oxalic acid counterion in a 2:1 ratio. The Safety Data Sheet (SDS) is the primary source of hazard information.
The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
These irritant effects are typical for amine salts and organic acids. The amine can be corrosive and irritating, while the oxalate component presents its own set of risks, including potential toxicity if ingested.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Exclamation Mark | Nitrile or neoprene gloves, lab coat, closed-toe shoes |
| H319: Causes serious eye irritation | Exclamation Mark | Chemical safety goggles or face shield |
| H335: May cause respiratory irritation | Exclamation Mark | Use in a well-ventilated area or chemical fume hood |
Pre-Disposal Considerations: The Rationale for Neutralization
Direct disposal of this compound as a solid waste is an option, provided it is collected by a certified hazardous waste disposal service.[3][4] However, for liquid waste streams containing this compound, a neutralization and precipitation step is recommended. This is because oxalic acid and its soluble salts can be toxic to aquatic life.[4]
The principle behind this procedure is to convert the soluble hemioxalate salt into an insoluble oxalate salt. The most common and effective method is precipitation with a calcium salt (e.g., calcium hydroxide or calcium chloride) to form calcium oxalate, a highly insoluble and less hazardous precipitate.[5] This process significantly reduces the environmental risk associated with the waste stream.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
A. Disposal of Solid Waste (Unused Reagent, Contaminated Labware)
-
Preparation: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: Carefully place the solid waste into a designated, chemically resistant, and clearly labeled hazardous waste container. Avoid creating dust.[6]
-
Sealing: Securely seal the container.
-
Storage: Store the container in a designated secondary containment area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[3][8]
B. Disposal of Small Spills (<5g)
-
Safety First: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3]
-
Containment: If the material is a solid, moisten it slightly with water to prevent dust from becoming airborne.[7] Create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material into a designated hazardous waste container.[7][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Seal and label the container and dispose of it as solid hazardous waste, following the procedure outlined in section 4A.
C. Disposal of Aqueous Waste Streams
This protocol is for aqueous solutions containing dissolved this compound.
-
Preparation: Conduct this procedure in a chemical fume hood while wearing appropriate PPE.
-
Initial Neutralization: While stirring, slowly add a dilute solution of sodium hydroxide or a slurry of calcium hydroxide (lime) to the aqueous waste.[5] Monitor the pH using a calibrated pH meter or pH strips. Adjust the pH to a neutral range (pH 7-9). This step neutralizes the oxalic acid and the amine hydrochloride that would form in an acidic solution.
-
Precipitation of Oxalate: Slowly add a solution of calcium chloride (CaCl₂) to the neutralized waste while stirring. A white precipitate of calcium oxalate will form. Add the CaCl₂ solution until no more precipitate is observed.
-
Settling: Turn off the stirrer and allow the calcium oxalate precipitate to settle for at least one hour.[9]
-
Separation: Separate the solid precipitate from the liquid supernatant by decantation or filtration.
-
Solid Waste Disposal: Collect the wet calcium oxalate precipitate and any contaminated filter paper. Place it in a labeled hazardous waste container and dispose of it as solid waste (see section 4A).
-
Liquid Waste Disposal: The remaining aqueous solution should be checked for local regulatory compliance. In many jurisdictions, after neutralization and removal of the oxalate, the aqueous amine solution can be disposed of down the drain with copious amounts of water. However, you must consult your local and institutional regulations before doing so.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
References
-
Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). OXALIC ACID Safety Data Sheet. Retrieved from [Link]
-
Glaze 'N Seal Products Inc. (2021, July 22). SAFETY DATA SHEET “Wet Look” Lacquer. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). Oxalic Acid Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024, January 1). Spiro[5.5]undecane-2,4-dione Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
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- 3. aksci.com [aksci.com]
- 4. assets.pim.ecolab.com [assets.pim.ecolab.com]
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- 7. nj.gov [nj.gov]
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A Senior Application Scientist's Guide to Handling 2-Azaspiro[3.4]octane Hemioxalate: Personal Protective Equipment, Operational Protocols, and Disposal
As drug development professionals, our work with novel chemical scaffolds like 2-Azaspiro[3.4]octane hemioxalate is foundational to discovery. Spirocyclic amines are increasingly vital building blocks in medicinal chemistry.[1][2] However, the privilege of working with such compounds carries the responsibility of ensuring the highest safety standards. This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for handling this compound, grounding every recommendation in the causality of its chemical nature to build a self-validating system of safety.
Hazard Identification: Understanding the "Why" Behind the Protocol
This compound is a salt composed of a spirocyclic amine and oxalic acid. The primary, immediate hazards are driven by these components. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following risk profile:
-
Causes skin irritation (H315) [3]
-
Causes serious eye irritation (H319) [3]
-
May cause respiratory irritation (H335) [3]
The amine portion can be irritating to skin and mucous membranes, a common characteristic of organic bases.[4][5] The hemioxalate salt, a derivative of oxalic acid, contributes significantly to the irritation potential, particularly for the eyes and respiratory tract upon aerosolization of the solid.[6] Therefore, our entire safety posture is designed to prevent contact with this solid material at all potential points of entry: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of this compound must be conducted within a certified chemical fume hood to contain dust and vapors.[7] The following table outlines the mandatory PPE ensemble.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against fine dust. Standard safety glasses are insufficient.[8] Face Shield: Worn over goggles, this provides a secondary barrier against splashes or unexpected aerosolization during weighing or transfer.[9][10] |
| Hand | Double-Gloving: Nitrile Gloves | Rationale: Nitrile provides good resistance against a wide range of chemicals, including amines and organic salts.[8] Double-gloving is a critical best practice; the outer glove absorbs any initial contamination and can be removed immediately, while the inner glove protects the skin during this process. Always inspect gloves for tears before use.[7] |
| Body | Flame-Resistant (FR) Lab Coat | Rationale: A fully-buttoned lab coat protects against incidental skin contact from spills on clothing.[10] While this compound is not rated as flammable, the use of FR coats is a best-practice standard in labs where solvents are present. |
| Respiratory | NIOSH-approved Respirator (if applicable) | Rationale: For routine handling of small quantities within a fume hood, specific respiratory protection is not typically required.[3] However, for large spills or in situations where engineering controls (like a fume hood) fail or are unavailable, a NIOSH-approved air-purifying respirator with a particulate filter is necessary to prevent respiratory irritation.[10][11][12] |
Procedural Guidance: Integrating Safety into Your Workflow
A self-validating safety system means that protocols are designed to inherently check and reinforce safe behavior. The following step-by-step procedures ensure that handling, from preparation to disposal, is conducted with minimal risk.
Pre-Handling & Donning PPE
-
Designate Work Area: Confirm the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, solvent, reaction vessel) into the hood before introducing the this compound.
-
Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
Don PPE: Put on PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves. This sequence ensures that the outer, most likely contaminated items, can be removed without touching the skin.
Handling Operations
-
Work Within Hood: All manipulations of the solid compound must occur at least 6 inches inside the fume hood sash.
-
Avoid Dust Generation: Use smooth, deliberate motions when transferring the solid. Avoid scooping in a way that creates airborne dust.[6]
-
Immediate Cleanup: Address any minor spills or stray granules within the hood immediately using a dampened paper towel (with a non-reactive solvent like isopropanol) to prevent aerosolization. Dispose of the towel as hazardous waste.
Post-Handling & Doffing PPE
-
Secure Compound: Ensure the primary container of this compound is tightly sealed and stored in a cool, dry, well-ventilated area.[3]
-
Decontaminate Work Area: Wipe down the surface of the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The sequence is: outer gloves, face shield, lab coat, goggles, inner gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[3][13]
Emergency Protocols: Immediate & Effective Response
In the event of an exposure, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill and Waste Disposal Plan
Proper disposal is a non-negotiable part of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.
Spill Management
-
Evacuate and Alert: Alert others in the immediate area. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: For any spill cleanup, the minimum PPE outlined in Section 2 is required. A respirator may be necessary for large spills.[11]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like sawdust.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container using non-sparking tools.[7][11]
-
Decontaminate: Clean the spill area thoroughly.
Disposal of Contaminated Materials and Chemical Waste
-
Hazardous Waste Stream: All this compound waste, including expired reagents, reaction byproducts, and spill cleanup materials, must be treated as hazardous chemical waste.[7][14] It is prohibited to dispose of this chemical down the sink or in regular trash. [7]
-
Containerization: Collect all waste in a clearly labeled, compatible, and tightly sealed container. The label must read "Hazardous Waste" and clearly identify the contents (e.g., "this compound waste").[7][11]
-
Contaminated PPE: Disposable PPE (gloves, etc.) that is contaminated must also be placed in the solid hazardous waste container.
-
Pickup and Disposal: Store the waste container in a designated satellite accumulation area within the lab and contact your institution's EHS office for pickup by a licensed professional waste disposal service.[11][14]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, reinforcing the procedural nature of laboratory safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. epa.gov [epa.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
